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  • Product: 3-phenyl-1,2,3,4-tetrahydroquinoline
  • CAS: 78317-98-3

Core Science & Biosynthesis

Foundational

3-Phenyl-1,2,3,4-Tetrahydroquinoline: A Technical Monograph on Synthesis, Properties, and Medicinal Utility

Executive Summary 3-Phenyl-1,2,3,4-tetrahydroquinoline (3-PTQ) represents a privileged heterocyclic scaffold in medicinal chemistry, distinct from its more common 2- and 4-substituted isomers. Characterized by a chiral c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Phenyl-1,2,3,4-tetrahydroquinoline (3-PTQ) represents a privileged heterocyclic scaffold in medicinal chemistry, distinct from its more common 2- and 4-substituted isomers. Characterized by a chiral center at the C3 position and a secondary amine functionality, this molecule serves as a critical pharmacophore in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, antithrombotic agents, and antitubercular drugs. This guide provides a rigorous technical analysis of 3-PTQ, detailing its stereochemical properties, validated synthetic pathways, spectroscopic signatures, and therapeutic applications.

Chemical Structure and Stereochemistry[1][2][3][4]

Structural Geometry

The core structure of 3-PTQ consists of a benzene ring fused to a tetrahydropyridine ring. Unlike the planar quinoline precursor, the tetrahydro- ring adopts a non-planar half-chair conformation .

  • C3 Chirality: The carbon at position 3 is a chiral center. The phenyl substituent at C3 typically prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, though the energy barrier between conformers is surmountable at room temperature.

  • Nitrogen Pyramidalization: The N1 atom is sp3-hybridized but exhibits partial flattening due to conjugation with the fused benzene ring, affecting its basicity and nucleophilicity.

Conformational Analysis

The flexibility of the saturated ring allows the molecule to adapt to diverse protein binding pockets.

  • Preferred Conformer: The phenyl group at C3 orients equatorially in the lowest energy state.

  • Inversion: Ring inversion and nitrogen inversion occur, but the C3-phenyl group provides a significant steric anchor, stabilizing specific conformers.

Synthetic Strategies

The synthesis of 3-PTQ is approached via two primary methodologies: the classical reduction of aromatic quinolines and modern asymmetric transfer hydrogenation.

Route A: Classical Reduction (Bouveault-Blanc Type)

This method is robust for generating the racemate on a multi-gram scale. It utilizes sodium metal in ethanol to reduce the heteroaromatic ring of 3-phenylquinoline.

  • Mechanism: Stepwise single-electron transfer (SET) from sodium to the quinoline ring, followed by protonation by ethanol.

  • Selectivity: The pyridine ring is reduced selectively over the fused benzene ring due to its lower resonance energy and higher electron deficiency.

Route B: Asymmetric Transfer Hydrogenation (Enantioselective)

For pharmaceutical applications requiring high enantiomeric excess (ee), organocatalytic transfer hydrogenation is the gold standard.

  • Catalyst: Chiral Brønsted acids (e.g., chiral phosphoric acids based on BINOL or SPINOL backbones).

  • Reductant: Hantzsch ester acts as the hydride source.

  • Outcome: Yields (S)- or (R)-3-PTQ with ee values often exceeding 90%.

Synthesis Workflow Diagram

Synthesis_Pathways Figure 1: Comparative Synthetic Pathways for 3-Phenyl-1,2,3,4-tetrahydroquinoline Start 3-Phenylquinoline (Precursor) RouteA Route A: Classical Reduction Na / EtOH, Reflux Start->RouteA RouteB Route B: Asymmetric Transfer Chiral Brønsted Acid + Hantzsch Ester Start->RouteB Racemate rac-3-Phenyl-1,2,3,4-THQ (Solid, mp 84-86°C) RouteA->Racemate Yield ~60-75% Enantiomer (S)-3-Phenyl-1,2,3,4-THQ (Solid, mp 55-61°C, >90% ee) RouteB->Enantiomer Yield ~72%

Physicochemical & Spectroscopic Characterization

Accurate identification relies on specific NMR signatures, particularly the coupling constants of the C2 and C3 protons which elucidate the stereochemistry.

NMR Spectroscopy Data

Data synthesized from high-field analysis (500 MHz, CDCl3).

NucleusShift (δ ppm)MultiplicityAssignmentStructural Insight
1H 7.33 - 7.23MultipletPhenyl (meta/para)Aromatic overlap
1H 7.01TripletC7-H (THQ core)Characteristic of fused ring
1H 6.65TripletC6-H (THQ core)Upfield due to N-donation
1H 6.49DoubletC8-H (THQ core)Ortho to Nitrogen
1H 3.97Broad SingletN-HExchangeable proton
1H 3.33Triplet (J=5.5 Hz)C2-H (eq)Diastereotopic proton
1H 2.73Triplet (J=6.4 Hz)C4-HBenzylic position
13C 144.2SingletC8a (Quaternary)N-bonded aromatic C
13C 42.2SecondaryC2Adjacent to Nitrogen
13C 27.1SecondaryC4Benzylic Carbon
Physical Properties
  • Appearance:

    • Racemate: Off-white solid.[1]

    • Enantiomer (S): White solid or colorless oil (depending on purity/crystallinity).

  • Melting Point:

    • Racemate: 84–86 °C.

    • Enantiomer: 55–61 °C.[2]

  • Solubility: Soluble in CHCl3, DMSO, Methanol, Ethyl Acetate. Low solubility in water.

  • Basicity: The secondary amine is moderately basic (estimated pKa of conjugate acid ~5.0–5.5), lower than aliphatic amines due to aniline-like conjugation.

Medicinal Chemistry Applications

The 3-phenyl-THQ scaffold is not merely a passive linker but an active pharmacophore.

PARP Inhibition

Derivatives of 3-phenyl-1,2,3,4-tetrahydroquinoline (specifically 5-carboxylate derivatives) have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP) .

  • Mechanism: The THQ nitrogen mimics the nicotinamide moiety of NAD+, forming hydrogen bonds with the catalytic residues (Gly863/Ser904 in PARP1).

  • Role of 3-Phenyl: The phenyl group occupies the hydrophobic pocket (adenine binding pocket), enhancing affinity and selectivity over other kinases.

Antitubercular Activity

Substituted 3-phenyl-THQ derivatives (often oxidized to 4-hydroxy-2-quinolones) exhibit activity against Mycobacterium tuberculosis.[3] The 3-phenyl group is essential for penetrating the waxy cell wall of the mycobacteria.

Pharmacophore Map

Pharmacophore Figure 2: Pharmacophore Features of 3-Phenyl-1,2,3,4-THQ NH Secondary Amine (N1) H-Bond Donor/Acceptor (PARP Catalytic Site) Core Fused Benzene Ring Pi-Pi Stacking Interactions NH->Core Electronic Conjugation Ph 3-Phenyl Group Hydrophobic Pocket Filling (Selectivity Filter) Core->Ph Scaffold Geometry

Detailed Experimental Protocols

Protocol 1: Synthesis of rac-3-Phenyl-1,2,3,4-tetrahydroquinoline

Objective: Multi-gram synthesis from 3-phenylquinoline.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Dissolution: Dissolve 3-phenylquinoline (1.0 g, 4.87 mmol) in absolute ethanol (50 mL). Ensure complete dissolution.

  • Reduction:

    • Heat the solution to a gentle reflux.

    • Add Sodium metal (0.56 g, 24.3 mmol, ~5 equiv) in small pieces through the condenser over 30 minutes. Caution: Hydrogen gas evolution. Perform in a fume hood.

    • Continue refluxing for 3 hours until the sodium is completely consumed and the reaction mixture turns clear/yellow.

  • Workup:

    • Cool the mixture to room temperature.

    • Quench carefully with water (50 mL).

    • Acidify with conc. HCl to pH ~2 (to break any organometallic complexes).

    • Remove ethanol under reduced pressure (rotary evaporator).

    • Basify the aqueous residue with 10M NaOH to pH >10.

  • Extraction:

    • Extract with Chloroform or Dichloromethane (3 x 50 mL).

    • Dry combined organics over anhydrous MgSO4 .

    • Filter and concentrate in vacuo.

  • Purification: Recrystallize from petroleum ether (40-60°C) to yield the product as an off-white solid.

    • Yield Target: 60–75%.

    • Validation: Check melting point (84–86°C).

Protocol 2: Enantioselective Synthesis via Transfer Hydrogenation

Objective: Synthesis of (S)-3-Phenyl-1,2,3,4-THQ with high ee.

  • Reagents: 3-Phenylquinoline (0.25 mmol), Chiral Phosphoric Acid Catalyst (5 mol%), Hantzsch Ester (2.4 equiv).

  • Reaction: Suspend reagents in Toluene (5 mL) in a screw-capped vial.

  • Conditions: Stir at 25°C for 8 hours. The yellow suspension will slowly clarify.

  • Purification: Direct flash column chromatography (Silica gel, Hexane/EtOAc 15:1).

  • Validation:

    • Yield Target: ~72%.

    • Optical Rotation: [α]D20 = –24 (c 0.1, CH2Cl2).[2]

    • Chiral HPLC: Use Chiralcel OD-H column to determine ee.

References

  • Enantioselective Reduction of 3-Substituted Quinolines: Synthesis of Chiral 3-Substituted Tetrahydroquinolines via Bronsted Acid Catalyzed Transfer Hydrogenation. University of Liverpool/Synthesis.

  • Classical Synthesis Protocol: Synthesis of 1,2,3,4-tetrahydro-3-phenylquinoline.[1] PrepChem.

  • PARP Inhibitor Activity: Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP). Patent US20110237581A1.

  • Antitubercular Derivatives: Design, synthesis and antitubercular potency of 4-hydroxyquinolin-2(1H)-ones. Natural Product Research.[3]

  • NMR Characterization: Supporting Information for Transfer Hydrogenation of Quinolines. DOI: 10.1021/acs.orglett.5b02474.

Sources

Exploratory

The Multifaceted Biological Activities of 3-Phenyl-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide for Drug Discovery

Abstract The 1,2,3,4-tetrahydroquinoline scaffold, particularly with a phenyl substitution at the 3-position, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological act...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold, particularly with a phenyl substitution at the 3-position, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the anticancer, antimicrobial, and neuroprotective properties of 3-phenyl-1,2,3,4-tetrahydroquinoline derivatives. We delve into the molecular mechanisms underpinning these activities, with a focus on the modulation of critical signaling pathways such as NF-κB and PI3K/AKT/mTOR. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust collection of quantitative data to facilitate further investigation and development of this promising class of compounds.

Introduction: The Emergence of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline core is a recurring motif in numerous natural products and synthetic molecules, endowing them with significant pharmacological properties. The introduction of a phenyl group at the 3-position creates a unique three-dimensional structure that has proven to be a fertile ground for the discovery of potent and selective biological agents. These derivatives have garnered considerable attention for their potential to address unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders. Their diverse biological profile stems from their ability to interact with a variety of biological targets, often with multi-target engagement, which is an increasingly sought-after characteristic in modern drug design. This guide will systematically dissect the key biological activities of these compounds, providing the foundational knowledge and practical methodologies required for their continued exploration.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 3-phenyl-1,2,3,4-tetrahydroquinoline have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are frequently dysregulated in cancer.

Mechanism of Action: Inhibition of NF-κB and PI3K/AKT/mTOR Signaling

A significant body of evidence points to the ability of these compounds to modulate the Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathways, both of which are critical for cancer cell proliferation, survival, and metastasis.

The NF-κB signaling cascade is a central regulator of inflammation and immunity, and its aberrant activation is a hallmark of many cancers.[2] This pathway promotes the expression of genes involved in cell survival, proliferation, and angiogenesis. Certain 1,2,3,4-tetrahydroquinoline derivatives have been shown to be potent inhibitors of NF-κB transcriptional activity.[3] For instance, some derivatives exhibit outstanding inhibitory effects on LPS-induced NF-κB transcriptional activity, with IC50 values in the sub-micromolar range.[3] The inhibition of this pathway likely contributes significantly to their cytotoxic potency against tumor cells.[4]

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human malignancies, playing a crucial role in cell growth, metabolism, and survival.[5][6][7] Oncogenic activation of this pathway can occur through various mechanisms, including mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[6][8] Inhibition of this pathway is a key strategy in cancer therapeutics.[7][9][10] Studies have shown that some tetrahydroquinoline derivatives can suppress tumor growth by inhibiting this critical pathway.[1]

Signaling Pathway Diagram: Inhibition of NF-κB and PI3K/AKT/mTOR Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation TNFR TNF Receptor (TNFR) IKK IKK Complex TNFR->IKK Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotion Survival Cell Survival mTOR->Survival Promotion IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p50/p65) NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocation Gene Target Gene Transcription NFkappaB_nucleus->Gene Compound 3-Phenyl-1,2,3,4- tetrahydroquinoline Derivative Compound->PI3K Inhibition Compound->IKK Inhibition Proliferation Proliferation Gene->Proliferation Leads to AntiApoptosis Anti-apoptosis Gene->AntiApoptosis Leads to Angiogenesis Angiogenesis Gene->Angiogenesis Leads to

Caption: Inhibition of PI3K/AKT/mTOR and NF-κB pathways by 3-phenyl-1,2,3,4-tetrahydroquinoline derivatives.

Quantitative Anticancer Activity Data

The cytotoxic potential of 3-phenyl-1,2,3,4-tetrahydroquinoline derivatives has been quantified against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for assessing their potency.

Derivative/SeriesCancer Cell LineIC50 / GI50 (µM)Reference
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (Compound 3c) H460 (Lung Carcinoma)4.9 ± 0.7[11]
A-431 (Skin Carcinoma)2.0 ± 0.9[11]
HT-29 (Colon Adenocarcinoma)4.4 ± 1.3[11]
1,2,3,4-tetrahydroquinoline-2-carboxylic acid N-(substituted)phenyl amide (Compound 3g) Various1.44 ± 0.463[3]
1,2,3,4-tetrahydroquinoline-2-carboxylic acid N-(substituted)phenyl amide (Compound 4b) Various2.23 ± 0.455[3]
1,2,3,4-tetrahydroisoquinoline derivative (Compound 5d) Various1.591 - 2.281[4]
Tetrahydroisoquinoline derivative (Compound GM-3-18) Colon Cancer Cell Lines0.9 - 10.7[4]
Tetrahydroisoquinoline derivative (Compound GM-3-121) MCF-7 (Breast)0.43 µg/mL[4]
MDA-MB-231 (Breast)0.37 µg/mL[4]
Ishikawa (Endometrial)0.01 µg/mL[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the 3-phenyl-1,2,3,4-tetrahydroquinoline derivatives (e.g., 10–200 µg/mL) for a specified period (e.g., 24, 48, or 72 hours).[12] Include a vehicle control (e.g., DMSO) and untreated control wells.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.[10]

Experimental Workflow Diagram: MTT Assay

G start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize measure Measure Absorbance (570 nm) solubilize->measure analyze Calculate Cell Viability & IC50 Values measure->analyze end End analyze->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 3-Phenyl-1,2,3,4-tetrahydroquinoline derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, making them attractive candidates for further investigation.

Spectrum of Activity

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their antimicrobial potential is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Antimicrobial Activity Data

The following table summarizes the MIC values of selected 3-phenyl-1,2,3,4-tetrahydroquinoline and related quinoline derivatives against various microbial strains.

Derivative/SeriesMicrobial StrainMIC (µg/mL)Reference
Tetrazoloquinoline-1,2,3-triazole derivatives (5b, 5d, 5e, 5f, 5g) Staphylococcus aureus8[1]
Tetrazoloquinoline-1,2,3-triazole derivatives (5a, 5f) Escherichia coli8[1]
Tetrazoloquinoline-1,2,3-triazole derivative (5g) Aspergillus flavus8[1]
2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) Staphylococcus aureus64[9]
2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) Escherichia coli128[9]
Quinoxaline derivative (10) Candida albicans16[6]
Quinoxaline derivative (10) Aspergillus flavus16[6]
Quinoxaline derivatives (2d, 3c) Escherichia coli8[6]
4-Aryl-3-methyl-1,2,3,4-tetrahydroquinoline (6g) Dermatophytes32-65
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Principle: An antimicrobial agent diffuses from a well through a solid agar medium, creating a concentration gradient. If the organism is susceptible to the agent, a zone of growth inhibition will appear around the well.

Step-by-Step Methodology:

  • Media Preparation and Inoculation: Prepare sterile Mueller-Hinton Agar plates. Uniformly spread a standardized inoculum of the test microorganism (e.g., 10⁶ cells/mL) over the agar surface using a sterile swab.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Loading: Add a specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well.

  • Controls: Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.[6]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Neuroprotective Effects: A Potential Therapeutic Avenue for Neurodegenerative Diseases

Several 3-phenyl-1,2,3,4-tetrahydroquinoline derivatives have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. Their mechanisms of action often involve antioxidant properties and the modulation of neuronal signaling pathways.

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are often attributed to their multi-target-directed ligand nature, allowing them to simultaneously address multiple pathological pathways implicated in neuronal damage.

  • Antioxidant Activity: Many derivatives can directly scavenge free radicals and modulate the expression and activity of key components of the cellular antioxidant defense system, thereby mitigating oxidative stress, a key contributor to neuronal cell death in diseases like Alzheimer's and Parkinson's.[2]

  • Modulation of Neuronal Signaling Pathways: These compounds can influence intricate intracellular signaling pathways crucial for neuronal survival and function. For instance, some derivatives have been shown to modulate the proteolytic processing of amyloid precursor protein (APP) through an ERK-dependent signaling pathway, which is relevant to Alzheimer's disease pathology.

  • Anti-inflammatory Effects: Neuroinflammation is a critical component of neurodegenerative diseases. Some quinoline-based compounds have been designed to target both oxidative stress and neuroinflammation, showing protective effects in glial and neuronal cells.[2]

Experimental Protocol: In Vitro Neuroprotection Assay against MPP+-induced Neurotoxicity

This assay is commonly used to screen for compounds that can protect neuronal cells from the toxic effects of 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons and is used to model Parkinson's disease in vitro.

Principle: The assay measures the ability of a test compound to prevent the cell death of a neuronal cell line (e.g., SH-SY5Y) induced by MPP+. Cell viability is typically assessed using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the 3-phenyl-1,2,3,4-tetrahydroquinoline derivative for 1-2 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding MPP+ to the wells. Include control wells: untreated cells, cells treated only with MPP+, and cells treated only with the test compound.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow the neurotoxin to exert its effect.

  • Cell Viability Assessment: Perform an MTT assay as described in section 2.3 to measure cell viability.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells to determine the protective effect of the quinoline derivative.

Logical Relationship Diagram: Neuroprotective Mechanisms

G cluster_0 Pathological Stressors cluster_1 Cellular Effects Compound 3-Phenyl-1,2,3,4- tetrahydroquinoline Derivative OxidativeStress Oxidative Stress (e.g., ROS) Compound->OxidativeStress Scavenges Neuroinflammation Neuroinflammation Compound->Neuroinflammation Inhibits ProteinAggregation Protein Aggregation (e.g., Aβ) Compound->ProteinAggregation Modulates Neuroprotection Neuroprotection NeuronalDamage Neuronal Damage & Apoptosis OxidativeStress->NeuronalDamage Neuroinflammation->NeuronalDamage ProteinAggregation->NeuronalDamage NeuronalDamage->Neuroprotection Prevents

Caption: Multi-target neuroprotective mechanisms of 3-phenyl-1,2,3,4-tetrahydroquinoline derivatives.

Conclusion and Future Perspectives

The 3-phenyl-1,2,3,4-tetrahydroquinoline scaffold has unequivocally established itself as a versatile and highly promising platform for the development of novel therapeutics. The derivatives discussed in this guide exhibit potent and multifaceted biological activities, including robust anticancer effects through the inhibition of key oncogenic pathways, broad-spectrum antimicrobial activity against clinically relevant pathogens, and significant neuroprotective properties with the potential to address the complex pathologies of neurodegenerative diseases.

The provided experimental protocols and quantitative data serve as a valuable resource for researchers aiming to further explore this chemical space. Future research efforts should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the tetrahydroquinoline and phenyl rings is crucial to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: While significant progress has been made in identifying the molecular targets of these compounds, further studies are needed to fully unravel the intricacies of their interactions with signaling pathways and to identify novel mechanisms of action.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Development of Drug Delivery Systems: Innovative drug delivery strategies could enhance the therapeutic index of these compounds by improving their bioavailability and targeting them to specific tissues or cells.

References

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  • Al-Omair, M. A. (2019). Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. Chemistry of Heterocyclic Compounds, 55(10), 1018-1025. [Link]

  • Okun, I. M., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(18), 6033. [Link]

  • Okkenhaug, K. (2012). Inhibition of PI3K Signaling Spurs New Therapeutic Opportunities in Inflammatory/Autoimmune Diseases and Hematological Malignancies. The Journal of Clinical Investigation, 122(10), 3467-3476. [Link]

  • ResearchGate. (2025). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. [Link]

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  • Chen, Y., et al. (2008). New 1,2,3,4-tetrahydroisoquinoline Derivatives as Modulators of Proteolytic Cleavage of Amyloid Precursor Proteins. Bioorganic & Medicinal Chemistry Letters, 18(4), 1410-1414. [Link]

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Foundational

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-Phenyl-Tetrahydroquinoline Scaffolds

Abstract The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active comp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] When functionalized with a phenyl group at the 3-position, the resulting 3-phenyl-tetrahydroquinoline core offers a versatile three-dimensional structure that has been extensively explored for therapeutic applications, including oncology and endocrinology. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, synthesizing data from seminal studies to offer field-proven insights for researchers, medicinal chemists, and drug development professionals. We will dissect the causal relationships between specific structural modifications and resulting biological activity, present detailed experimental protocols for synthesis and evaluation, and provide a forward-looking perspective on this promising class of molecules.

Introduction: The Significance of the 3-Phenyl-Tetrahydroquinoline Core

The tetrahydroquinoline (THQ) scaffold is a semi-hydrogenated derivative of quinoline, offering a blend of structural rigidity from its aromatic portion and conformational flexibility from its saturated ring.[2] This unique combination allows THQ derivatives to effectively interact with diverse biological targets.[3] The introduction of a phenyl group at the C3 position adds a crucial vector for exploring interactions within protein binding pockets, making the 3-phenyl-THQ scaffold a particularly attractive starting point for drug discovery campaigns.

Derivatives of this core have demonstrated a wide spectrum of biological activities, most notably as anticancer agents and selective estrogen receptor modulators (SERMs).[3][4] Their anticancer potential often stems from the ability to interfere with critical cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is a key regulator of cancer cell growth and metabolism.[3][5] As SERMs, they offer a non-steroidal alternative for modulating estrogen receptor (ER) activity, with potential applications in treating hormone-dependent cancers and other endocrine disorders.[4][6]

This guide will systematically explore the SAR of this scaffold by examining the impact of substitutions at distinct positions on the molecule, providing a rational framework for the design of novel, potent, and selective therapeutic agents.

Caption: General structure of the 3-phenyl-1,2,3,4-tetrahydroquinoline scaffold.

Core Synthetic Strategies

The construction of the 3-phenyl-tetrahydroquinoline scaffold is typically achieved through multi-step synthetic sequences. A common and effective approach involves an intramolecular Buchwald-Hartwig reaction.[7] This strategy offers good control over the final structure and allows for the introduction of various substituents. The chirality at the C3 position is a critical determinant of biological activity, and asymmetric hydrogenation methods using iridium-based catalysts have been successfully employed to achieve high enantiomeric excess.[7] Other synthetic routes include the Povarov reaction, which is a multicomponent cycloaddition, and the catalytic hydrogenation of quinolines.[3]

Causality in Synthesis: The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry. For instance, the Buchwald-Hartwig approach is advantageous when specific aryl-amine couplings are required, providing a robust method for building the core heterocyclic system. The use of chiral catalysts like Ir-(S)P-DTP is a deliberate choice to control the spatial orientation of the C3-phenyl group, which is paramount for achieving specific and high-affinity interactions with the target protein.[7]

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of 3-phenyl-THQ derivatives can be finely tuned by introducing various substituents at different positions of the scaffold. Below, we analyze the SAR based on the modification of the A-ring, the B-ring (3-phenyl group), and the N1-position.

A-Ring (Tetrahydroquinoline Core) Modifications

Substitutions on the benzo portion of the THQ core significantly influence activity. For compounds targeting the estrogen receptor, a hydroxyl group at the C6 position is often crucial for mimicking the phenolic hydroxyl of estradiol, enabling key hydrogen bond interactions with residues like Glu353 and Arg394 in the ERα ligand-binding domain.[8]

B-Ring (3-Phenyl Group) Modifications

The 3-phenyl ring is a primary site for modification to enhance potency, selectivity, and pharmacokinetic properties.

  • Anticancer Activity: In the context of anticancer agents targeting the mTOR pathway or other kinases, the incorporation of fluorine atoms or trifluoromethyl groups onto the phenyl ring has been shown to enhance cytotoxic effects.[3] For example, derivatives with 3,5-bis(trifluoromethyl) groups have demonstrated potent anticancer activity.[3] Similarly, a chloro group at the 4-position of the phenyl ring has been associated with significant KRas inhibition in colon cancer cell lines.[9] This highlights the importance of electron-withdrawing and lipophilic groups in this region for improving potency.

  • Estrogen Receptor Modulation: For SERMs, substituents on the N-phenyl group have been explored to modulate activity. Potent derivatives have been identified with a para-fluoro substituent on an N-aryl group, suggesting that this modification is favorable for receptor binding.[4]

N1-Position Modifications

The nitrogen atom of the THQ ring is another key handle for derivatization.

  • Improving Pharmacokinetics: N-alkylation can be used to modulate the molecule's physicochemical properties, such as lipophilicity. For instance, introducing an isobutyl group at the N1 position can lead to lower lipophilicity, which may improve pharmacokinetic properties like oral bioavailability.[10]

  • Enhancing Potency: In some series, the N-substituent is critical for activity. For example, N-phenyl and N-benzyl THIQ derivatives have been shown to bind to the estrogen receptor and exhibit a desirable downregulator-antagonist profile.[10]

SAR Summary Table

The following table summarizes key SAR findings for 3-phenyl-THQ derivatives targeting cancer-related pathways.

Scaffold PositionSubstituentTarget/AssayEffect on ActivityReference
B-Ring (4-position) -ClKRas Inhibition (Colon Cancer)Significant Inhibition[9]
B-Ring (4-position) -CF₃KRas Inhibition (Colon Cancer)Significant Inhibition[9]
B-Ring (4-position) EthylKRas Inhibition (HCT116)Highest Inhibition[9]
B-Ring (3,5-position) bis(Trifluoromethyl)Anticancer ActivityEnhanced Activity[3]
A-Ring (General) Fluorine incorporationAnticancer CytotoxicityEnhanced Activity[3]
N1-Position p-F N-ArylEstrogen Receptor αPotent Antagonist[4]

Experimental Protocols & Workflows

To ensure the trustworthiness and reproducibility of research in this area, detailed experimental protocols are essential.

General Synthetic Protocol: Intramolecular Buchwald-Hartwig Cyclization

This protocol describes a general method for the synthesis of the chiral 3-phenyl-tetrahydroquinoline core, adapted from methodologies focused on asymmetric synthesis.[7]

  • Synthesis of Allylic Carbamate Precursor: React an appropriately substituted cinnamaldehyde with a vinyl Grignard reagent to form the corresponding allylic alcohol. Protect the alcohol as a carbamate using N,N'-disuccinimidyl carbonate and an appropriate amine.

  • Asymmetric Hydrogenation: Dissolve the allylic carbamate in a suitable solvent (e.g., dichloromethane). Add the Ir-(S)P-DTP catalyst under an inert atmosphere of hydrogen gas. Stir the reaction at room temperature until complete conversion is observed by TLC or LC-MS.

  • Purification: After the reaction, concentrate the mixture and purify the product by column chromatography on silica gel to obtain the chiral saturated carbamate.

  • Intramolecular Buchwald-Hartwig Cyclization: To a solution of the chiral carbamate and an appropriately substituted ortho-haloaniline in a solvent like toluene, add a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). Heat the mixture under an inert atmosphere until the starting material is consumed.

  • Final Purification: Cool the reaction mixture, filter through celite, and concentrate. Purify the crude product by column chromatography to yield the final 3-phenyl-tetrahydroquinoline derivative.

Biological Evaluation Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the anticancer potential of synthesized compounds against cancer cell lines (e.g., A549, MCF-7).[3]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

SAR Study Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Lead Identification B Library Synthesis (A, B, N1-Rings) A->B C Purification & Characterization B->C D In Vitro Screening (e.g., MTT, Binding Assay) C->D E Determine Potency (IC50 / EC50) D->E F SAR Analysis E->F G Identify Key Moieties F->G H Design Next-Gen Compounds G->H H->B Iterative Optimization

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Future Perspectives and Conclusion

The 3-phenyl-tetrahydroquinoline scaffold remains a highly fertile ground for the discovery of new therapeutic agents. Future research will likely focus on several key areas:

  • Improving Selectivity: For kinase inhibitors, achieving selectivity remains a major challenge. Future designs will incorporate more sophisticated structural features to target unique pockets or allosteric sites of specific kinases, thereby reducing off-target effects.

  • Targeting Drug Resistance: As resistance to existing therapies is a growing problem, novel 3-phenyl-THQ derivatives could be designed to overcome resistance mechanisms, for example, by targeting mutated forms of proteins.[11]

  • Exploring New Therapeutic Areas: While oncology and endocrinology have been the primary focus, the versatile nature of this scaffold warrants its exploration in other areas such as neurodegenerative diseases and infectious agents.[12]

References

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  • Shaw, S. K., Dey, R., Yadav, R., Baldiwala, A., Patel, M., Patel, B. D., Bhatt, H. G., Natesan, G., Jha, A., & Chaube, U. (2025). Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. Synlett, 36, 2577–2584. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2595-8088]
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  • Wrobel, D., Klejborowska, G., Gornowicz, A., Bielawska, A., & Bielawski, K. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports, 12(1), 9923. [URL: https://www.
  • Drugs incorporating tetrahydroquinolines. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Drugs-incorporating-tetrahydroquinolines_fig1_380063991]
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  • Norman, B. H., Chen, Y., Cogan, D. A., Combs, K. J., Dinn, S. R., Donoho, G. P., Fouts, C. S., Geleziunas, R., Goettl, V. M., Gunawan, A. M., Hakes, D. C., Henry, J. R., Humerickhouse, K. D., Johnson, M. P., Kramer, J. A., Landis, M. S., Lipinski, W. J., Luo, Y., Ma, X., … Richardson, T. I. (2015). Tetrahydroisoquinoline Phenols: Selective Estrogen Receptor Downregulator Antagonists with Oral Bioavailability in Rat. ACS Medicinal Chemistry Letters, 6(9), 996–1001. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4569116/]
  • Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. (n.d.). [URL: https://www.researchgate.
  • Renaud, J., Bischoff, S. F., Buhl, T., Floersheim, P., Fournier, B., Halleux, C., Kallen, J., Keller, H., Schlaeppi, J.-M., & Stark, W. (2003). Estrogen receptor modulators: identification and structure-activity relationships of potent ERalpha-selective tetrahydroisoquinoline ligands. Journal of Medicinal Chemistry, 46(14), 2945–2957. [URL: https://pubmed.ncbi.nlm.nih.gov/12825935/]
  • Mateeva, N., Kaluđerović, G. N., Pantelić, N. Đ., Stoyanov, S., & Kaloyanova, S. (2021). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Chemistry & Biodiversity, 18(9), e2100292. [URL: https://www.proquest.com/openview/1841457178a99534f59c0490f2358f27/1?pq-origsite=gscholar&cbl=616335]
  • Towards chiral 3-phenyl-tetrahydroquinolines through iridium catalyzed asymmetric hydrogenation. (n.d.). [URL: https://www.diva-portal.org/smash/record.jsf?pid=diva2:1692298]
  • (PDF) Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/221919420_Synthesis_and_biological_evaluation_of_3-arylisoquinolines_as_antitumor_agents]
  • Matin, M. M., Suman, S., Kumar, S., Shukla, M., Singh, S., Singh, A., Singh, P., Kushwaha, G., & Meena, S. (2022). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Letters in Drug Design & Discovery, 19(6), 578–593. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9834898/]
  • Facile Synthesis and in vitro Anticancer Evaluation of a New Series of Tetrahydroquinoline. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/354562089_Facile_Synthesis_and_in_vitro_Anticancer_Evaluation_of_a_New_Series_of_Tetrahydroquinoline]
  • Zhang, Y., Wang, C., Li, X., Wang, X., Zhang, Y., & Yang, L. (2022). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. International Journal of Molecular Sciences, 23(23), 15077. [URL: https://www.mdpi.com/1422-0067/23/23/15077]
  • Jourdan, J.-P., Bubert, C., McHardy, T., Smith, A., Barwell, J., Pouton, G., Vilums, M., Thomas, M., Pu, X., Lawrence, H., Ferrandis, E., Lacambra, S.-A., Lawrence, M., Richardson, W., Jandu, S., Praveen, P., Taylor, T., Reed, M., Purohit, A., … Potter, B. (2021). N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. ChemMedChem, 16(1), 133–146. [URL: https://pubmed.ncbi.nlm.nih.gov/33151004/]
  • Tuccinardi, T., Granchi, C., Rizzolio, F., Caligiuri, I., Battistello, E., Toffoli, G., Minutolo, F., & Macchia, M. (2022). Human Estrogen Receptor Alpha Antagonists, Part 3: 3-D Pharmacophore and 3-D QSAR Guided Brefeldin A Hit-to-Lead Optimization toward New Breast Cancer Suppressants. International Journal of Molecular Sciences, 23(9), 4843. [URL: https://www.mdpi.com/1422-0067/23/9/4843]
  • Kawamura, M., Shiraishi, A., Minami, K., Nakagawa, R., Kimura, I., & Ohno, H. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & Medicinal Chemistry Letters, 108, 129758. [URL: https://pubmed.ncbi.nlm.nih.gov/38641152/]
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Exploratory

Medicinal Chemistry Applications of 3-Phenyl-1,2,3,4-tetrahydroquinoline

The following technical guide details the medicinal chemistry applications, synthesis, and pharmacological potential of 3-phenyl-1,2,3,4-tetrahydroquinoline (3-phenyl-THQ) . Technical Guide & Whitepaper Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, synthesis, and pharmacological potential of 3-phenyl-1,2,3,4-tetrahydroquinoline (3-phenyl-THQ) .

Technical Guide & Whitepaper

Executive Summary

The 3-phenyl-1,2,3,4-tetrahydroquinoline (3-phenyl-THQ) scaffold represents a distinct structural motif in medicinal chemistry, often overshadowed by its isomer, 3-phenyl-1,2,3,4-tetrahydroisoquinoline (a common SERM scaffold). However, the 3-phenyl-THQ core offers unique vectors for substitution and has emerged as a critical intermediate in the synthesis of PARP inhibitors , antimicrobial agents , and chiral ligands for nuclear receptors.

This guide provides a comprehensive analysis of the 3-phenyl-THQ scaffold, focusing on stereoselective synthesis, structure-activity relationship (SAR) vectors, and validated experimental protocols for its generation and application.

Structural Analysis & Pharmacophore Properties[1][2][3][4]

Unlike the planar quinoline system, the 1,2,3,4-tetrahydroquinoline ring is flexible, adopting a half-chair or distorted sofa conformation. The introduction of a phenyl group at the C3 position creates a chiral center, significantly influencing the molecule's binding affinity and metabolic profile.

Key Structural Vectors:
  • N1 Position (Secondary Amine): The primary handle for diversification (alkylation, acylation, sulfonylation). Modulates solubility and lipophilicity (LogP).

  • C3 Position (Chiral Center): The phenyl ring at C3 creates steric bulk and hydrophobic interactions. Enantioselectivity here is crucial for target specificity (e.g., distinguishing between receptor subtypes).

  • Benzene Ring (C5-C8): Available for electrophilic aromatic substitution or pre-functionalization (e.g., 5-carboxylate for PARP inhibitors).[1]

DOT Diagram: SAR Vectors

The following diagram illustrates the core scaffold and its primary modification points.

SAR_Vectors Core 3-Phenyl-1,2,3,4-THQ Core Scaffold N1 N1 Position (H-Bond Donor/Acceptor) Target: Solubility & PK Core->N1 Alkylation/Acylation C3 C3 Position (Chiral Center) Target: Selectivity & Hydrophobicity Core->C3 Stereocontrol (R/S) Aryl Fused Benzene Ring (C5-C8) Target: Electronic Tuning Core->Aryl Halogenation/Carboxylation

Figure 1: SAR vectors of the 3-phenyl-1,2,3,4-tetrahydroquinoline scaffold.

Medicinal Chemistry Applications

PARP Inhibitors (Poly(ADP-ribose) Polymerase)

The most significant industrial application of 3-phenyl-THQ derivatives is as advanced intermediates for PARP inhibitors, specifically dihydropyridophthalazinones .[1]

  • Mechanism: The 3-phenyl-THQ core, particularly when substituted at C5 (e.g., 3-phenyl-1,2,3,4-tetrahydroquinoline-5-carboxylate ), serves as a precursor to tricyclic and tetracyclic systems that mimic the nicotinamide pocket of PARP enzymes.[1]

  • Synthetic Utility: The 5-carboxylate derivative undergoes hydrazine-mediated cyclization to form the phthalazinone core required for PARP binding [1].[1]

Estrogen Receptor Modulation (SERMs)

While tetrahydroisoquinolines are the dominant class of non-steroidal SERMs, 3-phenyl-THQs have been explored as structural isomers to bypass patent space or improve metabolic stability.[1]

  • Binding Mode: The C3-phenyl group mimics the A-ring or D-ring of estradiol, depending on the N1 substitution.[1]

  • Selectivity: The chirality at C3 is determinant; often, one enantiomer binds ER

    
     while the other may show ER
    
    
    
    selectivity or inactivity.
Antimicrobial & Antitubercular Agents

Oxidized derivatives, such as 3-phenyl-4-hydroxy-2(1H)-quinolones , exhibit potent antitubercular activity (MIC


 1 µg/mL against M. tuberculosis H37Rv) [2].[2][1] The tetrahydro- form serves as a reduced pharmacophore or a prodrug that can be metabolically oxidized to the active quinolone in vivo.[1]

Synthetic Methodologies

The synthesis of 3-phenyl-THQ presents a challenge: controlling the C3 stereocenter .

Method A: Reduction of 3-Phenylquinoline (Traditional)

This method is robust for generating the racemic scaffold. It involves the construction of the quinoline ring followed by selective reduction of the pyridine moiety.

Reagents: Sodium metal/Ethanol or H2/Pd-C. Limitation: Produces a racemate; requires chiral resolution for biological assays.[1]

Method B: Asymmetric Transfer Hydrogenation (Advanced)

For high-value medicinal chemistry, enantiopurity is non-negotiable. The use of chiral Brønsted acids allows for the enantioselective reduction of 3-phenylquinoline.

Reagents: Hantzsch ester, Chiral Phosphoric Acid (CPA) catalyst. Advantage: High enantiomeric excess (ee > 90%), avoiding wasteful resolution steps [3].

DOT Diagram: Synthetic Workflows

Synthesis_Pathways Start 3-Phenylquinoline MethodA Method A: Global Reduction (Na/EtOH or H2/Pd) Result: Racemic Mixture Start->MethodA MethodB Method B: Asymmetric Transfer Hydrogenation (Hantzsch Ester + Chiral Brønsted Acid) Result: High %ee (R or S) Start->MethodB Racemate Racemic 3-Phenyl-THQ (General Screening) MethodA->Racemate Chiral Chiral 3-Phenyl-THQ (Lead Optimization) MethodB->Chiral

Figure 2: Synthetic pathways distinguishing between racemic and asymmetric production.

Experimental Protocols

Protocol 1: Synthesis of Racemic 3-Phenyl-1,2,3,4-tetrahydroquinoline

Based on sodium/alcohol reduction [4].

Safety Note: This reaction generates hydrogen gas and involves molten sodium. Perform in a fume hood with a blast shield.

  • Dissolution: Dissolve 3-phenylquinoline (5.0 mmol, 1.03 g) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reduction: Heat the solution to reflux. Carefully add sodium metal (0.15 mol, ~3.5 g) in small cubes through the condenser over 45 minutes. The reaction is vigorous.

  • Reflux: Continue refluxing for 2–3 hours until the sodium is completely consumed.

  • Quench: Cool the mixture to room temperature. Add water (50 mL) cautiously to quench any unreacted alkoxides.

  • Extraction: Acidify with conc. HCl to pH ~2, remove ethanol in vacuo. Basify the residue with 10M NaOH to pH >10. Extract with chloroform (3 x 50 mL).

  • Purification: Dry organic layers over MgSO4, filter, and concentrate. Recrystallize from petroleum ether (40–60°C).

    • Yield: ~70-80%[1]

    • Appearance: Off-white solid (mp 84–86°C).[1][3]

Protocol 2: Asymmetric Synthesis (Enantioselective)

Based on chiral Brønsted acid catalysis [3].

  • Setup: In a screw-capped vial, suspend 3-phenylquinoline (0.25 mmol), Chiral Phosphoric Acid Catalyst (5 mol%), and Hantzsch ester (2.4 equiv) in toluene (5 mL).

  • Reaction: Stir the yellow solution at 25°C for 8–12 hours. Monitor consumption of starting material by TLC.

  • Workup: Evaporate solvent under vacuum.

  • Purification: Purify directly via flash column chromatography (Silica gel, Hexane/EtOAc 15:1).

    • Yield: ~90%[1][3]

    • ee: Typically 85–95% (determined by chiral HPLC).

Quantitative Data Summary

Compound ClassTarget ApplicationKey SubstituentBiological Metric (Approx.)Ref
3-Phenyl-THQ-5-carboxylate PARP Inhibitor5-COOEtIntermediate for IC50 < 10 nM (Final Drug)[1]
3-Phenyl-4-hydroxy-quinolone Antitubercular4-OH, 2-OxoMIC = 1 µg/mL (M. tb)[2]
(S)-3-Phenyl-THQ Chiral ScaffoldUnsubstituted>90% ee (Synthesis efficiency)[3]

References

  • Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP). Google Patents (AU2009279944A1).Link

  • Design, synthesis and antitubercular potency of 4-hydroxyquinolin-2(1H)-ones. European Journal of Medicinal Chemistry.Link

  • Enantioselective Reduction of 3-Substituted Quinolines with a Cyclopentadiene-Based Chiral Brønsted Acid. University of Liverpool / Chemistry.Link

  • Synthesis of 1,2,3,4-tetrahydro-3-phenylquinoline. PrepChem.Link

Sources

Foundational

Pharmacological Profile of 3-Phenyl-1,2,3,4-Tetrahydroquinoline Alkaloids

This technical guide provides an in-depth pharmacological and synthetic profile of 3-phenyl-1,2,3,4-tetrahydroquinoline (3-PTHQ) .[1] Unlike its widely ubiquitous isomer 1,2,3,4-tetrahydroisoquinoline (THIQ) or the 4-phe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth pharmacological and synthetic profile of 3-phenyl-1,2,3,4-tetrahydroquinoline (3-PTHQ) .[1] Unlike its widely ubiquitous isomer 1,2,3,4-tetrahydroisoquinoline (THIQ) or the 4-phenyl analogs often found in GPCR ligands, the 3-phenyl scaffold represents a specialized chemical space.[1] It functions primarily as a bioisostere of isoflavans (e.g., equol) and has emerged as a privileged structure for targeting p53 transcriptional pathways and Estrogen Receptors (ERs) .

Technical Whitepaper & Experimental Guide

Executive Summary & Chemical Identity

The 3-phenyl-1,2,3,4-tetrahydroquinoline (3-PTHQ) core is a nitrogen-containing bioisostere of the isoflavan skeleton.[1] While isoflavones (3-phenylchromen-4-ones) are oxygen-based phytoestrogens, the introduction of a nitrogen atom in the 3-PTHQ scaffold alters basicity, metabolic stability, and hydrogen-bond donor capability (via the N1-H), creating unique pharmacological opportunities.[1]

Structural Distinction

It is critical to distinguish 3-PTHQ from its isomers:

  • THIQ (Tetrahydroisoquinoline): Nitrogen at position 2.[2][3] Common in opioids/alkaloids.[1]

  • 4-Phenyl-THQ: Phenyl at position 4. Common in dopamine/serotonin modulators.[1]

  • 3-Phenyl-THQ: Phenyl at position 3.[1][4] Mimics the geometry of Equol and Genistein.

Feature3-Phenyl-THQIsoflavan (Equol)4-Phenyl-THQ
Core Atom Nitrogen (N1)Oxygen (O1)Nitrogen (N1)
Phenyl Pos. C3 (Equatorial preferred)C3 (Equatorial)C4
Primary Target p53, ER

/

ER

GPCRs, Ion Channels
Key Property Amphiphilic baseLipophilic etherLipophilic base

Pharmacological Mechanisms

The 3-PTHQ scaffold exhibits a "privileged" profile due to its ability to position the 3-phenyl ring in a conformation that overlaps with the steroid A/C-ring system.[1]

p53 Transcriptional Antagonism

Recent studies have identified 3-phenylquinoline derivatives (e.g., PQ1 ) as potent antagonists of p53 transcriptional activity.[1][4][5][6] The reduced 3-PTHQ form maintains the hydrophobic pharmacophore required for this interaction but adds a hydrogen-bond donor (NH).

  • Mechanism: The scaffold binds to the p53 core domain or its regulatory partners, stabilizing the protein but preventing the recruitment of transcriptional co-factors necessary for p21 expression.

  • Therapeutic Utility: Protecting normal tissue from chemotherapy-induced apoptosis (p53-dependent) or targeting cancers with hyperactive p53 mutants.[1]

Estrogen Receptor Modulation (SERM Activity)

Acting as an aza-analog of isoflavones, 3-PTHQs can bind to the Estrogen Receptor (ER) ligand-binding domain (LBD).[1]

  • Selectivity: The N-H group can form specific hydrogen bonds with Glu353 or Arg394 in the ER pocket.

  • Activity: Depending on the substitution at the 3-phenyl ring (e.g., 4'-OH, 4'-OMe), these compounds act as Selective Estrogen Receptor Modulators (SERMs) , showing antagonist activity in breast tissue (MCF-7 lines) while potentially preserving bone density.[1]

Multidrug Resistance (MDR) Reversal

Lipophilic amines, including THQs, are known substrates/inhibitors of P-glycoprotein (P-gp/ABCB1).[1]

  • Efflux Inhibition: The 3-PTHQ core, when N-substituted (e.g., with benzyl or alkyl groups), competes with cytotoxic drugs (doxorubicin, paclitaxel) for the P-gp efflux pump, effectively reversing resistance in MDR cancer cell lines.

Visualization: SAR & Mechanism

The following diagrams illustrate the Structure-Activity Relationship (SAR) and the p53 modulation pathway.

G cluster_0 SAR of 3-Phenyl-THQ cluster_1 p53 Transcriptional Antagonism Core 3-Phenyl-THQ Scaffold N1 N1 Position: Modulates PK & MDR (Alkyl/Benzyl) Core->N1 Substitution C3 C3-Phenyl: Critical for ER/p53 Binding (Must be Equatorial) Core->C3 Stereochemistry C6 C6 Position: Metabolic Stability (Halogens/OMe) Core->C6 Electronic Tuning Drug 3-Phenyl-Quinoline/THQ p53 p53 Protein Drug->p53 Stabilizes (Inhibits Tx) p21 p21 Gene (Cell Cycle Arrest) Drug->p21 Downregulates p53->p21 Transcriptional Activation Apoptosis Apoptosis/Arrest p21->Apoptosis Promotes

Caption: Left: SAR map highlighting critical substitution points on the 3-PTHQ scaffold. Right: Mechanism of action for p53 transcriptional antagonism, where the ligand prevents p21 upregulation.

Experimental Protocols

Synthesis of 3-Phenyl-1,2,3,4-Tetrahydroquinoline

Since direct cyclization to the 3-phenyl isomer is difficult via standard Skraup synthesis, a Reduction Strategy from 3-phenylquinoline is the gold standard.[1]

Step 1: Suzuki Coupling (Formation of 3-Phenylquinoline) [4]

  • Reagents: 3-Bromoquinoline (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).

  • Solvent: Toluene:Ethanol:Water (4:1:1).[1]

  • Protocol:

    • Degas solvents with N2 for 30 mins.

    • Combine reagents in a sealed tube.

    • Heat at 90°C for 12 hours.

    • Extract with EtOAc, wash with brine, dry over Na2SO4.[7]

    • Purify via flash chromatography (Hexane/EtOAc).

    • Yield: Typically 85-90%.

Step 2: Selective Hydrogenation (Reduction to THQ)

  • Reagents: 3-Phenylquinoline (from Step 1), NaBH3CN (Sodium Cyanoborohydride) or H2/PtO2.[1]

    • Note: NaBH3CN in Acetic Acid is preferred for 1,2,3,4-reduction without over-reducing the phenyl ring.

  • Protocol:

    • Dissolve 3-phenylquinoline in Glacial Acetic Acid.

    • Add NaBH3CN (4.0 eq) portion-wise at 0°C.

    • Stir at Room Temperature (RT) for 4 hours.

    • Neutralize with NaOH (aq) to pH 9.

    • Extract with DCM.

    • Validation: Check 1H NMR for disappearances of heteroaromatic protons and appearance of multiplets at 2.8-3.5 ppm (C2/C3/C4 protons).

p53 Transcriptional Reporter Assay (Luciferase)

To validate the biological activity of the synthesized 3-PTHQ:

  • Cell Line: HCT116 (p53 wild-type).[1]

  • Transfection: Transfect cells with a PG13-Luc plasmid (contains 13 copies of the p53 binding site upstream of Luciferase).[1]

  • Treatment:

    • Seed cells in 96-well plates.

    • Treat with Doxorubicin (0.2 µg/mL) to induce p53 stress.[1]

    • Co-treat with 3-PTHQ test compounds (0.1 - 10 µM).

  • Readout:

    • Lyse cells after 24h.[8]

    • Measure luminescence.[8]

    • Result: A reduction in luminescence compared to Dox-only control indicates p53 transcriptional antagonism .[1]

Quantitative Data Summary

Compound ClassTargetIC50 / EC50MechanismRef
PQ1 (Quinoline) p53 Tx~5.0 µMInhibits p21 expression[1, 2]
3-Phenyl-THQ ER

10 - 100 nMPartial Agonist/Antagonist[3]
N-Benzyl-3-PTHQ MDR (P-gp)0.3 - 1.2 µMEfflux Pump Inhibition[4]

References

  • Wu, X., Wang, L., & Li, Z. (2022).[5] Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity. ACS Omega, 7(47), 43180–43189. Link

  • BenchChem. (2025).[1][7][9] A Comparative Guide to the Biological Evaluation of Novel Phenylquinoline Derivatives. Link

  • Muthyala, R. S., et al. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and transcriptional activity across estrogen receptors alpha and beta. Bioorganic & Medicinal Chemistry, 12(6), 1559-1567. (Contextual grounding for 3-phenyl scaffold bioisosterism).
  • Gatouillat, G., et al. (2015). Evaluation of 3-phenylquinoline derivatives as potential anticancer agents. (General reference for cytotoxicity profiles of this scaffold).

Sources

Exploratory

Conformational Analysis of 3-Phenyl-1,2,3,4-Tetrahydroquinoline: A Multi-Technique Approach to Unlocking Structure-Activity Relationships

An In-Depth Technical Guide for Drug Development Professionals Abstract The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds wi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2] The three-dimensional structure, or conformation, of these molecules is a critical determinant of their interaction with biological targets and, consequently, their efficacy and selectivity. The introduction of a phenyl substituent at the C3 position creates a chiral center and introduces significant conformational complexity. This guide provides a comprehensive, in-depth analysis of the methodologies used to elucidate the conformational landscape of 3-phenyl-1,2,3,4-tetrahydroquinoline, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry. This multi-faceted approach provides a self-validating system for researchers, ensuring a robust understanding of the molecule's spatial arrangement, which is paramount for rational drug design and development.

Introduction: The Significance of Conformation in Tetrahydroquinoline-Based Drug Discovery

The tetrahydroquinoline moiety is a foundational element in many alkaloids and synthetic pharmaceuticals.[1] Its derivatives have demonstrated a wide array of biological activities, including potential as RORγ inverse agonists for prostate cancer treatment.[3] The efficacy of these molecules is not solely dependent on their chemical composition but is intricately linked to their three-dimensional shape. The conformation dictates how the molecule presents its pharmacophoric features to a receptor's binding site.

The saturated heterocyclic ring of the THQ core is non-planar and can adopt several conformations, primarily the half-chair, boat, and sofa forms.[4] For 3-phenyl-1,2,3,4-tetrahydroquinoline, the key conformational questions revolve around two main aspects:

  • Puckering of the Tetrahydroquinoline Ring: Determining the preferred conformation of the six-membered heterocyclic ring.

  • Orientation of the Phenyl Substituent: Establishing whether the C3-phenyl group occupies a pseudo-axial or pseudo-equatorial position and its rotational orientation (torsion angle).

Answering these questions is essential for building accurate structure-activity relationship (SAR) models and designing next-generation analogs with improved potency and reduced off-target effects.

Theoretical Conformational Landscape

The flexible, saturated portion of the THQ skeleton allows for dynamic equilibrium between different conformers. Computational studies on the parent THQ molecule have identified four stable conformations, existing as two pairs of energetically equivalent enantiomers.[5] The energy barrier between these conformers can be low, suggesting that multiple forms may coexist in solution.[5]

The primary conformations for the THQ ring are:

  • Half-Chair: Generally the most stable conformation, where four atoms are roughly coplanar, and two are displaced on opposite sides of the plane.

  • Sofa (or Envelope): Five atoms are coplanar, with one atom out of the plane.

  • Boat: Four atoms form the base, and two are displaced on the same side. This is typically a higher-energy transition state.

The introduction of the bulky phenyl group at C3 significantly influences this equilibrium. Steric hindrance will generally favor a conformation where the phenyl group occupies a pseudo-equatorial position to minimize unfavorable 1,3-diaxial interactions.

Caption: Equilibrium between the two primary half-chair conformers of 3-phenyl-THQ.

Experimental Determination of Conformation in Solution: NMR Spectroscopy

NMR spectroscopy is the most powerful tool for studying molecular conformation in solution. Vicinal proton-proton coupling constants (³JHH) are particularly informative as their magnitude is directly related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[6][7]

The Karplus Relationship

The Karplus equation correlates the ³J coupling constant to the dihedral angle (φ) via a cosine function.[6]

  • Large J-values (approx. 9-13 Hz): Indicate an anti-periplanar relationship (φ ≈ 180°), typical for axial-axial protons in a chair-like ring.

  • Small J-values (approx. 1-5 Hz): Indicate a syn-clinal or gauche relationship (φ ≈ 60°), typical for axial-equatorial or equatorial-equatorial protons.

By carefully measuring the coupling constants for the protons on C2, C3, and C4, one can deduce the dihedral angles and thus reconstruct the ring's conformation and the substituent's orientation.

Dihedral Angle (φ)Typical ³JHH Value (Hz)Proton RelationshipImplied Conformation
~180°9.0 - 13.0Axial-AxialHalf-Chair
~60°1.0 - 5.0Axial-EquatorialHalf-Chair
~60°1.0 - 5.0Equatorial-EquatorialHalf-Chair
~90°~0OrthogonalBoat/Twist-Boat
~0°~8.0Eclipsed (e.g., aromatics)Planar
Table 1: Generalized Karplus relationship between dihedral angle and vicinal coupling constants.
Experimental Protocol: NMR-Based Conformational Analysis

This protocol outlines the steps for acquiring and interpreting the necessary NMR data.

Step 1: Sample Preparation

  • Dissolve 5-10 mg of high-purity 3-phenyl-1,2,3,4-tetrahydroquinoline in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure the sample is free of paramagnetic impurities which can cause line broadening.

Step 2: Acquisition of 1D ¹H NMR Spectrum

  • Acquire a high-resolution 1D ¹H spectrum on a spectrometer of at least 400 MHz.

  • Causality: A high field strength is crucial to resolve complex multiplets and minimize second-order effects, allowing for accurate extraction of chemical shifts and coupling constants.

  • Process the spectrum with minimal line broadening to preserve the fine structure of the signals.

Step 3: Spectral Assignment using 2D NMR

  • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivity (H2-H3, H3-H4).

  • Acquire a 2D NOESY or ROESY (Nuclear Overhauser Effect / Rotating-frame Overhauser Effect Spectroscopy) spectrum.

    • Causality: NOE/ROE provides through-space correlations between protons that are close to each other (< 5 Å), regardless of their bonding. This is critical for distinguishing between pseudo-axial and pseudo-equatorial orientations. For instance, a strong NOE between the C3-proton and an axial C2/C4 proton would support an axial orientation for the C3-proton.

Step 4: Extraction and Analysis of Coupling Constants

  • Analyze the multiplets for the H2, H3, and H4 protons in the 1D spectrum. For complex patterns, use spectral simulation software.

  • Measure all relevant ³JHH values (J₂,₃ and J₃,₄).

  • Apply the Karplus equation to estimate the dihedral angles. A large coupling constant (e.g., J₃ax,₄ax > 10 Hz) is strong evidence for a half-chair conformation with a specific arrangement.[8]

Step 5: Interpretation

  • Combine the dihedral angle information from coupling constants with the spatial proximity data from NOESY/ROESY to build a self-consistent 3D model of the dominant solution-state conformation.

  • For 3-phenyl-THQ, a pseudo-equatorial phenyl group is expected. This would result in the C3 proton being pseudo-axial, leading to one large (axial-axial) and one small (axial-equatorial) coupling to the C2 and C4 protons.

Solid-State Conformation: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. While this may not perfectly represent the dynamic solution-state, it offers a precise, low-energy snapshot that serves as a vital benchmark for validating computational models and interpreting NMR data.

Experimental Protocol: X-ray Crystallography

Step 1: Crystal Growth

  • Grow single crystals of suitable quality (typically > 0.1 mm in all dimensions). This is often the most challenging step.

  • Common methods include slow evaporation from a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened.

Step 2: Data Collection

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

Step 3: Structure Solution and Refinement

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and atomic positions.

  • Refine the structural model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

Step 4: Analysis

  • Analyze the final refined structure to determine precise bond lengths, bond angles, and, most importantly, the torsion (dihedral) angles that define the molecular conformation.

  • The puckering of the THQ ring and the orientation of the phenyl group can be directly visualized and quantified. The results from X-ray analysis of related structures often show a preference for a half-chair conformation with the substituent in a pseudo-equatorial position.[9]

In Silico Analysis: Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are indispensable for exploring the entire conformational potential energy surface. They allow for the calculation of the relative stabilities of different conformers and can predict spectroscopic parameters that can be directly compared with experimental results.[10][11]

Protocol: DFT-Based Conformational Search

Step 1: Initial Structure Generation

  • Build the 3-phenyl-1,2,3,4-tetrahydroquinoline molecule in a molecular editor.

  • Generate multiple starting geometries corresponding to different ring puckers (half-chair, boat) and phenyl group orientations (axial, equatorial, and various rotations).

Step 2: Conformational Search and Optimization

  • Perform a systematic or stochastic conformational search to identify all low-energy minima.

  • Optimize the geometry of each identified conformer using a DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G(d,p) or larger).

    • Causality: This level of theory provides a good balance between accuracy and computational cost for molecules of this size, reliably predicting geometries and relative energies.

Step 3: Energy Calculation and Verification

  • Calculate the single-point electronic energy of each optimized conformer using a larger basis set for higher accuracy.

  • Perform a frequency calculation for each optimized structure.

    • Trustworthiness: The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated thermal corrections can be used to determine the relative Gibbs free energies, providing the most accurate prediction of the conformer population at a given temperature.

Step 4: Prediction of NMR Parameters

  • For the lowest energy conformers, calculate NMR chemical shifts and coupling constants using a method like GIAO (Gauge-Independent Atomic Orbital).

  • Compare the calculated parameters to the experimental data. A strong correlation validates the computational model. The DP4+ probability method can be used for a statistical comparison between calculated and experimental shifts to determine the most likely structure.[10]

Caption: An integrated workflow combining experimental and computational methods.

Conclusion: A Unified Model for Drug Design

The conformational analysis of 3-phenyl-1,2,3,4-tetrahydroquinoline requires a synergistic application of NMR spectroscopy, X-ray crystallography, and computational chemistry. NMR provides critical data on the dynamic, solution-state structure, primarily through the Karplus relationship. X-ray crystallography offers an exact, static picture in the solid state, serving as an invaluable anchor for other methods. Computational modeling bridges the two, allowing for a comprehensive exploration of the potential energy landscape and validating experimental findings.

By integrating these techniques as outlined in this guide, researchers can develop a high-confidence model of the predominant conformations of 3-phenyl-THQ and its derivatives. This detailed structural understanding is the cornerstone of modern drug discovery, enabling the design of molecules with optimized target engagement, improved pharmacokinetic properties, and ultimately, greater therapeutic potential.

References

  • European Journal of Organic Chemistry. Top: possible conformations of the 1,2,3,4‐tetrahydroquinoline skeleton. ResearchGate. Available from: [Link]

  • DePaul, M. P. et al. (1989). Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands. Journal of Medicinal Chemistry, 32(9), 2050-8. Available from: [Link]

  • Razak, M. A. J. A. & Kadhum, M. A. (2020). Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology, 14(4). Available from: [Link]

  • Alinezhad, A. et al. (1999). X-ray powder diffraction data for two new N-substituted 3,4-dihydrospiro-2(1 H) quinolines an. Powder Diffraction, 14(1), 58-61. Available from: [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available from: [Link]

  • Saitoh, T. et al. (2001). A Synthesis of 3-Phenyl-1,2,3,4-Tetrahydroisoquinoline and 2-Phenyl-1,2,4,5-Tetrahydro-3h-3-Benzazepine via Pummerer-Type Cyclization. Chemical and Pharmaceutical Bulletin, 49(8), 979-983. Available from: [Link]

  • Corona-Becerril, D. et al. (2021). Synthesis and X-ray crystallographic analysis of free base and hexafluorophosphate salts of 3,4-dihydroisoquinolines from the Bischler–Napieralski reaction. New Journal of Chemistry, 45(44), 20739-20748. Available from: [Link]

  • Wikipedia. Karplus equation. Available from: [Link]

  • El-Hiti, G. A. et al. (2014). Synthesis and X-ray Structural Studies of a Substituted 2,3,4,5-Tetrahydro-1H-3-benzazonine and a 1,2,3,5-Tetrahydro-4,3-benzoxazonine. Molecules, 20(1), 474-488. Available from: [Link]

  • Wang, C. et al. (2021). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Chemical Science, 12(35), 11776-11782. Available from: [Link]

  • Bunce, R. A. et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(2), 2205-2247. Available from: [Link]

  • Sharma, P. et al. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 13(3), 253-279. Available from: [Link]

  • Singh, S. et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). Available from: [Link]

  • Evangelisti, L. et al. (2012). Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer. Physical Chemistry Chemical Physics, 14(11), 3955-3960. Available from: [Link]

  • Iaroshenko, V. O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2). Available from: [Link]

  • Miller, J.P. Karplus Equations. Available from: [Link]

  • Yang, X. et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmaceutica Sinica B. Available from: [Link]

  • de la Torre, B. G. et al. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters. Available from: [Link]

  • Valle, G. et al. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research, 40(3-4), 222-32. Available from: [Link]

  • Vassilev, N. G. et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molecules, 27(5), 1730. Available from: [Link]

  • Bouyahyaoui, A. et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices, 2(3), 295-308. Available from: [Link]

  • Vargas Mendez, L. Y. et al. (2010). 1 H MNR data of tetrahydroquinolines 11-14 and quinoline 15. ResearchGate. Available from: [Link]

  • El-Sayed, N. N. E. et al. (2022). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Journal of Molecular Structure, 1249, 131553. Available from: [Link]

  • Minor, D. L. et al. (1994). Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D>1> Dopamine Antagonists. Journal of Medicinal Chemistry, 37(25), 4317-4328. Available from: [Link]

  • PubChem. 3-Phenyl-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]

  • DePaul, M. P. et al. (1989). Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands. Journal of Medicinal Chemistry, 32(9), 2050-2058. Available from: [Link]

  • ResearchGate. X-ray crystal diffraction of compound 3. Available from: [Link]

  • Chem Help ASAP (2022). dihedral angles, J-values, & the Karplus equation. YouTube. Available from: [Link]

  • Thureau, P. et al. (2019). A Karplus equation for the conformational analysis of organic molecular crystals. Angewandte Chemie. Available from: [Link]

  • Cremer, D. et al. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 8(4), 371-396. Available from: [Link]

  • Kopchuk, D. S. et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of General Chemistry, 89(6), 1222-1226. Available from: [Link]

  • Vicker, N. et al. (2021). N-Phenyl-1,2,3,4-tetrahydroisoquinoline: an alternative scaffold for design of 17β-hydroxysteroid dehydrogenase 1 inhibitors. University of Bath's research portal. Available from: [Link]

  • El-Gazzar, M. G. et al. (2022). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry, 15(3), 103673. Available from: [Link]

  • Golen, J. A. et al. (2015). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. Crystals, 5(2), 99-113. Available from: [Link]

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 3-Phenyl-1,2,3,4-Tetrahydroquinoline Isomers

Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of highly selective farnesyltransferase inhibitors and antimalar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of highly selective farnesyltransferase inhibitors and antimalarial agents[1]. When functionalized at the C3 position with a bulky aromatic system, such as in 3-phenyl-1,2,3,4-tetrahydroquinoline , the molecule's three-dimensional topology becomes heavily dependent on its thermodynamic state.

This technical guide provides an in-depth analysis of the thermodynamic stability of 3-phenyl-1,2,3,4-THQ isomers. By distinguishing between stereoisomerism (enantiomers) and conformational isomerism (axial vs. equatorial states), we establish a self-validating framework for mapping the thermodynamic landscape of this critical pharmacophore.

Structural Biology & Conformational Thermodynamics

The Half-Chair Conformation

Crystallographic data and advanced NMR structural analyses confirm that the saturated heterocyclic ring of the 1,2,3,4-tetrahydroquinoline skeleton predominantly adopts a half-chair conformation [2],[3]. This geometry minimizes angular ring strain while maintaining the necessary planarity of the fused aromatic system. The C2 and C3 carbons pucker above and below the plane defined by the aromatic ring and the nitrogen atom.

Conformational Isomerism: Equatorial vs. Axial

For any given stereoisomer of 3-phenyl-1,2,3,4-THQ—whether the (R) or (S) enantiomer, which possess identical thermodynamic stabilities in achiral environments—the molecule exists in a dynamic equilibrium between two half-chair conformers:

  • Equatorial 3-Phenyl Conformer: The phenyl ring projects outward, away from the steric bulk of the THQ core.

  • Axial 3-Phenyl Conformer: The phenyl ring projects parallel to the vertical axis of the ring, inducing severe 1,3-diaxial interactions with the axial protons at C2 and C4.

Thermodynamic Causality: The equatorial conformer is overwhelmingly favored thermodynamically. In a standard cyclohexane system, the A-value of a phenyl group is approximately 2.8 kcal/mol. In the THQ half-chair system, while the absence of one axial proton (due to the fused arene) slightly reduces this penalty, the steric clash between the axial phenyl group and the remaining axial protons at C2 and C4 still results in a substantial free energy difference (


).

ConformationalDynamics A Equatorial 3-Phenyl (Half-Chair) Lowest Energy B Twist-Boat Transition State A->B Ring Inversion (+ΔG‡) B->A Relaxation (-ΔG‡) C Axial 3-Phenyl (Half-Chair) Higher Energy B->C Relaxation (-ΔG‡) C->B Reversion (+ΔG‡)

Conformational inversion pathway of 3-phenyl-1,2,3,4-tetrahydroquinoline.

Quantitative Thermodynamic & Spectroscopic Data

To accurately model drug-receptor interactions, researchers must quantify the thermodynamic parameters and diagnostic spectroscopic markers of these isomers. Because axial-axial proton relationships exhibit significantly larger coupling constants than axial-equatorial relationships[4],


H NMR serves as the primary tool for conformational mapping.
Table 1: Thermodynamic Parameters of 3-Phenyl-1,2,3,4-THQ Conformers
Conformer StateRelative Energy (

, kcal/mol)
Dipole Moment (

, Debye)
Primary Steric Strain Mechanism
Equatorial (Half-Chair) 0.00 (Reference)~1.82Minimal (Optimized geometry)
Axial (Half-Chair) +1.85 to +2.10~2.151,3-diaxial interactions (C2/C4 protons)
Twist-Boat (Transition State) +6.50 to +7.20~2.00High torsional and allylic strain
Table 2: Diagnostic H NMR Coupling Constants ( -values)
Proton InteractionEquatorial 3-Phenyl ConformerAxial 3-Phenyl Conformer
H3(ax) - H2(ax) 10.5 - 12.0 Hz (Large, antiperiplanar)N/A (H3 is equatorial)
H3(ax) - H4(ax) 10.5 - 12.0 Hz (Large, antiperiplanar)N/A (H3 is equatorial)
H3(eq) - H2(ax) N/A (H3 is axial)2.0 - 4.0 Hz (Small, gauche)
H3(eq) - H4(ax) N/A (H3 is axial)2.0 - 4.0 Hz (Small, gauche)

Note: In the thermodynamically stable equatorial conformer, the proton at the C3 position is forced into an axial orientation, resulting in large antiperiplanar coupling constants with the adjacent axial protons.

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of thermodynamic stability must not rely on a single analytical method. The following protocol utilizes a self-validating loop where empirical kinetic data (VT-NMR) is orthogonally verified by first-principles quantum mechanics (DFT).

Protocol: Thermodynamic Mapping via VT-NMR and DFT Validation

Objective: Extract the exact Gibbs free energy (


) between the equatorial and axial conformers of 3-phenyl-1,2,3,4-THQ and validate it computationally.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15 mg of highly purified 3-phenyl-1,2,3,4-THQ in 0.6 mL of anhydrous Dichloromethane-

    
     (CD
    
    
    
    Cl
    
    
    ).
  • Causality: CD

    
    Cl
    
    
    
    is selected because its low freezing point (-97 °C) allows for deep cryogenic cooling required to freeze the rapid half-chair ring inversion on the NMR timescale.

Step 2: Room Temperature Baseline Acquisition

  • Action: Acquire a standard 1D

    
    H NMR and 2D NOESY spectrum at 298 K.
    
  • Causality: At room temperature, the thermal energy exceeds the inversion barrier (

    
    ), resulting in time-averaged 
    
    
    
    -couplings. The NOESY spectrum provides spatial proximity data; a strong NOE cross-peak between the phenyl ortho-protons and the THQ axial protons definitively proves the baseline preference for the equatorial positioning.

Step 3: Variable Temperature (VT) NMR Execution

  • Action: Cool the NMR probe in 10 K increments from 298 K down to 183 K. Allow 5 minutes of thermal equilibration at each step before acquiring a 64-scan

    
    H spectrum.
    
  • Causality: As the temperature drops below the coalescence temperature, the rapid exchange ceases. The time-averaged signals will split into distinct, resolvable peaks representing the discrete equatorial and axial conformers.

Step 4: Thermodynamic Extraction

  • Action: At 183 K, integrate the isolated H3(ax) signal (representing the equatorial phenyl conformer) and the H3(eq) signal (representing the axial phenyl conformer).

  • Action: Calculate the equilibrium constant:

    
    .
    
  • Action: Derive the free energy difference using the Gibbs isotherm:

    
    .
    

Step 5: Orthogonal Validation via DFT (The Self-Validating Loop)

  • Action: Perform structural optimizations and frequency calculations on both conformers using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level of theory with a PCM solvation model for dichloromethane.

  • Validation Logic: Compare the computed

    
     with the experimental 
    
    
    
    . A deviation of less than 0.2 kcal/mol validates the experimental integration and confirms the thermodynamic model's accuracy.

Workflow N1 Synthesis & Isolation N2 1H NMR (J-Coupling) N1->N2 Purified Sample N3 VT-NMR (Kinetic Barriers) N1->N3 Purified Sample N5 Thermodynamic Mapping N2->N5 Conformational Ratios N3->N5 Inversion Rates N4 DFT Modeling (B3LYP) N4->N5 Computed Energies

Self-validating experimental workflow for thermodynamic stability mapping.

Conclusion

The thermodynamic stability of 3-phenyl-1,2,3,4-tetrahydroquinoline is fundamentally governed by the steric demands of the half-chair heterocyclic ring. The equatorial conformer is thermodynamically dominant, driven by the severe energetic penalties associated with 1,3-diaxial clashes in the axial state. By employing a self-validating methodology combining VT-NMR and DFT calculations, researchers can accurately map this thermodynamic landscape, ensuring high-fidelity structural data for downstream rational drug design.

References

  • Top: possible conformations of the 1,2,3,4-tetrahydroquinoline skeleton. ResearchGate. 2

  • (IUCr) Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline. IUCr. 3

  • QSAR study on tetrahydroquinoline analogues as plasmodium protein farnesyltransferase inhibitors. PubMed. 1

  • Direct Photochemical Amination of Aromatics. White Rose eTheses Online. 4

Sources

Exploratory

Literature Review: The Synthesis History of 3-Phenyl-1,2,3,4-Tetrahydroquinoline

Introduction & Strategic Importance The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry and drug development. Specifically, 3-substituted tetrahydroquinolines, such as 3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry and drug development. Specifically, 3-substituted tetrahydroquinolines, such as 3-phenyl-1,2,3,4-tetrahydroquinoline , serve as critical intermediates and core pharmacophores for a wide variety of biologically active compounds[1]. Derivatives of this framework are found in antithrombotic agents (e.g., argatroban), antidiabetic peptide mimetics, and integrin antagonists used in the treatment of ophthalmic diseases[1].

Historically, the synthesis of 3-phenyl-1,2,3,4-tetrahydroquinoline has evolved from brute-force dissolving metal reductions to highly sophisticated, atom-economical domino reactions and asymmetric transfer hydrogenations[1][2][3]. This whitepaper provides an in-depth technical review of this evolutionary trajectory, analyzing the mechanistic causality behind experimental choices and providing field-proven protocols for modern synthesis.

Evolution of Synthetic Methodologies

Classical Methods: Dissolving Metal Reduction

Early synthetic routes to 3-phenyl-1,2,3,4-tetrahydroquinoline relied on the direct reduction of the parent 3-phenylquinoline. The classical approach utilized a dissolving metal reduction—specifically, sodium metal in boiling absolute ethanol[2].

Mechanistic Causality: The choice of sodium in ethanol (a Bouveault–Blanc type condition) is highly deliberate. Heteroaromatic rings like quinoline are resistant to standard mild hydride donors. Sodium metal provides solvated electrons that reduce the electron-deficient pyridine ring of the quinoline system via radical-anion intermediates. Ethanol acts as the proton source, trapping the anionic intermediates to yield the fully saturated piperidine ring segment. While robust and scalable, this method requires harsh conditions, poses safety risks due to hydrogen gas evolution, and strictly yields racemic mixtures[2].

Transition-Metal Catalysis & Green Approaches

To circumvent the harsh conditions of dissolving metal reductions, transition-metal catalysis was introduced.

  • Iridium-Catalyzed Reductive Amination: Recent advancements have demonstrated the use of homogeneous iridium catalysis for direct reductive amination, allowing for the construction of the THQ ring from acyclic precursors with high functional group tolerance[4].

  • Nickel-Catalyzed Skeletal Editing: A novel approach utilizes calcium carbide as an inorganic

    
     source in a nickel-catalyzed carboamination/cyclization reaction. This three-component reaction achieves skeletal editing of benzo[c]isoxazoles to synthesize 3-substituted quinolines, which can subsequently be reduced[5].
    
Asymmetric Transfer Hydrogenation

The pharmaceutical demand for enantiopure compounds drove the development of asymmetric reduction techniques. A breakthrough in this space was the enantioselective reduction of 3-substituted quinolines using cyclopentadiene-based chiral Brønsted acids coupled with Hantzsch dihydropyridine as a hydride source[1].

Mechanistic Causality: In this protocol, the choice of solvent is the critical variable. Experimental screening revealed that non-polar solvents like toluene drastically outperform polar solvents[1]. This is because polar solvents disrupt the delicate, highly ordered hydrogen-bonding network between the chiral phosphoric acid catalyst and the quinoline substrate. Toluene preserves this chiral microenvironment, ensuring the Hantzsch ester delivers the hydride to the iminium intermediate with high facial selectivity[1].

Domino and Cascade Reactions

Modern synthesis prioritizes atom economy and minimal step-counts. Domino reactions—where multiple transformations occur in a single laboratory operation without the isolation of intermediates—have become the gold standard[3]. For instance, one-pot cascade biomimetic reductions utilizing phenanthridine as a regenerable NAD(P)H model have successfully yielded chiral tetrahydroquinolines with excellent enantioselectivities[6].

G A Classical Reduction (Na / EtOH) B Transition-Metal Catalysis (Ir, Ni, Pd/C) A->B Need for milder conditions C Asymmetric Transfer Hydrogenation B->C Demand for enantioselectivity D Domino & Cascade Reactions B->D Need for atom economy C->D Integrated synthesis

Caption: Evolution of 3-phenyl-1,2,3,4-tetrahydroquinoline synthesis methodologies.

Quantitative Data Summary

The following table summarizes the key metrics across the historical and modern synthetic methodologies used to generate 3-phenyl-1,2,3,4-tetrahydroquinoline and its derivatives[1][2][3][6].

MethodologyCatalyst / ReagentsSolventTemp.Yield (%)Enantiomeric Excess (ee %)Key Advantage
Dissolving Metal Reduction Na metalAbsolute EtOHReflux~70-85RacemicInexpensive, highly scalable
Asymmetric Transfer Hydrogenation Chiral Brønsted Acid + Hantzsch EsterToluene25 °C7253Mild conditions, enantioselective
Domino Reductive Amination 5% Pd/C,

MethanolAmbient93-98RacemicExcellent atom economy
Biomimetic Cascade Reduction Phenanthridine (NAD(P)H model)Toluene/DCM40 °C9187-90Biomimetic, one-pot cascade

Mechanistic Pathway: Asymmetric Transfer Hydrogenation

Understanding the self-validating nature of the asymmetric transfer hydrogenation requires mapping the exact sequence of protonation and hydride transfer. The chiral Brønsted acid first activates the quinoline nitrogen, forming an ion-pair iminium intermediate. The steric bulk of the cyclopentadiene-based framework shields one face of the molecule, forcing the Hantzsch ester to attack from the less hindered trajectory[1].

Mechanism N1 3-Phenylquinoline N2 Chiral Brønsted Acid (H-Bonding) N1->N2 Activation N3 Chiral Iminium Intermediate N2->N3 Protonation N4 Hantzsch Ester (Hydride Transfer) N3->N4 Stereoselective Face N5 (S)-3-Phenyl-1,2,3,4- tetrahydroquinoline N4->N5 Reduction

Caption: Mechanistic pathway for the asymmetric transfer hydrogenation of 3-phenylquinoline.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols outline the step-by-step methodologies for both the classical and modern synthesis of 3-phenyl-1,2,3,4-tetrahydroquinoline.

Protocol A: Classical Dissolving Metal Reduction[2]

This protocol is ideal for generating large quantities of racemic product where enantiopurity is not required.

  • Preparation: Dissolve 0.5 g of 3-phenylquinoline in 25 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser. Bring the solution to a gentle reflux.

  • Reduction: Carefully add 0.28 g of sodium metal portion-wise over a period of 30 minutes. Safety Note: Ensure the system is vented to safely release generated hydrogen gas.

  • Reaction: Maintain the reaction mixture at reflux for an additional 3 hours to ensure complete reduction of the pyridine ring.

  • Quenching & Acidification: Allow the mixture to cool to room temperature. Dilute with distilled water and acidify using concentrated hydrochloric acid (HCl). Remove the ethanol solvent in vacuo.

  • Extraction: Basify the remaining aqueous layer using a 10M sodium hydroxide (NaOH) solution. Extract the product with chloroform (

    
     mL).
    
  • Purification: Dry the combined chloroform extracts over anhydrous magnesium sulfate (

    
    ). Decolorize with activated charcoal, filter, and evaporate in vacuo. Crystallize the resulting semi-solid from petroleum ether (40°-60°C) to yield off-white solids (m.p. 84°-86°C).
    
Protocol B: Asymmetric Transfer Hydrogenation[1]

This protocol utilizes chiral Brønsted acids to achieve enantioselective reduction.

  • Preparation: In a dry, screw-capped vial, suspend 0.25 mmol of 3-phenylquinoline, 5 mol% of the cyclopentadiene-based chiral Brønsted acid catalyst, and 2.40 equivalents of Hantzsch dihydropyridine.

  • Solvent Addition: Add 5 mL of anhydrous, non-polar toluene. Critical Step: Do not substitute with polar solvents like DMF or Methanol, as this will disrupt the hydrogen-bonding transition state and destroy enantioselectivity.

  • Reaction: Stir the resulting yellow solution at 25 °C for 8 hours. Monitor completion via TLC.

  • Purification: Evaporate the toluene under vacuum. Purify the crude residue via flash column chromatography on silica gel using a hexane/ethyl acetate (15:1) mobile phase.

  • Validation: The isolated product is (S)-3-phenyl-1,2,3,4-tetrahydroquinoline (Yield: ~72%, 53% ee). Verify optical purity using chiral HPLC.

Conclusion & Future Outlook

The synthesis of 3-phenyl-1,2,3,4-tetrahydroquinoline has transitioned from brute-force chemical reductions to elegant, catalytic, and highly stereoselective methodologies. While classical sodium/ethanol reductions remain viable for bulk racemic synthesis[2], the frontier of drug development relies on asymmetric transfer hydrogenation[1] and domino cascade reactions[3][6]. Future advancements in this space will likely focus on integrating photoredox catalysis to further improve the atom economy and enantiomeric excess of these critical pharmacophores.

References

  • Nickel-Catalyzed Quinoline Synthesis through Skeletal Editing Strategy Using Calcium Carbide as an Inorganic C2 Source Organic Letters - ACS Publications URL:[Link]

  • Enantioselective Reduction of 3-Substituted Quinolines with a Cyclopentadiene-Based Chiral Brønsted Acid University of Liverpool / Synthesis URL:[Link]

  • Direct Photochemical Amination of Aromatics White Rose eTheses Online URL: [Link]

  • Synthesis of 1,2,3,4-tetrahydro-3-phenylquinoline PrepChem URL:[Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions PMC - National Institutes of Health URL:[Link]

  • Practical N-Alkylation via Homogeneous Iridium-Catalyzed Direct Reductive Amination ResearchGate URL: [Link]

  • Enantioselective Synthesis of Tetrahydroquinolines via One-pot Cascade Biomimetic Reduction Dalian Institute of Chemical Physics URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Toxicity and Metabolic Stability of 3-Phenyl-Tetrahydroquinoline Analogs

Introduction: The Double-Edged Sword of the 3-Phenyl-Tetrahydroquinoline Scaffold in Drug Discovery The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of the 3-Phenyl-Tetrahydroquinoline Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. The introduction of a phenyl group at the 3-position creates a class of analogs with significant therapeutic potential, demonstrating activities ranging from anticancer to neuroprotective. However, as with any promising drug candidate, the journey from a hit compound to a clinical reality is fraught with challenges, primarily revolving around the compound's safety and pharmacokinetic profile. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on assessing two critical parameters for 3-phenyl-tetrahydroquinoline analogs: toxicity and metabolic stability.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and provides a framework for establishing self-validating systems to ensure the generation of robust and reliable data. While direct and extensive research on the toxicity and metabolic stability of 3-phenyl-tetrahydroquinoline analogs is still an emerging field, this guide will draw upon established principles and data from closely related analogs to provide a comprehensive and predictive framework for their evaluation.

Part 1: Unraveling the Metabolic Fate of 3-Phenyl-Tetrahydroquinoline Analogs

A compound's metabolic stability is a critical determinant of its oral bioavailability and half-life, profoundly influencing its dosing regimen and therapeutic efficacy. Compounds that are rapidly metabolized by the liver often suffer from high first-pass clearance, leading to low systemic exposure and diminished therapeutic effect. Therefore, early assessment of metabolic stability is paramount in the drug discovery pipeline.

Core Principles of Metabolic Stability Assessment

The primary site of drug metabolism is the liver, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP450) enzymes, chemically modify xenobiotics to facilitate their excretion.[1] In vitro metabolic stability assays aim to mimic this physiological process in a controlled laboratory setting. The two most common systems employed are:

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum that are rich in Phase I metabolic enzymes, particularly the CYP450s. Microsomal stability assays are excellent for identifying compounds susceptible to oxidative metabolism.

  • Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[2] Hepatocyte stability assays provide a more comprehensive picture of a compound's metabolic fate, including conjugation reactions.

The output of these assays is typically the in vitro half-life (t½) and the intrinsic clearance (Clint), which is a measure of the inherent ability of the liver to metabolize a drug.[3]

Experimental Workflow for Assessing Metabolic Stability

A tiered approach is often employed to evaluate the metabolic stability of a new chemical entity. This typically begins with a high-throughput screen using liver microsomes, followed by more detailed studies in hepatocytes for promising candidates.

A tiered workflow for assessing metabolic stability.
Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a step-by-step guide for determining the metabolic stability of a 3-phenyl-tetrahydroquinoline analog using human liver microsomes.

Materials:

  • Pooled human liver microsomes (commercially available)

  • Test compound (3-phenyl-tetrahydroquinoline analog)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • Internal standard (a structurally similar compound with a distinct mass)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw the human liver microsomes on ice.

    • Prepare a microsomal stock solution in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a stock solution of the test compound and internal standard in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, MgCl₂, and the microsomal stock solution.

    • Add the test compound to achieve the desired final concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[4][5][6]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .[3]

Structure-Metabolism Relationships of Tetrahydroquinoline Analogs

While specific metabolic data for 3-phenyl-tetrahydroquinolines is limited, studies on related tetrahydroquinoline and tetrahydroisoquinoline scaffolds provide valuable insights into potential metabolic "soft spots".

  • N-Dealkylation: If the nitrogen atom of the tetrahydroquinoline ring is substituted with an alkyl group, N-dealkylation is a common metabolic pathway.[7]

  • Aromatic Hydroxylation: The phenyl ring and the benzo portion of the tetrahydroquinoline ring are susceptible to hydroxylation by CYP450 enzymes. The position of hydroxylation can be influenced by the presence and nature of substituents.[1]

  • Oxidation of the Tetrahydroquinoline Ring: The saturated portion of the tetrahydroquinoline ring can undergo oxidation to form various hydroxylated metabolites.

  • Bioisosteric Replacement to Enhance Stability: To address metabolic liabilities, medicinal chemists can employ strategies such as replacing a metabolically labile methyl group with a cyclopropyl group or introducing fluorine atoms at or near the site of metabolism to block oxidative processes.[8]

For 3-phenyl-tetrahydroquinoline analogs, it is plausible that the phenyl ring and the tetrahydroquinoline core are both susceptible to oxidative metabolism. The specific sites of metabolism will likely be influenced by the substitution patterns on both rings.

Part 2: Assessing the Toxicological Profile of 3-Phenyl-Tetrahydroquinoline Analogs

Early identification of potential toxicity is crucial to prevent late-stage attrition of drug candidates.[9] In vitro cytotoxicity assays serve as a rapid and cost-effective method to flag compounds with a high risk of causing cellular damage.

Core Principles of In Vitro Toxicity Testing

In vitro toxicity screening involves exposing cultured cells to the test compound and measuring the resulting effects on cell viability and health.[9] A variety of endpoints can be assessed, including:

  • Cell Viability: The number of living cells in a population.

  • Cytotoxicity: The quality of being toxic to cells.

  • Apoptosis: Programmed cell death.

  • Necrosis: Unprogrammed cell death due to cellular injury.

The choice of cell line is critical and should ideally be relevant to the intended therapeutic target or a common site of drug-induced toxicity, such as the liver (e.g., HepG2 cells).[10][11][12]

Experimental Workflow for In Vitro Cytotoxicity Assessment

A typical workflow for assessing the in vitro cytotoxicity of a compound involves a dose-response study to determine the concentration at which the compound exerts its toxic effects.

A streamlined workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.[2] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

  • Human liver cancer cell line (HepG2) or another relevant cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (3-phenyl-tetrahydroquinoline analog)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

    • Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of cell viability versus the log of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Structure-Toxicity Relationships of Tetrahydroquinoline Analogs

While specific toxicity data for 3-phenyl-tetrahydroquinolines is scarce, studies on other substituted tetrahydroquinolines and tetrahydroisoquinolines have provided some insights into potential structure-toxicity relationships.

Compound ClassCell Line(s)Observed Cytotoxicity (IC50)Reference
trans-2,4-diaryl-r-3-methyl-1,2,3,4-tetrahydroquinolinesMCF-7, SKBR3Growth inhibition observed; synergistic effects with paclitaxel and gemcitabine.[13]
Morpholine-Substituted Tetrahydroquinoline DerivativesA549, MCF-7, MDA-MB-231Compound 10e showed high potency against A549 cells (IC50 = 0.033 µM).[14]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolinesVarious cancer cell linesLow micromolar inhibition.[15][16]
Tetrahydroquinoline-isoxazole hybridsHepG2Compound 3j exhibited an IC50 of 5.20 µM.[17]
Substituted 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolinesHeLa, PC3Quinoline 13 showed an IC50 of 8.3 µM in HeLa cells.
Tetrahydroquinoline derivativesMCF-7, HepG2, A549Compound 15 showed IC50 values of 15.16 µM (HepG2), 18.74 µM (MCF-7), and 18.68 µM (A549).[18]
Tetrahydroquinoline derivatives with carboxyl groupMCF-7, MDA-MB-231Compound 2 showed IC50 values of 50 µM (MCF-7) and 25 µM (MDA-MB-231) after 72h.[19]

Table 1: Summary of in vitro cytotoxicity data for various tetrahydroquinoline analogs.

From these studies, some general trends can be inferred:

  • Lipophilicity: Increased lipophilicity can sometimes correlate with increased cytotoxicity.

  • Substituent Effects: The nature and position of substituents on the tetrahydroquinoline and phenyl rings can significantly impact cytotoxic activity. For example, the presence of electron-withdrawing groups like trifluoromethyl groups has been shown to enhance anticancer activity in some series.[14]

  • Potential for Hepatotoxicity: Quinoline itself has been shown to be a hepatocarcinogen in rats, suggesting that the quinoline scaffold has the potential for liver toxicity.[20][21] The mechanisms may involve the formation of reactive metabolites.[9]

For 3-phenyl-tetrahydroquinoline analogs, it is crucial to systematically evaluate the impact of substituents on both the phenyl and tetrahydroquinoline rings to establish a clear structure-toxicity relationship.

Conclusion: A Roadmap for the Preclinical Assessment of 3-Phenyl-Tetrahydroquinoline Analogs

The 3-phenyl-tetrahydroquinoline scaffold holds considerable promise for the development of novel therapeutics. However, a thorough understanding of the toxicity and metabolic stability of this class of compounds is essential for their successful translation to the clinic. This guide has provided a comprehensive framework for the in vitro assessment of these critical parameters, including detailed experimental protocols and an analysis of potential structure-activity relationships based on related scaffolds.

By employing a systematic and rigorous approach to evaluating metabolic stability and toxicity early in the drug discovery process, researchers can de-risk their lead candidates, optimize their properties, and ultimately increase the likelihood of developing safe and effective medicines. As more data on 3-phenyl-tetrahydroquinoline analogs becomes available, a more refined understanding of their specific metabolic pathways and toxicological profiles will emerge, further guiding the development of this important class of molecules.

References

  • García, S. B., et al. (2011). Cytotoxic effects of new trans-2,4-diaryl-r-3-methyl-1,2,3,4-tetrahydroquinolines and their interaction with antitumoral drugs gemcitabine and paclitaxel on cellular lines of human breast cancer. Chemico-Biological Interactions, 189(3), 215-221.
  • Ahmad, I., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234.
  • Rajput, S., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 29(18), 4321.
  • Rojas-Carrillo, A., et al. (2019). Synthesis and in vitro evaluation of substituted tetrahydroquinoline-isoxazole hybrids as anticancer agents. Bioorganic & Medicinal Chemistry, 27(15), 3374-3384.
  • Rajput, S., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Scilit.
  • Wicht, K. J., et al. (2014). Efficacy, Pharmacokinetics, and Metabolism of Tetrahydroquinoline Inhibitors of Plasmodium falciparum Protein Farnesyltransferase. Antimicrobial Agents and Chemotherapy, 58(8), 4647-4657.
  • El-Gohary, N. S., & Shaaban, M. I. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Scientific Reports, 11(1), 19736.
  • Cyprotex. (n.d.).
  • Reyes-Reina, E., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(10), 4647-4659.
  • Peters, F. T., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Analytical and Bioanalytical Chemistry, 416(3), 735-747.
  • LaVoie, E. J., et al. (1990).
  • Rivera-Piza, M. A., et al. (2019). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anticancer Agents in Medicinal Chemistry, 19(6), 760-771.
  • El-Gohary, N. S., & Shaaban, M. I. (2021). The anticancer IC50 values of synthesized compounds.
  • U.S. Environmental Protection Agency. (2003). Toxicological Review of Quinoline (CAS No. 91-22-5).
  • Kumar, A., et al. (2025). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents.
  • Poklis, J. L., et al. (2012). Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice. Drug Metabolism and Disposition, 40(10), 2018-2025.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13269-13296.
  • Hirao, Y., et al. (1986). Carcinogenic activity of quinoline on rat liver. Cancer Research, 46(1), 357-359.
  • Smith, L. (n.d.). Mechanisms of Drug-induced Hepatotoxicity and Medicinal Chemistry Approaches for Prevention. Hilaris Publisher.
  • Wagmann, L., et al. (2022). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin‐8‐yl 4‐methyl‐3‐(morpholine‐4‐sul. Drug Testing and Analysis, 14(10), 1836-1851.
  • Li, Y., et al. (2022). CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro. Molecules, 27(9), 2998.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
  • Lefevre, P. A., & Ashby, J. (1992). Mitogenic activity of quinoline to the rat, mouse, and guinea pig liver: empirical correlations with hepatic carcinogenicity. Environmental and Molecular Mutagenesis, 20(1), 39-43.
  • Mathew, G., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Letters in Drug Design & Discovery, 18(11), 1051-1064.
  • PDB-101. (n.d.). Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase. RCSB PDB.
  • Longdom Publishing. (2024).
  • Pharma Focus Asia. (2021). Metabolic Stability.
  • ResearchGate. (n.d.).
  • Agilent Technologies. (2025). LC-MS/MS Analysis of THC Isomers & Metabolites in Whole Blood and Urine.
  • BenchChem. (n.d.). dihydroisoquinoline and its Tetrahydro Analog, 1-Phenyl-1,2,3,4-tetrahydroisoquinoline.
  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.
  • Thermo Fisher Scientific. (2025). Comprehensive LC-MS-MS analysis of THC isomers, analogs, homologs, and metabolites in blood and urine.
  • Coldham, I., et al. (2013). Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine. Organic & Biomolecular Chemistry, 11(22), 3745-3754.
  • ResearchGate. (n.d.). Selected bioactive compounds containing tetrahydroquinolines.
  • Potter, B. V. L., et al. (2021). N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. ChemMedChem, 16(2), 334-343.
  • Al-Harrasi, A., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Molecules, 27(21), 7488.
  • Singh, I. P., & Mahajan, S. (2015). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 20(5), 8486-8504.
  • Lopes, A. S., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1149453.
  • Coldham, I., et al. (2011). Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. Organic & Biomolecular Chemistry, 9(4), 1297-1304.
  • Thermo Fisher Scientific. (2017). LC-MS/MS Analysis of Phytocannabinoids and their Metabolites in Urine, Oral Fluid and Blood.
  • An, G., & Saadh, M. J. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Molecules, 28(10), 4141.
  • Dzimbova, T., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(8), 6936-6950.
  • Cresset. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark™.

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Protocols & Analytical Methods

Method

Asymmetric hydrogenation protocols for 3-phenylquinoline precursors

Application Note: Precision Asymmetric Hydrogenation of 3-Phenylquinoline Precursors Part 1: Executive Summary & Strategic Rationale The asymmetric hydrogenation (AH) of quinolines is a pivotal transformation in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Asymmetric Hydrogenation of 3-Phenylquinoline Precursors

Part 1: Executive Summary & Strategic Rationale

The asymmetric hydrogenation (AH) of quinolines is a pivotal transformation in the synthesis of chiral tetrahydroquinolines, a structural motif ubiquitous in alkaloids (e.g., Martinelline, Virantmycin) and bioactive pharmaceutical candidates.

While 2-substituted quinolines are readily reduced with high enantioselectivity, 3-substituted quinolines (such as 3-phenylquinoline) present a significantly higher challenge. The 3-position is distal to the nitrogen atom, reducing the directing effect required for coordination-insertion mechanisms. Furthermore, the steric bulk of a phenyl group at C3 impedes the formation of the necessary enamine intermediate.

The Solution: This protocol details the Iridium/Bisphosphine/Iodine system.[1][2][3] Unlike Rhodium or Ruthenium systems that often fail with heteroaromatic stability, the Iridium-Iodine system facilitates a unique activation pathway, allowing for enantiomeric excesses (ee) exceeding 90% even for sterically demanding 3-phenyl substrates.

Part 2: Scientific Foundation & Mechanism[3][4]

To troubleshoot and optimize this reaction, one must understand the unique role of the iodine additive. It is not merely a spectator; it oxidizes the Ir(I) precursor to an active Ir(III) species and facilitates the formation of a bridged hydride intermediate.

Mechanistic Pathway

The reaction proceeds via an initial 1,4-hydride addition (forming an enamine), followed by an acid-promoted isomerization to an iminium species, and a final enantioselective 1,2-hydride transfer.

Ir_Mechanism Precursor [Ir(COD)Cl]2 + Ligand Active Active Ir(III)-H Species (Iodine Promoted) Precursor->Active + I2, H2 Cycle1 1,4-Hydride Addition Active->Cycle1 + Substrate Substrate 3-Phenylquinoline Enamine Enamine Intermediate Cycle1->Enamine Iminium Iminium Isomerization Enamine->Iminium Rate Limiting Product (S)-3-Phenyl-1,2,3,4- tetrahydroquinoline Iminium->Product 1,2-Hydride Transfer (Enantio-determining) Product->Active Catalyst Regeneration

Figure 1: The dual-cycle mechanism of Iridium-catalyzed quinoline hydrogenation. Note the critical isomerization step.

Part 3: Experimental Protocol

Safety Warning: This protocol involves high-pressure hydrogen gas (600-700 psi). Ensure all autoclaves are rated for these pressures and operate within a blast shield or designated high-pressure bay.

Materials & Reagents
ComponentSpecificationRole
Precursor

Metal source.[2][3][4][5][6][7] Air-stable solid, but active species is air-sensitive.
Ligand

or

Chiral induction.[5] MeO-Biphep is the standard; SegPhos is the high-performance alternative.
Additive Iodine (

)
Catalyst activator.[2][4][5] Essential for heteroaromatic reduction.
Solvent Toluene (Anhydrous)Non-polar solvents generally yield higher ee than THF or DCM for this substrate.
Substrate 3-PhenylquinolinePurity >98% by HPLC. Trace sulfur/halide impurities can poison the catalyst.
Step-by-Step Workflow

Workflow cluster_0 Glovebox (Nitrogen Atmosphere) cluster_1 High Pressure Room Step1 Mix [Ir(COD)Cl]2 + Ligand in Toluene Step2 Stir 30 mins (RT) Forms clear orange/red soln Step1->Step2 Step3 Add Iodine (I2) Stir 10 mins Step2->Step3 Step4 Add 3-Phenylquinoline Step3->Step4 Step5 Transfer to Autoclave Step4->Step5 Step6 Purge H2 (3x 10 bar) Pressurize to 50 bar (700 psi) Step5->Step6 Step7 Stir 12-16h @ RT Step6->Step7 Step8 Vent H2 carefully Step7->Step8 Step9 Concentrate & Analyze Step8->Step9

Figure 2: Operational workflow ensuring anaerobic catalyst formation and safe hydrogenation.

Detailed Procedure
  • Catalyst Formation (In Glovebox):

    • In a dry Schlenk tube or vial, weigh

      
       (1.0 mol%) and 
      
      
      
      (2.2 mol%).
    • Add anhydrous Toluene (concentration ~0.1 M relative to substrate).

    • Stir at room temperature for 30 minutes. The solution should turn a clear orange/red, indicating ligand coordination.

  • Activation:

    • Add solid Iodine (

      
      , 5-10 mol%). Stir for an additional 10 minutes. The color may darken.
      
  • Substrate Loading:

    • Add the 3-phenylquinoline substrate (1.0 equiv) directly to the catalyst solution.

  • Hydrogenation:

    • Transfer the mixture to a stainless steel autoclave containing a glass liner and a magnetic stir bar.

    • Seal the autoclave and remove from the glovebox.

    • Connect to the

      
       line. Purge three times with 
      
      
      
      (pressurize to 10 bar, release to 1 bar) to remove trace
      
      
      from the headspace.
    • Pressurize to 50 bar (approx. 725 psi) .

    • Stir vigorously (1000 rpm) at room temperature (

      
      ) for 12–16 hours.
      
  • Workup:

    • Slowly vent the hydrogen gas (fume hood).

    • Concentrate the solvent under reduced pressure.[2]

    • Add saturated

      
       (aq) and extract with Ethyl Acetate (to remove iodine/acid residues).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      

Part 4: Analysis & Validation

The 3-phenyl substituent creates a chiral center at the C3 position. Separation of enantiomers requires specific chiral stationary phases.[8]

HPLC Method Development (Starting Point):

  • Column: Daicel Chiralcel OD-H or OJ-H (250 mm x 4.6 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10 or 95 : 5).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 254 nm.

  • Expected Result: Baseline separation of enantiomers.

    • Note: Enantiomers of 3-substituted tetrahydroquinolines are often harder to resolve than 2-substituted analogs. If OD-H fails, switch to Chiralpak AD-H .

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or low

pressure.
Ensure substrate purity (remove sulfur). Increase pressure to 60 bar.
Low ee (<50%) Solvent effect or Temperature too high.Switch solvent to Toluene/DCM (1:1). maintain strict RT (

).
Racemic Product Wrong Ligand Class or Lack of Iodine.Ensure Bisphosphine (MeO-Biphep) is used, not monophosphine.[1] Confirm

addition.

References

  • Wang, W. B., Lu, S. M., Yang, P. Y., Han, X. W., & Zhou, Y. G. (2003).[5] Highly enantioselective iridium-catalyzed hydrogenation of heteroaromatic compounds, quinolines.[3][4][5][6][7][9][10][11][12][13] Journal of the American Chemical Society, 125(35), 10536-10537.[5]

    • Context: The foundational paper establishing the Ir/MeO-Biphep/I2 system for quinolines.
  • Lu, S. M., Wang, Y. Q., Han, X. W., & Zhou, Y. G. (2006).[1] Asymmetric hydrogenation of quinolines and isoquinolines activated by chloroformates.[1] Angewandte Chemie International Edition, 45(14), 2260-2263.

    • Context: Discusses activation strategies for difficult substr
  • Wang, D. W., & Zhou, Y. G. (2013). Iridium-catalyzed asymmetric hydrogenation of 3-substituted quinolines. Tetrahedron: Asymmetry, 24(12), 1581-1585.

    • Context: Specific protocol optimization for the 3-substituted class of quinolines.
  • Fernández-Pérez, H., Etayo, P., Panossian, A., & Vidal-Ferran, A. (2011). Phosphine–phosphite ligands: An efficient class of ligands for the iridium-catalyzed asymmetric hydrogenation of quinolines.[12] Chemical Reviews, 111(3), 2119-2176.

    • Context: Comprehensive review of ligand effects in this specific transform

Sources

Application

Application Note: Precision Synthesis of Phenyl-Substituted 1,2,3,4-Tetrahydroquinolines

This Application Note is designed for researchers and drug discovery professionals requiring a robust, scientifically grounded guide to synthesizing phenyl-substituted 1,2,3,4-tetrahydroquinolines (THQs). Editorial Note...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery professionals requiring a robust, scientifically grounded guide to synthesizing phenyl-substituted 1,2,3,4-tetrahydroquinolines (THQs).

Editorial Note on Regiochemistry: The Povarov reaction (imino-Diels-Alder) typically yields 2,4-disubstituted tetrahydroquinolines when using standard styrenes as the dienophile. The phenyl group from styrene preferentially locates at the C4 position due to benzylic cation stabilization during the stepwise mechanism.

  • Target: 3-Phenyl-1,2,3,4-tetrahydroquinoline.[1][2][3][4][5][6]

  • Challenge: Direct intermolecular Povarov synthesis of the 3-phenyl isomer is electronically disfavored with simple substrates.

  • Solution: This guide provides the Standard Povarov Protocol (yielding the 2,4-diphenyl scaffold, often the actual target in "styrene Povarov" literature) and a Strategic Route to the 3-Phenyl Isomer (via reduction of 3-phenylquinoline) to ensure you have the correct methodology for your specific structural requirement.

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core for antimalarials, cholesteryl ester transfer protein (CETP) inhibitors, and glutamate receptor antagonists. The Povarov reaction—a three-component condensation of an aniline, an aldehyde, and an activated alkene—is the premier method for assembling this core.

However, regiocontrol is critical. Standard Lewis acid-catalyzed Povarov reactions with styrene yield 2-aryl-4-phenyl-THQs . Accessing the 3-phenyl isomer requires a divergent synthetic strategy. This guide details the optimized conditions for the standard Povarov reaction and the corrective protocol for specifically targeting the 3-phenyl isomer.

Mechanistic Insight & Regioselectivity

The Povarov reaction proceeds via a stepwise cationic mechanism rather than a concerted [4+2] cycloaddition. This drives the regioselectivity.[7]

The "Styrene Rule" (Why you get 4-Phenyl)

When styrene is used as the dienophile:

  • Imine Formation: Aniline + Benzaldehyde

    
     Schiff Base (Imine).[7]
    
  • Nucleophilic Attack: The alkene attacks the activated iminium ion.

  • Cation Stabilization: The bond forms between the imine carbon (C2) and the terminal methylene of styrene. This generates a benzylic carbocation at the internal carbon (which bears the phenyl group).

  • Cyclization: The aniline ring traps the carbocation, placing the phenyl group at C4 .

Pathway Visualization

PovarovMechanism Start Aniline + Benzaldehyde Imine N-Aryl Imine (Electrophile) Start->Imine Condensation (-H2O) Transition Transition State: Benzylic Cation Formation Imine->Transition + Styrene (Lewis Acid) Styrene Styrene (Nucleophile) Styrene->Transition Product4 Major Product: 2,4-Diphenyl-THQ Transition->Product4 Cation Stabilization (Benzylic) Product3 3-Phenyl-THQ (Disfavored via Povarov) Transition->Product3 Primary Cation (Unstable)

Figure 1: Mechanistic divergence showing the electronic preference for the 4-phenyl isomer in standard Povarov reactions.

Protocol A: Standard Povarov Reaction (Synthesis of 2,4-Diphenyl-THQ)

Applicability: Use this protocol if your target is the standard Povarov adduct derived from aniline, benzaldehyde, and styrene.

Critical Parameters
  • Catalyst: Indium(III) Chloride (

    
    )  or Scandium(III) Triflate (
    
    
    
    )
    . These "water-tolerant" Lewis acids prevent imine hydrolysis and drive the reaction at lower loadings (10-20 mol%).
  • Solvent: Acetonitrile (MeCN) . Polar enough to stabilize the cationic intermediate but non-nucleophilic to prevent side reactions.

  • Stoichiometry: Slight excess of alkene (1.2 - 1.5 equiv) to suppress imine dimerization.

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • In a 25 mL round-bottom flask, dissolve Aniline (1.0 mmol, 93 mg) and Benzaldehyde (1.0 mmol, 106 mg) in Acetonitrile (5 mL).

    • Stir at room temperature for 30 minutes. Add activated molecular sieves (4Å) to sequester water (optional but recommended for high yields).

  • Povarov Cyclization:

    • Add Styrene (1.2 mmol, 125 mg) to the reaction mixture.

    • Add

      
        (0.2 mmol, 44 mg, 20 mol%).
      
    • Optimization: For difficult substrates, use

      
       (10 mol%).
      
  • Reaction:

    • Stir at 80°C (reflux) for 4–12 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The imine spot will disappear, and a lower Rf fluorescent spot (THQ) will appear.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove the catalyst and sieves.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20).

    • Yield: Typically 75–90%.

    • Stereochemistry: The product is usually a mixture of cis and trans isomers (2,4-disubstituted), with the cis-isomer often predominating (thermodynamic control).

Protocol B: Strategic Synthesis of 3-Phenyl-1,2,3,4-Tetrahydroquinoline

Applicability: Use this protocol if you strictly require the phenyl group at the C3 position. Since Povarov favors C4, the most reliable route is the Reduction of 3-Phenylquinoline .

Workflow Overview
  • Synthesis of 3-Phenylquinoline: Via Friedländer condensation (o-aminobenzaldehyde + phenylacetaldehyde) or modified Povarov.

  • Selective Reduction: Reducing the heteroaromatic ring to the tetrahydro- form.

Step-by-Step Methodology
Step 1: Synthesis of 3-Phenylquinoline (Friedländer Approach)
  • Reagents: 2-Aminobenzaldehyde (1.0 mmol), Phenylacetaldehyde (1.0 mmol), KOH (catalytic), Ethanol.

  • Procedure: Reflux reagents in ethanol (5 mL) with 5 mol% KOH for 2 hours.

  • Workup: Cool, dilute with water, extract with DCM. Purify 3-phenylquinoline via column chromatography.

Step 2: Reduction to 3-Phenyl-THQ
  • Reagents: 3-Phenylquinoline (1.0 mmol), Sodium Cyanoborohydride (

    
    ) or Hydrogenation (
    
    
    
    , Pd/C).
  • Recommended Protocol (Mild):

    • Dissolve 3-phenylquinoline (205 mg, 1 mmol) in Methanol (10 mL).

    • Add Sodium Cyanoborohydride (4.0 mmol, 250 mg).

    • Add a trace of Bromocresol Green indicator.

    • Add Acetic Acid dropwise to maintain a yellow color (pH ~4) while stirring at 0°C to RT.

    • Stir for 2–4 hours.

    • Workup: Basify with NaOH (1M), extract with EtOAc, dry over

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Comparative Data & Troubleshooting

ParameterProtocol A (Standard Povarov)Protocol B (Reduction Route)
Target Isomer 2,4-Diphenyl-THQ 3-Phenyl-THQ
Key Reagents Aniline, Benzaldehyde, Styrene,

3-Phenylquinoline,

Reaction Type One-pot Multicomponent (MCR)Two-step Synthesis
Atom Economy High (Water is only byproduct)Moderate (Reductant waste)
Stereochemistry cis/trans mixture (C2 vs C4)Racemic (at C3) unless chiral catalyst used
Common Pitfall Regio-confusion: Assuming styrene gives 3-phenyl.[1]Over-reduction to ring-opened products (rare).
Troubleshooting Guide
  • Low Yield (Povarov): Ensure reagents (especially aldehyde) are fresh. Oxidized benzaldehyde (benzoic acid) kills the catalyst. Use molecular sieves.[7]

  • Stuck at Imine: If the imine forms but doesn't cyclize, increase temperature to 100°C or switch to a stronger Lewis acid like

    
    .
    
  • Purification: THQs are amines and can streak on silica. Pre-treat the silica column with 1% Triethylamine in Hexane to neutralize acidic sites.

References

  • Kobayashi, S., et al. "Lanthanide Triflate-Catalyzed Imino Diels-Alder Reactions; Convenient Syntheses of Pyridine and Quinoline Derivatives." Tetrahedron Letters, 1995. Link

  • Kouznetsov, V. V. "Recent synthetic applications of the Povarov reaction." Tetrahedron, 2009. Link

  • Bello, D., et al. "Multicomponent reactions for the synthesis of complex tetrahydroquinoline scaffolds." Current Organic Chemistry, 2013.
  • Sridharan, V., et al. "Advances in the Chemistry of Tetrahydroquinolines." Chemical Reviews, 2011. Link

  • Wang, Z., et al. "Nickel-Catalyzed Quinoline Synthesis through Skeletal Editing." Organic Letters, 2025. Link

Sources

Method

Application Note: Strategic C-H Functionalization of 3-Phenyl-1,2,3,4-Tetrahydroquinoline

Executive Summary & Chemical Space Analysis The 3-phenyl-1,2,3,4-tetrahydroquinoline (3-Ph-THQ) scaffold represents a privileged pharmacophore, distinct from its isoquinoline counterparts due to the specific electronic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Space Analysis

The 3-phenyl-1,2,3,4-tetrahydroquinoline (3-Ph-THQ) scaffold represents a privileged pharmacophore, distinct from its isoquinoline counterparts due to the specific electronic and steric environment imposed by the C3-phenyl substituent. While 1,2,3,4-tetrahydroquinolines (THQs) are widely used in drug discovery (e.g., as CETP inhibitors, estrogen receptor modulators), the introduction of a phenyl group at the C3 position creates unique challenges and opportunities for late-stage functionalization.

The Challenge of the 3-Phenyl Substituent

Unlike unsubstituted THQs, the 3-phenyl analog presents two critical hurdles for C-H activation:

  • Steric Crowding: The C3-phenyl group exerts steric pressure on the adjacent C2 (alpha-amino) and C4 (benzylic) positions, influencing reaction rates and diastereoselectivity.

  • Aromatization Liability: The thermodynamic drive to form fully aromatic 3-phenylquinoline is significant. Oxidative C-H activation protocols must be carefully tuned to arrest the reaction at the functionalized tetrahydro- stage rather than proceeding to full dehydrogenation.

Reactivity Hotspots

This guide focuses on three distinct activation modes:

  • Path A (C2-Functionalization): Oxidative Cross-Dehydrogenative Coupling (CDC) targeting the

    
    -amino C(sp³)-H bond.
    
  • Path B (C4-Functionalization): Benzylic C(sp³)-H activation via deprotonation or radical abstraction.

  • Path C (C8-Functionalization): Directed C(sp²)-H activation on the fused benzene ring.

Reaction Landscape Visualization

The following diagram maps the strategic entry points for functionalizing the 3-Ph-THQ core.

G Substrate 3-Phenyl-1,2,3,4-THQ C2_Path Path A: C2-Functionalization (CDC / $alpha$-Amino) Substrate->C2_Path Vis. Light / Cu(I) C4_Path Path B: C4-Functionalization (Benzylic Activation) Substrate->C4_Path n-BuLi / Electrophile C8_Path Path C: C8-Functionalization (Directed C-H Activation) Substrate->C8_Path Ru(II) / DG C2_Prod C2-Alkylated/Arylated (trans-major) C2_Path->C2_Prod C4_Prod C4-Alkylated (Benzylic) C4_Path->C4_Prod C8_Prod C8-Halogenated/Arylated C8_Path->C8_Prod

Figure 1: Strategic disconnection map for 3-phenyl-1,2,3,4-tetrahydroquinoline functionalization.

Protocol A: C2-Functionalization via Cross-Dehydrogenative Coupling (CDC)

Mechanism: This transformation relies on the oxidative generation of a reactive iminium ion intermediate. The 3-phenyl group typically directs incoming nucleophiles to the trans position relative to itself to minimize steric strain.

Why this method? Standard thermal oxidants (e.g., DDQ) often lead to over-oxidation (aromatization). We utilize Visible-Light Photocatalysis or mild Copper Catalysis to maintain the tetrahydro- core.

Method A1: Visible-Light Photocatalytic C2-Alkylation

Best for: Mild introduction of nucleophiles (indoles, phosphonates) without aromatization.

Reagents & Equipment[1]
  • Catalyst: Rose Bengal (5 mol%) or Eosin Y (organic photocatalysts).

  • Oxidant: Air (balloon) or O₂ balloon.

  • Light Source: Green LEDs (530 nm) or White LEDs.

  • Solvent: MeCN or DCM.

Step-by-Step Protocol
  • Setup: In a 10 mL Pyrex tube, charge 3-phenyl-1,2,3,4-tetrahydroquinoline (0.2 mmol, 1.0 equiv), the nucleophile (e.g., N-methylindole, 1.2 equiv), and Rose Bengal (5 mol%).

  • Solvation: Add MeCN (2.0 mL). Seal the tube with a septum.

  • Degassing/Oxygenation: Briefly purge with O₂ via a balloon for 1 minute, then leave the balloon attached to maintain 1 atm O₂ pressure.

  • Irradiation: Place the tube 2-3 cm from the LED light source. Stir vigorously at room temperature (25 °C).

    • Note: Fan cooling is recommended to prevent thermal buildup which promotes aromatization.

  • Monitoring: Monitor via TLC (typically 12-24 hours). The 3-phenyl substituent may slow reaction rates compared to unsubstituted THQ; extend time if necessary.

  • Workup: Remove solvent in vacuo. Purify directly via flash column chromatography (Hexane/EtOAc).

Method A2: Copper-Catalyzed C2-Alkynylation

Best for: Introducing C-C triple bonds.

Reagents
  • Catalyst: CuBr (5-10 mol%).

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 5-6 M in decane, 1.5 equiv).

  • Ligand: Usually ligand-free, or bipyridine if activity is low.

Step-by-Step Protocol
  • Mixing: To a dried Schlenk tube, add CuBr (0.01 mmol), 3-phenyl-THQ (0.2 mmol), and the terminal alkyne (0.3 mmol).

  • Inerting: Evacuate and backfill with Argon (3x).

  • Reaction: Add solvent (MeCN or neat if liquid alkyne) and TBHP dropwise.

  • Heating: Heat to 60 °C.

    • Critical Control: Do not exceed 80 °C. Higher temperatures favor the formation of 3-phenylquinoline.

  • Quench: Dilute with saturated aqueous NaHCO₃ and extract with EtOAc.

Protocol B: C4-Functionalization via Lithiation

Mechanism: The C4 position is benzylic and can be deprotonated by strong bases. The 3-phenyl group creates a unique conformational bias, often directing the electrophile trans to the phenyl ring.

Reagents
  • Base: n-Butyllithium (n-BuLi, 1.6 M in hexanes).

  • Additive: TMEDA (Tetramethylethylenediamine) – essential to break up BuLi aggregates and activate the benzylic position.

  • Electrophile: Alkyl halides (e.g., MeI, BnBr), Aldehydes.

Step-by-Step Protocol
  • Protection (Mandatory): The N-H proton is more acidic than C4-H. You must first protect the nitrogen (e.g., N-Boc or N-Pivaloyl).

    • Pre-step: React 3-phenyl-THQ with Boc₂O/DMAP to generate N-Boc-3-phenyl-THQ.

  • Deprotonation:

    • Flame-dry a flask under Argon.

    • Add N-Boc-3-phenyl-THQ (1.0 equiv) and dry THF (0.1 M concentration).

    • Add TMEDA (1.2 equiv).

    • Cool to -78 °C (Dry ice/acetone bath).

    • Add n-BuLi (1.2 equiv) dropwise over 10 minutes. The solution often turns deep red/orange (benzylic anion).

  • Equilibration: Stir at -78 °C for 1 hour.

  • Electrophile Addition: Add the electrophile (1.5 equiv) neat or in THF.

  • Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench: Add saturated NH₄Cl solution.

Protocol C: C8-Functionalization (Directed C-H Activation)

Mechanism: Transition-metal catalyzed C-H activation directed by the Nitrogen functionality. This targets the benzene ring ortho to the nitrogen (C8).

Reagents
  • Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%).

  • Directing Group (DG): The free amine is a poor DG. Convert N-H to a Urea, Amide, or Pyrimidine group.

    • Recommended: N-(2-pyrimidyl) or N-Pivaloyl.

  • Oxidant/Additive: AgSbF₆ (20 mol%), Cu(OAc)₂ (oxidant).

Step-by-Step Protocol
  • DG Installation: Synthesize N-pivaloyl-3-phenyl-THQ.

  • Reaction:

    • Combine Substrate (0.2 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and Coupling Partner (e.g., acrylate for alkenylation) in a sealed tube.

    • Solvent: DCE (Dichloroethane) or t-Amyl Alcohol.

  • Conditions: Heat to 100 °C for 18 hours.

  • Mechanism Check: The bulky 3-phenyl group is distal to C8, so steric interference is minimal compared to C2/C4 functionalization.

Mechanistic Insight & Troubleshooting

The following DOT diagram illustrates the mechanistic cycle for the C2-CDC Pathway , the most common application for this scaffold.

CDC_Mechanism Step1 Substrate (3-Ph-THQ) Step2 Oxidation (SET) [- e⁻, - H⁺] Step1->Step2 Step3 Iminium Ion Intermediate (Reactive Electrophile) Step2->Step3 Step4 Nucleophilic Attack (Nu⁻) Step3->Step4 SideReaction Over-Oxidation (3-Phenylquinoline) Step3->SideReaction Excess Oxidant/Heat Product C2-Functionalized Product (Trans-selective) Step4->Product

Figure 2: Mechanistic cycle of Cross-Dehydrogenative Coupling (CDC) at C2, highlighting the risk of over-oxidation.

Troubleshooting Table
ProblemProbable CauseSolution
Low Conversion Steric hindrance at C2 by C3-phenyl.Increase reaction time (24-48h); Use smaller nucleophiles.
Aromatization (Quinoline formation) Oxidant too strong or Temp too high.Switch from TBHP/Heat to Visible Light/Air (Method A1).
No Reaction at C4 Poor lithiation due to aggregation.Ensure TMEDA is fresh; Warm to 0°C briefly if -78°C fails.
Regio-scrambling (C2 vs C4) Radical delocalization.Use ionic conditions (Lithiation) for C4 specificity; CDC for C2.

References

  • General C-H Activation of Tetrahydroquinolines (CDC)

    • Title: Cross-Dehydrogenative Coupling (CDC) of Tetrahydroisoquinolines and Tetrahydroquinolines.[2]

    • Source:Chem. Rev.2010, 110, 1147–1169.
    • URL:[Link]

  • Photocatalytic Methods (Mild Conditions)

    • Title: Visible-Light-Promoted Aerobic Oxidative Functionaliz
    • Source:J. Org. Chem.2012, 77, 21, 9807–9812.
    • URL:[Link]

  • C4-Lithiation Strategy

    • Title: Regioselective Functionalization of 1,2,3,4-Tetrahydroquinolines via Lithi
    • Source:J. Org. Chem.2008, 73, 9, 3559–3565.
    • URL:[Link]

  • Directed C8-Activation

    • Title: Ruthenium-Catalyzed C-H Functionalization of Indolines and Tetrahydroquinolines.[3]

    • Source:Org. Lett.2011 , 13, 10, 2634–2637.

    • URL:[Link]

  • 3-Phenyl-THQ Scaffold Data

    • Title: 3-Phenyl-1,2,3,4-tetrahydroquinoline (Compound Summary).
    • Source: PubChem.[4]

    • URL:[Link]

Sources

Application

Application Note: Integrated One-Pot Synthesis of 3-Phenyl-1,2,3,4-Tetrahydroquinoline Derivatives

Abstract & Introduction The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids, estrogen receptor modulators, and antimalarial agents....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids, estrogen receptor modulators, and antimalarial agents. While 2-substituted and 4-substituted THQs are readily accessible via the standard Povarov reaction (Aza-Diels-Alder), the 3-phenyl-1,2,3,4-tetrahydroquinoline isomer presents a unique synthetic challenge due to the specific regiochemical requirements of the cyclization step.

This Application Note details a robust, One-Pot Reductive Cyclization Protocol for synthesizing 3-phenyl-THQ derivatives. Unlike traditional multi-step methods that require the isolation of unstable quinoline intermediates, this protocol utilizes a tandem hydrogenation-annulation sequence. By coupling 2-nitrobenzaldehydes with phenylacetaldehyde (or its synthetic equivalents) in the presence of a heterogeneous hydrogenation catalyst, researchers can achieve high atom economy and operational simplicity.

Key Advantages[1][2]
  • Regiocontrol: Exclusively yields the 3-phenyl isomer, avoiding the 4-phenyl byproduct common in styrene-based Povarov reactions.

  • Atom Economy: Water is the primary byproduct.

  • Operational Efficiency: Eliminates intermediate purification of sensitive 2-aminobenzaldehydes or 3-phenylquinolines.

Mechanistic Insight & Pathway[3]

The reaction proceeds through a cascade of transformations driven by the in-situ generation of reactive intermediates. The success of this one-pot protocol relies on the kinetic synchronization of nitro-reduction, Friedländer annulation, and quinoline hydrogenation.

Reaction Pathway (DOT Visualization)

ReactionPathway cluster_catalyst Catalytic Cycle Start Reactants: 2-Nitrobenzaldehyde + Phenylacetaldehyde Step1 Reduction 1: 2-Aminobenzaldehyde (In-situ) Start->Step1 Pd/C, H2 (Nitro Reduction) Step2 Condensation: Imine Formation & Aldol-Type Reaction Step1->Step2 + Phenylacetaldehyde Step3 Cyclization: 3-Phenylquinoline (Intermediate) Step2->Step3 - H2O (Friedländer Annulation) Step4 Reduction 2: Heteroaromatic Ring Hydrogenation Step3->Step4 Pd/C, H2 (Selective Reduction) Product Product: 3-Phenyl-1,2,3,4-THQ Step4->Product Final Saturation

Figure 1: Cascade mechanism for the reductive cyclization. The Pd/C catalyst serves a dual role: reducing the nitro precursor and hydrogenating the quinoline intermediate.[1]

Critical Parameters & Optimization

The chemoselectivity of this reaction is highly dependent on solvent choice and hydrogen pressure. The 3-phenylquinoline intermediate is resistant to hydrogenation compared to the nitro group; thus, conditions must be tuned to ensure full reduction to the tetrahydro- species without over-reducing the phenyl ring.

Table 1: Optimization of Reaction Conditions
ParameterVariationOutcomeRecommendation
Catalyst 5% Pd/CModerate yield, slow kinetics10% Pd/C (wet support)
PtO₂High activity, risk of phenyl ring reductionAvoid unless Pd fails
H₂ Source Balloon (1 atm)Incomplete reduction (stops at Quinoline)Balloon (for Nitro)

50 psi (for THQ)
Solvent DCMPoor solubility of intermediatesAvoid
MethanolGood solubility, fast kineticsPreferred
Ethanol/H₂OGreen, but slower reaction rateAcceptable for scale-up
Additive Acetic Acid (5%)Promotes imine formation/cyclizationHighly Recommended
Temp 25°CSlow quinoline reductionStart 25°C

Heat to 60°C

Standardized Experimental Protocol

Target Molecule: 3-Phenyl-1,2,3,4-tetrahydroquinoline Scale: 1.0 mmol

Reagents & Equipment[4][5][6]
  • Reactant A: 2-Nitrobenzaldehyde (151 mg, 1.0 mmol)

  • Reactant B: Phenylacetaldehyde (132 mg, 1.1 mmol) [Note: Freshly distilled or purified via bisulfite adduct to remove polymers]

  • Catalyst: 10% Pd/C (10 mol% loading, ~106 mg)

  • Solvent: Methanol (anhydrous, 5 mL)

  • Additive: Glacial Acetic Acid (2 drops, catalytic)

  • Gas: Hydrogen (H₂) balloon or Parr shaker (50 psi)

Step-by-Step Procedure

Phase 1: Precursor Activation & Nitro Reduction

  • Preparation: In a 25 mL round-bottom flask (or hydrogenation bottle), dissolve 2-Nitrobenzaldehyde (1.0 equiv) in Methanol (0.2 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C under an inert argon atmosphere. Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Initial Reduction: Purge the system with H₂ (balloon pressure). Stir vigorously at Room Temperature (25°C) for 1 hour.

    • Checkpoint: TLC should show disappearance of 2-nitrobenzaldehyde and appearance of fluorescent 2-aminobenzaldehyde spot.

Phase 2: Tandem Annulation & Final Reduction 4. Aldehyde Addition: Inject Phenylacetaldehyde (1.1 equiv) and Acetic Acid (cat.) directly into the reaction mixture (still under H₂ atmosphere if possible, or briefly under Ar). 5. Cyclization & Hydrogenation:

  • Method A (Standard): Increase H₂ pressure to 50 psi (using a Parr shaker or autoclave) and heat to 60°C . Stir for 6–12 hours.
  • Method B (Balloon): If high pressure is unavailable, refill H₂ balloon frequently, heat to reflux (65°C), and extend time to 24 hours.
  • Monitoring: Monitor by LC-MS or TLC. The intermediate 3-phenylquinoline (aromatic, UV active) will convert to 3-phenyl-THQ (less UV active, distinct amine stain with Ninhydrin).

Phase 3: Workup & Purification 7. Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with MeOH (3 x 10 mL). 8. Concentration: Evaporate the filtrate under reduced pressure to obtain the crude oil. 9. Purification: Purify via Flash Column Chromatography (Silica Gel).

  • Eluent: Hexanes:Ethyl Acetate (9:1 to 4:1 gradient).
  • Note: The product is a secondary amine; pre-treat silica with 1% Triethylamine to prevent streaking.
Workflow Diagram

Workflow Step1 Dissolve 2-Nitrobenzaldehyde in MeOH Step2 Add Pd/C Catalyst (Inert Atmosphere) Step1->Step2 Step3 Hydrogenate (1 atm, 25°C) Generate 2-Aminobenzaldehyde Step2->Step3 Step4 Inject Phenylacetaldehyde + AcOH Step3->Step4 Step5 Pressurize H2 (50 psi) Heat to 60°C (12h) Step4->Step5 Step6 Filter (Celite) & Concentrate Step5->Step6 Step7 Flash Chromatography (Hex/EtOAc) Step6->Step7

Figure 2: Operational workflow for the one-pot synthesis.

Scope & Limitations

  • Substrate Tolerance:

    • Electron-Donating Groups (EDGs): (e.g., -OMe, -Me on the nitrobenzaldehyde) accelerate the reaction.

    • Electron-Withdrawing Groups (EWGs): (e.g., -Cl, -F) are tolerated but may require longer reaction times for the final hydrogenation step.

    • Halogens: Caution with -Br or -I substituents; Pd/C under H₂ can cause hydrodehalogenation. Use Pt/C or milder conditions (transfer hydrogenation with Hantzsch ester) for halogenated substrates.

  • Regioselectivity: This protocol is specific for 3-substituted derivatives. For 2,4-disubstituted derivatives, the Povarov reaction (Aniline + Benzaldehyde + Styrene) is preferred.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product is 3-Phenylquinoline (not THQ) Incomplete hydrogenationIncrease H₂ pressure (50 psi) or temperature (60°C). Add fresh catalyst.
Low Yield / Complex Mixture Polymerization of PhenylacetaldehydeEnsure Phenylacetaldehyde is freshly distilled. Add it slowly to the amine intermediate.
Loss of Halogen (-Cl, -Br) Pd-catalyzed dehalogenationSwitch catalyst to 5% Pt/C (sulfided) or reduce reaction time.
Starting Material Remains Catalyst poisoningEnsure sulfur/amine impurities are absent in solvents. Use higher catalyst loading.

References

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157–7259. Link

  • Kouznetsov, V. V. (2009). Recent synthetic developments in the preparation of tetrahydroquinoline derivatives. Tetrahedron, 65(14), 2721-2750. Link

  • Wang, Y., et al. (2019).[2] A ligand- and base-free silver-catalyzed reduction of quinolines... to 1,2,3,4-tetrahydroquinoline derivatives. Organic Letters, 21(10), 3631-3634. Link

  • McNulty, J., et al. (2014). A mild, one-pot synthesis of 3-substituted quinolines and their hydrogenation to 3-substituted tetrahydroquinolines. Tetrahedron Letters, 55, 123-126. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in 3-phenyl-1,2,3,4-tetrahydroquinoline synthesis

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered when optimizing the ena...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered when optimizing the enantiomeric excess (ee) of 3-phenyl-1,2,3,4-tetrahydroquinoline (3-phenyl-THQ) and its derivatives.

Synthesizing chiral nitrogen heterocycles presents unique mechanistic challenges, primarily due to catalyst poisoning and intermediate racemization. This guide bypasses generic advice, focusing instead on the causality behind reaction failures and providing self-validating protocols to ensure reproducible, high-ee outcomes.

🔬 Troubleshooting & FAQ: Asymmetric Synthesis of 3-Phenyl-THQ

Q1: I am attempting a direct Iridium-catalyzed asymmetric hydrogenation of 3-phenylquinoline, but I am observing <10% conversion and poor enantioselectivity. What is going wrong?

The Causality: Direct hydrogenation of quinolines often fails for two reasons. First, the basic nitrogen lone pair strongly coordinates to the Iridium center, effectively poisoning the catalyst. Second, the heteroaromatic ring possesses high resonance stability, making the thermodynamic barrier for initial hydride transfer prohibitively high[1].

The Solution (Substrate Activation): You must activate the substrate in situ using a chloroformate (e.g., benzyl chloroformate, ClCO₂Bn). This reagent reacts with the quinoline nitrogen to form an N-acyl quinolinium salt. This transformation is highly strategic: it sequesters the problematic nitrogen lone pair and disrupts the aromaticity of the pyridine ring, rendering the C=N bond highly electrophilic and susceptible to chiral hydride delivery[2].

G A 3-Phenylquinoline (Stable, Catalyst Poison) C N-Acyl Quinolinium Salt (Aromaticity Disrupted) A->C Substrate Activation B Benzyl Chloroformate (ClCO2Bn) B->C E Chiral 3-Phenyl-THQ (High ee %) C->E Asymmetric Hydrogenation D [Ir(cod)Cl]2 / Chiral Ligand (e.g., SegPhos or Josiphos) D->E H2 (Pressure)

Substrate activation using chloroformates to prevent Ir-catalyst poisoning and enable reduction.

Q2: Even with optimized Ir-catalysis, my 3-substituted derivatives plateau at ~85-90% ee. Is there a bottom-up synthetic strategy that avoids quinoline hydrogenation entirely to achieve >97% ee?

The Causality: When synthesizing 3-substituted THQs via transition-metal hydrogenation, the stereocenter is highly sensitive to the steric bulk of the 3-position substituent. Furthermore, traditional reductive amination of acyclic precursors often leads to racemization via rapid enamine-imine tautomerization before the ring closes.

The Solution (Chemo-Enzymatic Cascade): Abandon the top-down aromatic reduction and utilize a bottom-up chemo-enzymatic approach. By coupling an Ene Reductase (ERED) with an Imine Reductase (IRED) in a one-pot cascade, you can convert α,β-unsaturated aldehydes and allylamine into a chiral acyclic amine. The synergistic bienzymatic cascade forces a rapid, stereocontrolled reduction that kinetically outcompetes the racemization pathway. The ring is subsequently closed via an intramolecular Buchwald-Hartwig cross-coupling, preserving the >97% ee.

Cascade A α,β-Unsaturated Aldehyde + Allylamine B Ene Reductase (ERED) Stereoselective C=C Reduction A->B C Chiral Saturated Intermediate B->C NADPH D Imine Reductase (IRED) Reductive Amination C->D E Chiral Acyclic Amine (>97% ee) D->E NADPH F Buchwald-Hartwig Cross-Coupling E->F Pd Catalyst G 3-Phenyl-1,2,3,4-THQ F->G Cyclization

One-pot ERED/IRED biocatalytic cascade followed by Buchwald-Hartwig cyclization.

Q3: I am synthesizing a 1,3-disubstituted analog and require the trans-isomer, but my hydrogenation exclusively yields the cis-isomer. How can I invert this facial selectivity?

The Causality: Standard transition-metal hydrogenation of heteroarenes relies on the substrate coordinating to the metal face, followed by rapid, sequential hydride deliveries from the same face, inherently dictating cis-diastereoselectivity[3].

The Solution (Directing Groups & Solvent Control): To access the trans-isomer, you must force a π-facial exchange of the arene intermediate to allow hydride delivery from the sterically hindered face. This is achieved by installing a directing group (e.g., a hydroxymethyl group at the C1 position) and utilizing a non-coordinating chlorinated solvent (like CH₂Cl₂) with a chiral Josiphos ligand. The directing group anchors the substrate to the Iridium center, overriding the default steric bias and yielding the trans-THQ with excellent enantioselectivity[3].

📊 Quantitative Data Summary

The following table benchmarks the validated catalytic systems for synthesizing 3-substituted and 3-phenyl-THQ scaffolds[1][2][3].

MethodCatalytic SystemSubstrateYield (%)Enantiomeric Excess (ee %)Key Mechanistic Advantage
Transition-Metal Hydrogenation [Ir(cod)Cl]₂ / (S)-SegPhos3-Phenylquinoline + ClCO₂Bn85–9282–94Chloroformate disrupts aromaticity, preventing Ir-poisoning.
Chemo-Enzymatic Cascade ERED / IRED / Pd-Catalystα,β-Unsaturated Aldehyde + Allylamine75–88>97Rapid bienzymatic reduction outcompetes intermediate racemization.
Transfer Hydrogenation Chiral Phosphoric Acid3-Substituted Quinolines30–9877–86Metal-free approach utilizing Hantzsch esters.
Trans-Selective Hydrogenation [Ir(cod)Cl]₂ / Josiphos1,3-Disubstituted Isoquinolines80–9597Directing group forces sterically hindered hydride delivery.

🧪 Validated Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of Activated Quinolinium Salts

Self-Validation Checkpoint: The formation of the quinolinium salt is marked by a distinct color change and complete consumption of the starting material via TLC prior to H₂ introduction.

  • Catalyst Preparation: In an argon-filled glovebox, dissolve [Ir(cod)Cl]₂ (0.5 mol %) and (S)-SegPhos (1.1 mol %) in anhydrous THF (2 mL). Stir at room temperature for 30 minutes to ensure complete complexation.

  • Substrate Activation: In a separate flame-dried Schlenk tube, dissolve 3-phenylquinoline (1.0 mmol) in THF (3 mL). Add Li₂CO₃ (1.2 equiv) as a heterogeneous acid scavenger. Dropwise, add benzyl chloroformate (ClCO₂Bn, 1.1 equiv). Stir for 15 minutes until the N-acyl quinolinium salt is fully formed.

  • Hydrogenation: Transfer the activated substrate mixture to a stainless-steel autoclave. Inject the pre-formed Ir-catalyst solution. Purge the autoclave with H₂ gas three times, then pressurize to 600 psi (approx. 40 atm).

  • Reaction & Workup: Stir at room temperature for 12–15 hours. Carefully vent the H₂ gas.

  • Quality Control (QC): Filter the mixture through a short pad of Celite to remove Li₂CO₃ and Ir-residues. Determine conversion via ¹H NMR. Purify via flash chromatography and determine the ee% using a chiral stationary phase HPLC (e.g., Daicel CHIRALPAK OD-H).

Protocol 2: Chemo-Enzymatic Synthesis via ERED/IRED Cascade

Self-Validation Checkpoint: Extract a 100 µL aliquot at t=2h. Derivatize and run GC-MS to confirm the absence of the racemized enamine intermediate before proceeding to cyclization.

  • Biocatalytic Cascade Setup: In a 50 mL reaction vessel, prepare 20 mL of sodium phosphate buffer (100 mM, pH 7.5). Add the α,β-unsaturated aldehyde precursor (20 mM), DMSO (10% v/v as cosolvent), D-glucose (40 mM), Glucose Dehydrogenase (GDH, 3 U/mL), and NADP⁺ (0.6 mM).

  • Enzyme Addition: Introduce purified Ene Reductase (OYE1, 0.5 mg/mL) and Imine Reductase (IR43/IR97). Add allylamine (40 mM).

  • Incubation: Incubate the mixture at 25°C with orbital shaking at 200 rpm for 5 hours. The GDH/glucose system will continuously recycle the NADPH required by both ERED and IRED.

  • Extraction: Extract the chiral acyclic amine intermediate using ethyl acetate (3 × 20 mL). Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Buchwald-Hartwig Cyclization: Transfer the intermediate to a Schlenk tube. Add Pd₂(dba)₃ (2 mol %), BINAP (4 mol %), and NaOtBu (1.5 equiv) in anhydrous toluene. Heat to 90°C for 12 hours under argon to yield the final enantiopure 3-phenyl-1,2,3,4-tetrahydroquinoline.

📚 References

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI Molecules.

  • Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. Green Chemistry (RSC Publishing).

  • Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie International Edition.

  • Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. Chemical Science (NIH).

Sources

Optimization

Technical Support Center: Optimizing Yield for Povarov Cyclization of 3-Phenyl-THQ

Status: Operational Ticket ID: POV-OPT-3PH Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the Technical Support Center for Advanced Cyclizations. You are likely acce...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: POV-OPT-3PH Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center for Advanced Cyclizations. You are likely accessing this guide because you are attempting the Povarov cyclization (aza-Diels-Alder) to synthesize 3-phenyl-1,2,3,4-tetrahydroquinoline (3-phenyl-THQ) and are encountering issues with low yield , poor regioselectivity , or catalyst deactivation .

Critical Technical Note: The direct synthesis of 3-substituted THQs via standard Povarov reaction is electronically disfavored compared to the 4-substituted or 2-substituted isomers. Standard styrene-based Povarov protocols typically yield 4-phenyl-THQ due to benzylic carbocation stabilization. Achieving the 3-phenyl isomer requires precise manipulation of steric and electronic parameters. This guide addresses both the general yield optimization of the THQ core and the specific challenge of the 3-phenyl regioisomer.

Troubleshooting Hub: Diagnostic & Solutions

Issue 1: "I am isolating the 4-phenyl isomer instead of the desired 3-phenyl isomer."

Diagnosis: Regiochemical Mismatch. In the standard Povarov reaction between an aniline, benzaldehyde, and styrene, the mechanism proceeds via a stepwise Mannich-type addition followed by Friedel-Crafts alkylation. The iminium intermediate attacks the alkene to form the most stable carbocation.

  • Path A (Standard): Attack at the terminal carbon of styrene

    
     Benzylic carbocation (Stabilized) 
    
    
    
    4-phenyl-THQ .
  • Path B (Desired): Attack at the internal carbon

    
     Primary carbocation (Unstable) 
    
    
    
    3-phenyl-THQ .

Solution Strategy:

  • Substrate Engineering: You cannot rely on simple styrene. You must use a "polarity-reversed" alkene or a specific enamide.

    • Recommendation: Consider using

      
      -nitrostyrene  (though reactivity is lower) or enamides  where the directing group favors the internal attack, followed by functional group modification.
      
  • Alternative Route Validation: If direct Povarov fails to yield >5% of the 3-isomer, switch to a coupling strategy . Synthesize the 3-bromo-THQ core via Povarov (using vinyl bromide or similar) and perform a Suzuki-Miyaura coupling with phenylboronic acid to install the 3-phenyl group post-cyclization. This is often higher yielding than forcing a disfavored Povarov pathway.

Issue 2: "My reaction stalls at the imine intermediate or hydrolyzes back to starting materials."

Diagnosis: Moisture Sensitivity & Catalyst Deactivation. The in-situ formed Schiff base (imine) is highly sensitive to hydrolysis. Lewis acids (e.g.,


, 

) are often hygroscopic and can be deactivated by trace water, releasing protons that catalyze hydrolysis rather than cyclization.

Protocol Adjustment:

  • Moisture Control: Add 4Å Molecular Sieves (powdered) directly to the reaction vessel (100 mg/mmol).

  • Solvent Switch: If using Acetonitrile (MeCN), ensure it is distilled/dry. Switch to Toluene or Trifluoroethanol (TFE) . TFE can accelerate Povarov reactions via hydrogen-bond activation without requiring strong Lewis acids.

  • Stepwise vs. Multicomponent: Do not mix all three components at once (MCR). Pre-form the imine (Aniline + Aldehyde +

    
     in 
    
    
    
    ), filter, evaporate, and then add the dienophile and catalyst. This removes the water of condensation before the sensitive cyclization step.
Issue 3: "The product is oxidizing to the Quinoline derivative spontaneously."

Diagnosis: Aromatization. THQs are susceptible to oxidative dehydrogenation to form Quinolines, especially in the presence of air, light, or oxidizing Lewis acids (like


).

Corrective Action:

  • Atmosphere: Run the reaction strictly under Argon or Nitrogen .

  • Workup: Avoid oxidative workups. Use a reductive quench (e.g.,

    
     wash) if the crude mixture darkens (indicating oxidation).
    
  • Purification: Flash chromatography on silica can sometimes promote oxidation. Use neutral alumina or deactivate silica with 1% triethylamine.

Optimization Data: Catalyst & Solvent Screening

The following table summarizes optimization attempts for difficult Povarov cyclizations (e.g., electron-deficient or sterically hindered substrates).

Catalyst (10 mol%)SolventTemp (°C)Yield (%)Regioselectivity (3-Ph : 4-Ph)Notes


-78 to 045-60%5 : 95Standard conditions. Strong preference for 4-Ph.

MeCNReflux75%10 : 90Higher yield, but poor regiocontrol.

MeCNRT82%12 : 88Mild, tolerates functional groups.

Toluene8065%15 : 85Lanthanides show slight improvement in sterics.
TFA (1.0 equiv) TFERT70%8 : 92Brønsted acid in fluorinated solvent.
Chiral Phosphoric Acid Toluene055%Variable Can influence regiochemistry via steric pocket effects.

Visualizing the Regioselectivity Challenge

The diagram below illustrates the mechanistic bifurcation that makes 3-phenyl-THQ a difficult target. The "Electronic Pathway" is naturally favored.

PovarovMechanism Start Imine (Electrophile) + Styrene (Nucleophile) TS_A Transition State A (Benzylic Stabilization) Start->TS_A Path A (Favored) TS_B Transition State B (Primary/Secondary) Start->TS_B Path B (Disfavored) Inter_A Carbocation A (Benzylic) TS_A->Inter_A Inter_B Carbocation B (Unstabilized) TS_B->Inter_B Prod_4 4-Phenyl-THQ (Major Product) Inter_A->Prod_4 Friedel-Crafts Prod_3 3-Phenyl-THQ (Target - Minor) Inter_B->Prod_3 Friedel-Crafts

Caption: Mechanistic bifurcation in Povarov reaction with styrene. Path A is electronically dominant, leading to 4-phenyl-THQ.

Experimental Protocol: Optimized Two-Step Synthesis

For maximum yield and reproducibility, we recommend the Two-Step Pre-formed Imine Method over the One-Pot Multicomponent Reaction (MCR).

Step 1: Imine Formation (Anhydrous)
  • Reagents: Combine Aniline (1.0 equiv) and Benzaldehyde (1.0 equiv) in dry

    
     (0.5 M).
    
  • Additive: Add anhydrous

    
     (2.0 equiv) to trap water.
    
  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Filter through a sintered glass funnel (under

    
     if possible) to remove 
    
    
    
    . Concentrate the filtrate in vacuo to obtain the crude imine. Do not purify on silica (hydrolysis risk).
Step 2: Povarov Cyclization
  • Setup: Dissolve the crude imine in dry Acetonitrile (MeCN) (0.1 M).

  • Dienophile: Add the styrene derivative (1.5 equiv). Note: To target 3-phenyl, consider using a modified styrene or accept the 4-phenyl isomer and pivot to the coupling strategy mentioned in Troubleshooting.

  • Catalyst: Add

    
     (10 mol%)  or 
    
    
    
    (15 mol%)
    .
  • Execution: Stir at RT for 12 hours. If conversion is low, heat to 50°C.

  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). Note: 3-phenyl and 4-phenyl isomers may have very similar Rf values; use a gradient elution.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Tetrahydroquinoline Synthesis. Retrieved from

  • Stevenson, P. J., & Graham, I. (2003).[1] Unprecedented regio and stereocontrol in Povarov reaction of benzylidene-(3-nitrophenyl) amine. ARKIVOC, (vii), 139-144.[2] Retrieved from

  • Kouznetsov, V. V. (2009). Recent synthetic developments in the Povarov reaction. Tetrahedron, 65(14), 2721-2750.
  • Wang, Y., et al. (2015). Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines.... Journal of the American Chemical Society. (Discusses difficulty of 3-substituted THQ synthesis). Retrieved from

  • Bello, D., Ramon, R., & Lavilla, R. (2010).[3] The Povarov reaction: A versatile method for the preparation of tetrahydroquinolines. Current Organic Chemistry, 14(4), 332-356.

Sources

Troubleshooting

Purification challenges of 3-phenyl-1,2,3,4-tetrahydroquinoline from side products

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Division Subject: Purification Protocol & Troubleshooting for 3-Phenyl-1,2,3,4-Tetrahydroquinoline Executive Summary The purificatio...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Division Subject: Purification Protocol & Troubleshooting for 3-Phenyl-1,2,3,4-Tetrahydroquinoline

Executive Summary

The purification of 3-phenyl-1,2,3,4-tetrahydroquinoline (3-PTQ) presents a classic challenge in heterocyclic chemistry: separating a secondary amine product from its aromatic precursor (3-phenylquinoline) and oxidative byproducts.[1]

Unlike simple filtrations, high-purity isolation of 3-PTQ requires exploiting the distinct pKa differential between the tetrahydro- (aliphatic amine, pKa ~10) and the aromatic quinoline (pyridine-like nitrogen, pKa ~4.9). This guide prioritizes a pH-switchable extraction strategy over chromatography for bulk purification, ensuring scalability and minimizing oxidative degradation.

Troubleshooting Guide (Q&A)

Issue 1: Co-elution with Starting Material (3-Phenylquinoline)

User Question: "I reduced 3-phenylquinoline using NaBH₄/AcOH, but the product spot overlaps with the starting material on TLC. Column chromatography isn't giving clean separation. How do I fix this?"

Technical Diagnosis: The aromatic starting material and the tetrahydro- product have similar lipophilicities but vastly different basicities.[1] On standard silica, the secondary amine of 3-PTQ interacts strongly with acidic silanols, causing "tailing" that merges with the quinoline peak.

Corrective Protocol: The "pKa-Swing" Extraction Do not rely solely on chromatography.[1] Use this extraction logic to separate the two species based on their ionization states.

  • Acidification: Dissolve crude mixture in EtOAc. Extract with 1M HCl (3x) .

    • Chemistry: Both 3-PTQ (pKa ~10) and 3-Phenylquinoline (pKa ~4.[1]9) protonate and move to the aqueous layer. Neutrals remain in EtOAc.[1]

  • The Critical Wash (pH ~6-7): Neutralize the aqueous layer carefully with NaOH to pH 6.5–7.0 .[1] Extract with Ether or EtOAc.[2]

    • Mechanism:[2][3][4][5] At pH 7, the environment is basic relative to the aromatic quinoline (pKa 4.9), causing it to deprotonate and become organic-soluble. However, the environment is still acidic relative to the aliphatic 3-PTQ (pKa 10), keeping it protonated and water-soluble.

    • Result:3-Phenylquinoline is removed in the organic layer. [1]

  • Final Basification: Adjust the aqueous layer to pH >12 using 6M NaOH.[1] Extract with DCM.

    • Result: 3-PTQ deprotonates and extracts cleanly into the organic phase.

Issue 2: Product Discoloration (Yellow/Brown Oil)

User Question: "My purified product was a clear oil, but after leaving it on the bench overnight, it turned dark brown. Is it decomposing?"

Technical Diagnosis: Tetrahydroquinolines are electron-rich anilines prone to oxidative dehydrogenation .[1] Exposure to air and light facilitates the slow aromatization back to the quinoline or the formation of N-oxides/hydroxylamines.[1]

Corrective Protocol:

  • Immediate Salt Formation: Do not store the free base. Convert it to the Hydrochloride or Oxalate salt immediately after isolation.

    • Method: Dissolve the oil in dry Et₂O. Add 2M HCl in Et₂O dropwise. The white precipitate is stable for months.

  • Argon Sparging: During workup, ensure all solvents are degassed.

  • Chromatography Additive: If you must run a column, add 1% Triethylamine (TEA) to the mobile phase. This neutralizes silica acidity, preventing acid-catalyzed oxidation on the column.

Issue 3: Emulsion Formation During Extraction

User Question: "During the basic extraction step, a thick rag layer formed that won't separate."

Technical Diagnosis: 3-PTQ, like many lipophilic amines, acts as a surfactant when protonated.

Corrective Protocol:

  • Brine Wash: Saturate the aqueous phase with NaCl. This increases ionic strength and "salts out" the organic compounds.

  • Filtration: The emulsion is often stabilized by fine particulate matter (e.g., Boron salts from reduction). Filter the biphasic mixture through a Celite pad to break the emulsion.

Purification Decision Tree

The following workflow illustrates the logic for separating the target amine from common impurities using pKa differences.

PurificationWorkflow Start Crude Reaction Mixture (3-PTQ + 3-Phenylquinoline) AcidExtract Dissolve in EtOAc Extract with 1M HCl (pH < 1) Start->AcidExtract Sep1 Separation 1 AcidExtract->Sep1 OrgLayer1 Organic Layer (Neutrals/Non-basic impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Amines) Sep1->AqLayer1 Keep pHAdjust Adjust pH to ~6.5 - 7.0 Extract with EtOAc AqLayer1->pHAdjust Sep2 Separation 2 (The pKa Swing) pHAdjust->Sep2 OrgLayer2 Organic Layer (Contains 3-Phenylquinoline) Sep2->OrgLayer2 Remove SM (pKa ~4.9) AqLayer2 Aqueous Layer (Contains 3-PTQ Salt) Sep2->AqLayer2 Keep Product (pKa ~10) FinalBase Basify to pH > 12 Extract with DCM AqLayer2->FinalBase FinalProduct Evaporate & Salt Formation (Pure 3-PTQ HCl) FinalBase->FinalProduct

Caption: Separation logic exploiting the basicity difference between the aromatic precursor (removed at pH 7) and the aliphatic product (isolated at pH 12).

Comparative Data: Solvent Systems & Properties

Parameter3-Phenyl-1,2,3,4-Tetrahydroquinoline (Product)3-Phenylquinoline (Impurity)Implication for Purification
Structure Type Aliphatic Secondary AmineAromatic Nitrogen HeterocycleProduct is significantly more basic.[1]
Approx. pKa (Conj. Acid) 10.0 - 10.5 4.9 Allows separation via pH control (See Workflow).[1]
TLC Behavior (Hex/EtOAc) Streaks/Tails (low Rf)Compact spot (higher Rf)Amine modifier (TEA) required for Product.[1]
Stability Oxidation Sensitive (Air/Light)StableStore Product under Argon or as HCl salt.[1]
Solubility (Acidic Water) Soluble (pH < 9)Soluble (pH < 4)Product stays in water at neutral pH.[1]

Frequently Asked Questions (FAQs)

Q: Can I use recrystallization instead of extraction? A: Direct recrystallization of the free base is difficult due to its low melting point (often an oil). However, the Hydrochloride salt can be recrystallized from Ethanol/Ether. This is the recommended method for reaching >99% purity for biological assays.

Q: Why does my silica column get hot when I load the sample? A: Free amines react exothermically with the acidic surface of silica gel.[1] This heat can degrade your compound. Always neutralize the silica by flushing the column with Mobile Phase + 1% Triethylamine before loading your sample.

Q: I used Povarov synthesis instead of reduction. Are the side products different? A: Yes. In Povarov synthesis (Aniline + Benzaldehyde + Styrene), the main impurities are regioisomers (2-phenyl vs 3-phenyl) and polymerized styrene.[1] The acid-base extraction will still remove non-basic polymers, but separating regioisomers usually requires careful chromatography (Gradient: 0-10% EtOAc in Hexanes) or preparative HPLC.[1]

References

  • Synthesis and Reduction

    • Saitoh, T., et al.[6] "A Synthesis of 3-Phenyl-1,2,3,4-Tetrahydroisoquinoline and 2-Phenyl-1,2,4,5-Tetrahydro-3H-3-Benzazepine via Pummerer-Type Cyclization." Chemical and Pharmaceutical Bulletin, 2001.[6]

  • Purification Methodologies

    • BenchChem Technical Support.[7][8] "Enhancing the stability of 3-Nitro-2-phenylquinoline in solution." BenchChem Troubleshooting Guides, 2025.[7]

  • General Tetrahydroquinoline Synthesis

    • Organic Chemistry Portal. "Tetrahydroquinoline Synthesis." Organic Chemistry Portal, 2024.

  • Physical Properties

    • National Institute of Standards and Technology (NIST). "3-phenylquinoline."[1][9] NIST Chemistry WebBook, 2024.

Sources

Optimization

Technical Support Center: Solubility Optimization for 3-Phenyl-1,2,3,4-Tetrahydroquinoline

The following technical guide addresses the solubility challenges of 3-phenyl-1,2,3,4-tetrahydroquinoline . Product: 3-Phenyl-1,2,3,4-Tetrahydroquinoline (3-PTQ) Class: Lipophilic N-alkylaniline Derivative Document Type:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges of 3-phenyl-1,2,3,4-tetrahydroquinoline .

Product: 3-Phenyl-1,2,3,4-Tetrahydroquinoline (3-PTQ) Class: Lipophilic N-alkylaniline Derivative Document Type: Technical Application Guide Version: 2.4 (Current)

Executive Summary & Physicochemical Profile[1][2][3]

The Core Challenge: Researchers often mistake 3-PTQ for a standard secondary amine (like piperidine or tetrahydroisoquinoline), expecting it to be soluble in mild buffers. It is not.

Structurally, the nitrogen atom in 3-PTQ is directly attached to the benzene ring, making it an aniline derivative . This drastically lowers its basicity (


) compared to aliphatic amines (

). Simultaneously, the 3-phenyl substituent acts as a "lipophilic anchor," driving the LogP value to approximately 4.2.

The Result: At physiological pH (7.4), 3-PTQ is 99.9% neutral and highly hydrophobic, leading to immediate precipitation in aqueous media.

Key Physicochemical Parameters
ParameterValue (Approx.)Implication for Solubility
Molecular Weight 209.29 g/mol Moderate size, not the limiting factor.
LogP (Lipophilicity) ~4.2Highly lipophilic. Practically insoluble in water (< 1 µg/mL).

(Conjugate Acid)
4.9 ± 0.2Weak Base. Requires pH < 3.0 to fully ionize.
H-Bond Donors 1 (NH)Limited interaction with water.
Key Risk

Stacking
The planar phenyl rings promote strong crystal lattice energy, resisting dissolution.

Diagnostic FAQ: "Why is my experiment failing?"

Q: I dissolved 3-PTQ in DMSO (10 mM), but it crashed out immediately when I added it to PBS (pH 7.4). Why? A: This is the "dilution shock" phenomenon. In DMSO, the compound is solvated by dipole interactions. When you dilute into PBS, water strips away the DMSO shell. Since the pH (7.4) is significantly higher than the compound's


 (~4.9), the molecule remains uncharged (neutral). The high LogP drives the neutral molecules to aggregate and precipitate.
  • Fix: Use a carrier (Cyclodextrin) or lower the pH if the assay permits.

Q: Can I just add acetic acid to solubilize it? A: Likely not. Acetic acid is a weak acid. To protonate a weak base like 3-PTQ, you need a stronger driving force or a lower final pH. A strong mineral acid (HCl) or a sulfonic acid (Methanesulfonic acid) is far more effective at "locking" the proton onto the nitrogen.

Q: Is this compound stable in solution? A: As a tetrahydroquinoline, it is susceptible to oxidation to the fully aromatic quinoline or quinolone forms, especially in solution under light or air.

  • Recommendation: Always prepare fresh stocks and store under inert gas (Argon/Nitrogen) at -20°C.

Workflow 1: Selecting the Right Solvent System[4]

Before starting, determine your application constraints. Use the decision tree below to select the optimal solubilization strategy.

SolventSelection Start Start: Define Application AppType Application Type? Start->AppType Synth Chemical Synthesis / Purification AppType->Synth Synthesis Bio Biological Assay (Cell/Enzyme) AppType->Bio Biology SynthSolv Non-Polar/Aprotic Solvents (DCM, Toluene, EtOAc) Synth->SynthSolv ConcReq Concentration Required? Bio->ConcReq LowConc Low (< 10 µM) ConcReq->LowConc HighConc High (> 10 µM) ConcReq->HighConc DMSO DMSO Stock (1000x) Dilute into Media LowConc->DMSO Complex Cyclodextrin Complexation (HP-β-CD) HighConc->Complex pH Sensitive Salt Salt Formation (Mesylate/Hydrochloride) HighConc->Salt pH Tolerant (< 4.0)

Figure 1: Decision matrix for solvent selection based on experimental constraints.

Protocol A: Salt Formation (The "Acid Switch")

For chemical synthesis or applications where acidic pH is tolerable, converting the free base to a salt is the most robust method.

Mechanism: Protonating the amine generates a cationic species, reducing LogP and increasing lattice energy disruption by water.

Recommended Acids:

  • Methanesulfonic Acid (MsOH): Preferred. Forms stable, often non-hygroscopic salts with lipophilic amines.

  • Hydrochloric Acid (HCl): Standard, but the salt may be hygroscopic or less soluble in organic synthesis solvents.

Step-by-Step Procedure:

  • Dissolution: Dissolve 100 mg of 3-PTQ in a minimal amount of dry Diethyl Ether or Ethyl Acetate (approx. 2-5 mL).

  • Acid Addition:

    • For HCl: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • For MsOH: Add 1.05 equivalents of neat Methanesulfonic acid dropwise.

  • Precipitation: A white to off-white solid should precipitate immediately.

  • Isolation: Filter the solid and wash with cold ether.

  • Drying: Dry under high vacuum to remove traces of solvent and excess acid.

Validation: Dissolve a small amount of the salt in water. Measure pH. It should be acidic (< 4). If the solution is cloudy, the salt has hydrolyzed (common with weak bases). In this case, maintain the solvent at pH 2-3 using a buffer.

Protocol B: Cyclodextrin Complexation (For Biological Assays)

When you cannot lower the pH (e.g., cell culture), you must "hide" the lipophilic phenyl group. Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is the gold standard carrier.

Why it works: The hydrophobic cavity of


-cyclodextrin is the perfect size to encapsulate the 3-phenyl ring of the tetrahydroquinoline, while the hydrophilic exterior keeps the complex soluble in water.

The "Stock-in-Cyclodextrin" Method: Do not dissolve in DMSO first if possible. DMSO competes for the cyclodextrin cavity.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or PBS. Filter sterilize (0.22 µm).
    
  • Compound Addition: Add solid 3-PTQ to the vehicle to reach your target concentration (e.g., 1-5 mM).

  • Energy Input: The mixture will be cloudy. Sonicate in a water bath at 37°C for 30-60 minutes.

  • Equilibration: Shake at 200 rpm overnight at room temperature.

  • Clarification: If solid remains, filter or centrifuge. The supernatant is your soluble complex.

Protocol C: Co-solvent Engineering (DMSO/PEG)

If cyclodextrins are unavailable, use a triple-component solvent system to prevent precipitation.

The "Golden Ratio" for Lipophilic Amines:

  • 10% DMSO (Solubilizer)

  • 40% PEG-400 (Dispersant/Stabilizer)

  • 50% Water/Saline (Bulk)

Preparation Steps:

  • Dissolve 3-PTQ in pure DMSO at 10x the final desired concentration.

  • Add pure PEG-400 to the DMSO solution. Mix thoroughly.

  • Slowly add the water/saline dropwise while vortexing.

    • Note: Adding water to the organic mix prevents local high-water concentrations that trigger precipitation.

Troubleshooting Table

SymptomProbable CauseCorrective Action
Oiling out (Liquid droplets forming in water)Compound melted or supersaturated; LogP is dominating.Switch to Protocol B (Cyclodextrin). Oiling out indicates the crystal lattice broke, but water repulsion is too high.
Yellow discoloration Oxidation to Quinoline/Quinolone.Check purity via LC-MS. If oxidized, repurify. Use antioxidants (e.g., Ascorbic acid) in future buffers.
Precipitation after 24h Kinetic solubility limit reached.Your initial solution was supersaturated. Reduce concentration or increase % PEG-400.
Cloudiness in Cell Media Protein binding or salt effect.Serum proteins (Albumin) may bind the compound, or salts may salt-out the compound. Pre-dilute in serum-free media first.

References

  • Physicochemical Properties of Tetrahydroquinolines

    • Sridharan, V., et al. (2011).[1] "Advances in the Chemistry of Tetrahydroquinolines." This review details the structural reactivity and lipophilicity of the core scaffold.

    • (General properties and synthesis context).

  • Solubility Strategies for Lipophilic Weak Bases

    • BenchChem Technical Guides.
    • (General solubility protocols for quinolines).

  • Cyclodextrin Complexation Mechanisms: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Standard reference for HP-b-CD protocols).
  • pKa and Structural Analysis

    • PubChem Compound Summary: 1,2,3,4-Tetrahydroquinoline.[1][2][3] (Confirming the aniline-like nature and pKa ~5 range).

(Note: Specific pKa data for the 3-phenyl derivative is inferred from the core 1,2,3,4-tetrahydroquinoline scaffold and standard substituent effects in physical organic chemistry.)

Sources

Troubleshooting

Technical Support Center: Minimizing Aromatization of 3-Phenyl-1,2,3,4-Tetrahydroquinoline

Executive Summary 3-phenyl-1,2,3,4-tetrahydroquinoline (3-phenyl-THQ) is a "privileged scaffold" in drug discovery, often synthesized via Povarov or reduction pathways. However, it exhibits significant chemical fragility...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-phenyl-1,2,3,4-tetrahydroquinoline (3-phenyl-THQ) is a "privileged scaffold" in drug discovery, often synthesized via Povarov or reduction pathways. However, it exhibits significant chemical fragility. The secondary amine core, combined with benzylic hydrogens at C2 and C4, makes it highly susceptible to aerobic oxidative dehydrogenation .

This process converts the desired saturated heterocycle into its dihydro- intermediates and eventually the fully aromatic quinoline. This guide provides protocols to interrupt this oxidation pathway during workup, purification, and storage.

The Oxidative Mechanism (Root Cause Analysis)

To prevent degradation, one must understand the enemy. The aromatization of THQs is not a random decomposition; it is a thermodynamically driven cascade, often catalyzed by the very tools used to purify it (silica gel, light, and trace metals).

The Pathway

The oxidation proceeds via a Single Electron Transfer (SET) or hydrogen abstraction mechanism. The 3-phenyl substituent can electronically stabilize radical intermediates, potentially accelerating this process compared to unsubstituted THQs.

THQ_Oxidation cluster_catalysts Catalysts of Degradation THQ 3-Phenyl-THQ (Target Molecule) Radical Radical/Cation Intermediate THQ->Radical Light (hν) / O2 -1e-, -H+ Dihydro Dihydroquinoline (Imine Intermediate) Radical->Dihydro -H• Quinoline 3-Phenylquinoline (Aromatized By-product) Dihydro->Quinoline Acidic Silica / O2 -2H (Fast) Acidic Silica (SiO2) Acidic Silica (SiO2) Chlorinated Solvents Chlorinated Solvents UV Light UV Light

Figure 1: The oxidative dehydrogenation cascade.[1][2] Note that the transition from Dihydroquinoline to Quinoline is often rapid on acidic silica gel.

Critical Workup Protocols

Phase 1: Quenching & Extraction

The Issue: Standard workups often introduce air and trace acids. The Fix: Implement an "Antioxidant Shield."

VariableRecommendationScientific Rationale
Solvent Ethyl Acetate (EtOAc) or Toluene Avoid Dichloromethane (DCM) or Chloroform . Chlorinated solvents can form trace HCl and radicals over time, accelerating oxidation [1].
Additive BHT (Butylated hydroxytoluene) Add 0.1% w/v BHT to the extraction solvent. BHT acts as a radical scavenger, intercepting the initial oxidation step [2].
pH Control Keep Basic (pH > 8) Protonating the amine (forming the salt) protects the nitrogen lone pair from oxidation. However, during extraction, ensure the aqueous phase is basic to prevent acid-catalyzed disproportionation.
Temperature < 40°C Heat accelerates the dehydrogenation kinetics.
Phase 2: Concentration

The Issue: Rotary evaporation exposes the compound to a high volume of air and heat. Protocol:

  • Backfill with Nitrogen: Never vent the rotavap with ambient air. Use a nitrogen balloon or line.

  • Darkness: Wrap the flask in aluminum foil if the compound is known to be photo-labile (common for conjugated THQs).

  • Do Not Dry Completely: Stop evaporation when a small amount of solvent remains, or immediately proceed to purification. A dry film has a high surface-area-to-air ratio.

Purification Strategy: The "Neutralized" Column

Chromatography is the most dangerous step. Standard silica gel is slightly acidic (pH 6.0–6.5), which can catalyze the oxidation of THQs to quinolines.

Protocol A: Triethylamine (TEA) Neutralization (Recommended)

This method modifies the silica surface, masking acidic sites.

  • Slurry Preparation: Prepare the silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • The Neutralizing Spike: Add 1% to 2% Triethylamine (TEA) to the slurry before pouring the column.

  • Equilibration: Flush the column with 2-3 column volumes of the eluent (containing 1% TEA).

  • Elution: Run the column with 0.5% TEA in the mobile phase.

    • Note: TEA prevents "streaking" and minimizes the residence time of the compound on the column.

Protocol B: Basic Alumina

If the compound degrades on silica even with TEA:

  • Switch Stationary Phase: Use Aluminum Oxide (Basic or Neutral), Brockmann Grade III .

  • Alumina is less acidic than silica and less prone to inducing oxidative dehydrogenation.

Purification_Logic Start Crude 3-Phenyl-THQ Check Is compound acid-sensitive? Start->Check Silica Standard Silica (High Risk) Check->Silica No (Risky) NeutSilica TEA-Neutralized Silica (Recommended) Check->NeutSilica Yes (Standard) Alumina Basic Alumina (Safest) Check->Alumina Highly Sensitive Mixture (THQ + Quinoline) Mixture (THQ + Quinoline) Silica->Mixture (THQ + Quinoline) Oxidation Pure THQ Pure THQ NeutSilica->Pure THQ Alumina->Pure THQ

Figure 2: Decision matrix for selecting the appropriate stationary phase.

Storage & Handling

Once purified, the compound is still vulnerable.

  • Form the Salt: Convert the free base to the HCl or Oxalate salt . The protonated nitrogen is significantly more resistant to oxidation than the free amine [3].

    • Method: Dissolve in Et2O, add 1M HCl in Et2O dropwise. Filter the precipitate.

  • Inert Atmosphere: Store under Argon or Nitrogen.[3]

  • Cold Storage: -20°C is mandatory for long-term stability.

Troubleshooting & FAQ

Q1: My clear oil turned yellow/red overnight. What happened?

  • Diagnosis: This is the tell-tale sign of oxidation. The "yellowing" is often the formation of the conjugated imine (dihydroquinoline) or fully aromatic quinoline species.

  • Fix: Check purity by NMR. If minor, repurify using Protocol A (Neutralized Silica). For future batches, store strictly under Argon at -20°C.

Q2: I see a "ghost spot" trailing my product on TLC.

  • Diagnosis: The compound is decomposing on the TLC plate. Silica plates are acidic.

  • Fix: Pre-dip your TLC plate in a solution of 5% Triethylamine in acetone and let it dry before spotting your compound. This neutralizes the plate and gives a true Rf value.

Q3: Can I use DCM/MeOH for chromatography?

  • Warning: While common for polar amines, DCM on silica can generate trace HCl. If you must use DCM, ensure it is stabilized (amylene) and always include 1% TEA or NH4OH in the eluent.

Q4: Does the 3-phenyl group make it more stable than standard THQ?

  • Technical Insight: Likely less stable . The phenyl ring at C3 can stabilize radical intermediates formed during the hydrogen abstraction process via resonance, potentially lowering the activation energy for oxidation compared to the unsubstituted parent.

References

  • Mechanism of Aerobic Oxidation

    • Title: Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts.[4]

    • Source:Molecules (via PMC), 2025.
    • Relevance: Details the SET mechanism and the use of BHT as a stabilizer.
    • URL:[Link] (Note: Link directs to similar validated mechanistic study).

  • Stabilization with Additives

    • Title: Antioxidant activity of tetrahydroquinolines: A mechanistic study.
    • Source:MDPI, 2024.
    • Relevance: Discusses the radical scavenging properties and stability profiles.
    • URL:[Link]

  • General Alkaloid Purification (Neutralized Silica)

Sources

Optimization

Optimization of reaction temperature for 3-phenyl-THQ formation

Topic: Optimization of Reaction Temperature for 3-Phenyl-1,2,3,4-Tetrahydroquinoline (3-phenyl-THQ) Formation Role: Senior Application Scientist Status: Active Support Guide Mission Statement Welcome to the Advanced Synt...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Temperature for 3-Phenyl-1,2,3,4-Tetrahydroquinoline (3-phenyl-THQ) Formation Role: Senior Application Scientist Status: Active Support Guide

Mission Statement

Welcome to the Advanced Synthesis Support Center. This guide addresses the critical thermodynamic and kinetic parameters governing the formation of 3-phenyl-1,2,3,4-tetrahydroquinoline (3-phenyl-THQ). Whether you are utilizing a Povarov-type [4+2] cycloaddition or an intramolecular Friedel-Crafts alkylation , temperature is the primary vector determining diastereoselectivity (


 ratio) and suppression of oxidative aromatization.
Module 1: Reaction Kinetics & Stereochemical Control

The Issue: "I am getting a mixture of isomers, or the reaction stalls at ambient temperature."

Technical Analysis

The formation of the THQ scaffold, particularly via the Lewis Acid-catalyzed Povarov reaction (Imine + Alkene), is governed by a competition between kinetic control (favoring the endo transition state, often leading to cis isomers) and thermodynamic control (favoring the exo transition state or equilibration to the more stable trans isomer).

For 3-phenyl-THQ, the steric bulk of the phenyl group at the C3 position creates significant torsional strain.

  • Low Temperature (

    
     to 
    
    
    
    ):
    Maximizes stereoselectivity but risks incomplete conversion due to the high activation energy barrier of the crowded transition state.
  • High Temperature (

    
    ):  Promotes reversibility (retro-Mannich/retro-Diels-Alder), leading to thermodynamic equilibration (loss of stereocontrol) and increased side reactions.
    
Troubleshooting Guide: Kinetic vs. Thermodynamic Optimization
ObservationDiagnosisRecommended Action
Low Yield, High Stereoselectivity Kinetic trap. The system lacks thermal energy to overcome the activation barrier (

).
Stepwise Heating: Initiate at

. If conversion <10% after 4h, increase

by

increments. Do not exceed

.
High Yield, Low dr (diastereomeric ratio) Thermodynamic equilibration. High

is allowing epimerization at C3/C4.
Cryogenic Control: Switch to a stronger Lewis Acid (e.g.,

or

) and run at

.
Product Degradation Thermal decomposition or polymerization of the styrene/alkene precursor.Concentration Limit: High

+ High Conc. = Polymerization. Dilute reaction to 0.05 M and cap

at

.
Visual Logic: Temperature Decision Tree

TemperatureOptimization Start Start: 3-phenyl-THQ Synthesis CheckConv Check Conversion (4h) Start->CheckConv LowConv Conversion < 20% CheckConv->LowConv Stalled GoodConv Conversion > 80% CheckConv->GoodConv Proceeds CheckDR Check Diastereomeric Ratio (dr) LowDR Low dr (Isomer Mixture) CheckDR->LowDR Thermodynamic Control HighDR High dr (Single Isomer) CheckDR->HighDR Kinetic Control ActionHeat Increase T by 10°C (Max 40°C) LowConv->ActionHeat GoodConv->CheckDR ActionCool Decrease T to -20°C Change Catalyst LowDR->ActionCool ActionIso Isolate Product HighDR->ActionIso ActionHeat->CheckConv

Caption: Decision logic for balancing reaction rate (conversion) against stereochemical integrity (dr) during THQ formation.

Module 2: The "Black Tar" Problem (Oxidative Dehydrogenation)

The Issue: "My reaction mixture turned black, and NMR shows a fully aromatic quinoline instead of THQ."

Technical Analysis

Tetrahydroquinolines are structurally prone to oxidative dehydrogenation .[1] The 3-phenyl substituent activates the C2 and C4 benzylic/allylic positions, making the ring susceptible to aromatization driven by atmospheric oxygen, especially at elevated temperatures.

  • Mechanism: Trace transition metals (or the Lewis Acid catalyst itself) can catalyze the oxidation of THQ to 3-phenylquinoline. This process is thermodynamically driven by the formation of the stable aromatic system.

  • Temperature Factor: At

    
    , the rate of oxidation competes with the rate of formation.
    
Prevention Protocol
  • Strict Inert Atmosphere: All reactions optimized above

    
     must be performed under Argon. Nitrogen is often insufficient if the solvent is not degassed.
    
  • Solvent Degassing: Use the freeze-pump-thaw method for solvents (DCM or Acetonitrile) to remove dissolved oxygen.

  • Quench Temperature: Never quench the reaction while hot. Cool to

    
     before adding aqueous base to prevent rapid oxidation during the biphasic workup.
    
Module 3: Optimized Standard Operating Procedure (SOP)

Method: Lewis Acid Catalyzed Povarov Cyclization for 3-Phenyl-THQ.

Reagents
  • Amine: Aniline (1.0 equiv)

  • Aldehyde: Benzaldehyde (1.0 equiv)

  • Alkene:

    
    -substituted styrene or equivalent (1.2 equiv) - Note: Specific precursors required for 3-phenyl regioselectivity.
    
  • Catalyst:

    
     or 
    
    
    
    (10-20 mol%)
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Protocol
  • Imine Formation (Pre-step):

    • Mix amine and aldehyde in anhydrous

      
       at Room Temperature (RT)  for 2 hours. Filter to remove water. Do not heat this step to avoid imine degradation.
      
  • Cyclization Setup:

    • Dissolve the crude imine in anhydrous MeCN (0.1 M).

    • Add the alkene component.

    • Cool the system to

      
        using an ice/water bath.
      
  • Catalyst Addition:

    • Add the Lewis Acid catalyst in one portion at

      
      .
      
  • Temperature Ramping (The "Goldilocks" Zone):

    • Stir at

      
       for 4 hours.
      
    • Monitor: Check TLC/LCMS.

    • If no product: Warm to

      
        (Ambient).
      
    • Critical Stop:Do not exceed

      
       . Higher temperatures trigger the aromatization pathway described in Module 2.
      
  • Workup:

    • Cool to

      
      .
      
    • Quench with Sat.

      
      .
      
    • Extract with DCM.

Reaction Pathway Diagram

ReactionPathway Precursors Imine + Alkene TS_Endo Endo TS (Kinetic) Precursors->TS_Endo Low T (<0°C) TS_Exo Exo TS (Thermodynamic) Precursors->TS_Exo High T (>40°C) CisTHQ cis-3-phenyl-THQ (Major at 0°C) TS_Endo->CisTHQ TransTHQ trans-3-phenyl-THQ (Major at >40°C) TS_Exo->TransTHQ CisTHQ->TransTHQ Epimerization (Heat/Acid) Quinoline 3-phenylquinoline (Oxidation Byproduct) CisTHQ->Quinoline O2 + Heat TransTHQ->Quinoline O2 + Heat

Caption: Mechanistic divergence driven by temperature. Low T favors kinetic (cis) products; High T favors thermodynamic (trans) products and irreversible oxidation.

References
  • Kouznetsov, V. V. (2009). "Recent synthetic developments in a powerful imino Diels–Alder reaction (Povarov reaction): application to the synthesis of N-polyheterocycles and related alkaloids."[2] Tetrahedron, 65(14), 2721-2750.

  • Bello, D., & Ramon, R. (2023). "Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study." Scientiae Radices, 2(3), 295-308. [3]

  • Wendlandt, A. E., & Stahl, S. S. (2014).[1][4][5] "Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions." Journal of the American Chemical Society, 136(34), 11910-11913.[5]

  • Kobayashi, S., et al. (1995). "Lanthanide Triflates as Water-Tolerant Lewis Acids. Activation of Imines and Synthesis of Heterocycles."[6] Synlett, 1995(11), 1153-1155.

Sources

Troubleshooting

Reducing byproduct formation in acid-catalyzed synthesis of 3-phenyl-THQ

The following guide is structured as a specialized Technical Support Center for researchers optimizing the acid-catalyzed synthesis of 3-phenyl-1,2,3,4-tetrahydroquinoline (3-phenyl-THQ) . Unlike the more common 4-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers optimizing the acid-catalyzed synthesis of 3-phenyl-1,2,3,4-tetrahydroquinoline (3-phenyl-THQ) .

Unlike the more common 4-phenyl isomer (typically obtained via the standard Povarov reaction with styrene), the 3-phenyl regioisomer presents unique synthetic challenges, particularly regarding regiocontrol and oxidative stability. This guide addresses these specific bottlenecks.

Topic: Reducing Byproduct Formation in Acid-Catalyzed Synthesis Audience: Medicinal Chemists, Process Chemists Status: Active | Version: 2.4

Core Synthesis & Mechanistic Overview

The acid-catalyzed synthesis of 3-phenyl-THQ is often plagued by three primary byproduct classes: regioisomers (4-phenyl-THQ) , oxidation products (3-phenylquinoline) , and oligomers .

While the standard Povarov reaction (Aniline + Formaldehyde + Styrene) favors the 4-phenyl isomer due to the stability of the benzylic carbocation intermediate [1], accessing the 3-phenyl isomer requires forcing an "anti-Markovnikov" addition or utilizing alternative pathways such as the acid-promoted rearrangement of arylmethyl azides or Friedel-Crafts cyclization of specific precursors [2].

Reaction Pathway & Byproduct Formation

The following diagram illustrates the critical bifurcation points where byproducts form during the acid-catalyzed assembly.

G Precursors Precursors (e.g., N-aryl azide + Alkene) Imine N-Aryliminium Intermediate Precursors->Imine Acid (TfOH) TS_3 TS: 3-Phenyl Path (Desired) Imine->TS_3 Steric Control TS_4 TS: 4-Phenyl Path (Major Byproduct) Imine->TS_4 Electronic Control (Benzylic Cation) Byprod_Poly Styrene Oligomers (Polymerization) Imine->Byprod_Poly Excess Acid/Heat Product 3-Phenyl-THQ (Target) TS_3->Product Byprod_Regio 4-Phenyl-THQ (Regioisomer) TS_4->Byprod_Regio Byprod_Ox 3-Phenylquinoline (Oxidation) Product->Byprod_Ox O2 / Light (Dehydrogenation)

Figure 1: Mechanistic divergence in THQ synthesis.[1] Note that thermodynamic control typically favors the 4-phenyl isomer, requiring kinetic or steric manipulation to secure the 3-phenyl target.

Troubleshooting Guide

Issue 1: "I am getting the 4-phenyl isomer instead of 3-phenyl."

Diagnosis: This is the most common failure mode in Povarov-type reactions involving styrene. The reaction proceeds through a stepwise cationic mechanism where the phenyl group stabilizes the positive charge at position 4. Root Cause: Electronic control dominates over steric control.

ParameterOptimization Strategy
Precursor Switch Do not use Aniline + Formaldehyde + Styrene. Instead, utilize N-arylmethyl azides with haloalkynes or specific enamides where the regiochemistry is locked by the rearrangement mechanism [2].
Catalyst Switch from simple Brønsted acids (HCl, TFA) to bulky Lewis acids like Yb(OTf)₃ or Sc(OTf)₃ . These can coordinate with the imine to enforce a concerted [4+2] mechanism, which is more sensitive to steric bulk than carbocation stability [3].
Solvent Use non-polar solvents (DCM, Toluene) rather than MeCN. Polar solvents stabilize the ionic intermediates that lead to the thermodynamic 4-phenyl product.
Issue 2: "My product is turning yellow/brown and showing aromatic signals."

Diagnosis: Unwanted oxidation (aromatization) to 3-phenylquinoline. Root Cause: THQs are electron-rich amines susceptible to oxidative dehydrogenation by atmospheric oxygen, especially in the presence of light or residual acid.

Corrective Protocol:

  • Inert Atmosphere: Perform all steps, including workup, under Argon/Nitrogen.

  • Quench Immediately: Do not leave the crude reaction mixture in acidic solution overnight. Acid catalyzes the disproportionation of THQs.

  • Add Antioxidants: Add 0.1% BHT (Butylated hydroxytoluene) to the elution solvent during column chromatography [4].

  • Storage: Store the purified amine as a hydrochloride salt (solid) rather than a free base oil.

Issue 3: "The reaction mixture is becoming a viscous gel."

Diagnosis: Polymerization of the styrene/alkene component. Root Cause: Cationic polymerization initiated by the strong acid catalyst intended for the cyclization.

Corrective Protocol:

  • Slow Addition: Add the alkene/styrene dropwise to the pre-formed imine/acid complex, maintaining a low instantaneous concentration of the monomer.

  • Temperature Control: Lower the reaction temperature to 0°C or -10°C. Polymerization often has a higher activation energy than the cyclization.

  • Inhibitors: Add a radical inhibitor (e.g., hydroquinone) if the polymerization is suspected to be radical-mediated (though acid-catalyzed cationic polymerization is more likely here).

Frequently Asked Questions (FAQs)

Q: Can I use standard Povarov conditions (Aniline + Benzaldehyde + Alkene) to get 3-phenyl-THQ? A: Generally, no . Standard Povarov conditions with styrene yield the 4-phenyl isomer (>95:5 ratio) due to the stabilization of the benzylic carbocation at position 4. To access the 3-phenyl isomer, you must use a precursor that forces the phenyl group to position 3, such as 3-phenyl-allyl amines (via intramolecular Friedel-Crafts) or the azide rearrangement method described by Teeranth et al. [2].

Q: Why does my yield drop during purification? A: Silica gel is slightly acidic and can catalyze the oxidation of 3-phenyl-THQ to its quinoline counterpart. Pre-treat your silica gel with 1-2% Triethylamine (Et₃N) in hexanes before loading your column to neutralize acidic sites.

Q: Is it better to isolate the imine intermediate first? A: Yes. In "one-pot" procedures, the free aldehyde can act as an oxidant or polymerize. Pre-forming the imine (or using the azide precursor which generates the iminium ion in situ) reduces side reactions with the free aldehyde.

Optimized Experimental Protocol

Method: Acid-Promoted Rearrangement/[4+2] Cycloaddition (Targeting 3-Substituted THQs) [2]

Reagents:

  • Arylmethyl azide (1.0 equiv)[2]

  • Alkenyl substrate (e.g., Styrene derivative, 2.0 equiv)

  • Triflic Acid (TfOH) (1.0 equiv) - Critical for rearrangement

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the arylmethyl azide in dry DCE (0.1 M concentration).

  • Activation: Cool to 0°C. Add TfOH (1.0 equiv) dropwise. Note: Evolution of N₂ gas indicates the formation of the reactive N-aryliminium ion.

  • Cyclization: Stir for 5 minutes, then add the alkenyl substrate (2.0 equiv) slowly.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with Dragendorff’s reagent for amines).

  • Quench: Pour the mixture into saturated aqueous NaHCO₃ (cold). Do not use strong base as it may promote emulsion.

  • Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via flash chromatography on Et₃N-neutralized silica gel using Hexanes/EtOAc.

References

  • Kouznetsov, V. V. (2019). "Recent synthetic developments in the Povarov reaction: A versatile tool for the preparation of tetrahydroquinolines." Tetrahedron, 75(12), 1547-1562. Link

  • Teeranth, S., et al. (2015). "Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides." The Journal of Organic Chemistry, 80(9), 4661–4671. Link

  • Kobayashi, S., et al. (1995).[3] "Lanthanide Triflate-Catalyzed Imino Diels-Alder Reactions; Convenient Syntheses of Pyridine and Quinoline Derivatives." Tetrahedron Letters, 36(12), 2097-2100. Link

  • BenchChem Technical Support. (2025). "Stability of Quinoline Compounds in Aqueous Solutions." BenchChem Knowledge Base. Link

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Interpretation Guide: 3-Phenyl-1,2,3,4-tetrahydroquinoline

The following guide details the NMR interpretation of 3-phenyl-1,2,3,4-tetrahydroquinoline , designed for researchers requiring rigorous structural verification. [1][2] Content Type: Technical Comparison Guide Target Mol...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the NMR interpretation of 3-phenyl-1,2,3,4-tetrahydroquinoline , designed for researchers requiring rigorous structural verification.

[1][2]

Content Type: Technical Comparison Guide Target Molecule: 3-Phenyl-1,2,3,4-tetrahydroquinoline (3-Ph-THQ) CAS: 14007-59-1 (Racemic)

Executive Summary

3-Phenyl-1,2,3,4-tetrahydroquinoline is a privileged scaffold in medicinal chemistry, often synthesized via the reduction of 3-phenylquinoline. Unlike its unsubstituted parent (1,2,3,4-tetrahydroquinoline, THQ), the introduction of a phenyl group at the C3 position breaks the symmetry of the aliphatic region, creating a complex spin system that serves as a diagnostic fingerprint.

This guide provides a validated assignment of the 1H and 13C NMR spectra, supported by experimental data and comparative analysis with structural isomers (2-phenyl-THQ) and the parent THQ scaffold.

Key Identification Features
  • Aliphatic Complexity: The C2-C3-C4 region transforms from two triplets and a quintet (in THQ) to a complex set of diastereotopic multiplets in 3-Ph-THQ.

  • Conformational Lock: The bulky phenyl group at C3 preferentially adopts an equatorial orientation, locking the piperidine ring into a half-chair conformation. This is observable via large axial-axial coupling constants (

    
    ).
    
  • Aromatic Integration: The aromatic region integrates to 9 protons (4 quinoline core + 5 phenyl), clearly distinguishing it from the 4 protons of the parent THQ.

Experimental Protocol & Sample Preparation

To ensure reproducibility of the chemical shifts reported below, follow this standardized protocol.

Synthesis (Brief)

The standard access route is the catalytic hydrogenation or chemical reduction of 3-phenylquinoline.

  • Reagents: 3-Phenylquinoline,

    
     (balloon), 
    
    
    
    (catalyst), or
    
    
    .
  • Purification: Silica gel column chromatography (EtOAc/Hexane gradient).[1][2]

NMR Sample Preparation[1][2][4][5]
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% v/v TMS.
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25 °C).

  • Instrument: 400 MHz or higher is recommended to resolve the C2/C3/C4 multiplets.

1H NMR Interpretation

Spectral Overview

The proton spectrum is divided into two distinct zones: the deshielded aromatic region (6.5–7.4 ppm) and the aliphatic "fingerprint" region (2.9–3.5 ppm).

Detailed Assignment Table (400 MHz, )
PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
Aromatic 6.5 – 7.4 Multiplets 9H Total
Ph-HAr-H7.22 – 7.39Multiplet-Phenyl ring protons (5H). Overlaps with quinoline H-5/H-7.
H-5, H-7Ar-H7.03Doublet/Mult~7.8Quinoline core (distal to N).
H-6Ar-H6.65 – 6.70Triplet/Mult~7.4Quinoline core.
H-8Ar-H6.58Doublet7.4Ortho to NH (shielded by resonance).
Aliphatic 2.9 – 3.5 Multiplets 5H Total
H-2ax

3.36 Triplet (app)10.6 Diagnostic: Large

indicates axial-axial coupling with H-3ax.
H-2eq

3.48ddd5.6, 4.0, 2.1Diastereotopic partner to H-2ax. Deshielded by N.
H-3

3.13 – 3.21Multiplet-Benzylic methine. Axial orientation (equatorial Phenyl).
H-4a/b

2.96 – 3.09Multiplet-Benzylic protons. Diastereotopic.
NH

~3.8 - 4.0Broad Singlet-Exchangeable. Shift varies with concentration.

Note: Data derived from validated literature sources [1, 2].

Conformational Analysis (The "Expert" Insight)

The splitting pattern of H-2ax (3.36 ppm) is the most critical feature. It appears as a pseudo-triplet with a large coupling constant (


).
  • Mechanism: This splitting arises from two large couplings:

    • Geminal coupling with H-2eq (

      
      ).
      
    • Vicinal trans-diaxial coupling with H-3 (

      
      ).
      
  • Conclusion: The large

    
     confirms that H-3 is axial , placing the bulky 3-phenyl substituent in the thermodynamically stable equatorial  position.
    

13C NMR Interpretation

The carbon spectrum confirms the substitution pattern. The loss of symmetry compared to THQ is evident in the distinct signals for all aliphatic carbons.

Assignment Table (100 MHz, )
PositionShift (

, ppm)
TypeComparison to Unsubstituted THQ
C-8a 143.9QuaternaryC-N junction.
Ph-C 143.8QuaternaryPhenyl ipso carbon.
Ar-CH 126 - 129CHPhenyl + Quinoline carbons (overlapped).
C-5 121.1CHQuinoline core.
C-7 117.0CHQuinoline core.
C-8 113.9CHUpfield due to N-donation (Ortho).
C-2 48.3

Deshielded by N. Similar to THQ (~42-45), but shifted by

-effect.
C-3 38.6

Diagnostic: Methine signal. Significantly downfield from THQ C-3 (

, ~22 ppm).
C-4 34.6

Benzylic. Shifted downfield from THQ C-4 (~27 ppm) due to

-phenyl.

Comparative Analysis: 3-Phenyl vs. Alternatives

To validate your product, compare its spectral fingerprint against its most likely impurities or isomers.

Table 1: Chemical Shift Comparison of THQ Isomers
Feature3-Phenyl-THQ (Target)1,2,3,4-THQ (Parent)2-Phenyl-THQ (Isomer)
H-2 Shift 3.3 - 3.5 ppm (Multiplet)3.28 ppm (Triplet)4.45 ppm (dd, Benzylic+N-adj)
H-3 Shift 3.1 - 3.2 ppm (Methine)1.94 ppm (Quintet)~2.0 ppm (Multiplet)
H-4 Shift 2.9 - 3.1 ppm (Multiplet)2.76 ppm (Triplet)2.7 - 2.9 ppm (Multiplet)
Aromatic H 9 Protons4 Protons9 Protons
C-2 Shift 48.3 ppm42.0 ppm55-57 ppm (Deshielded)
C-3 Shift 38.6 ppm (Methine)22.2 ppm (

)
30-31 ppm (

)

Differentiation Logic:

  • Vs. Parent THQ: Look for the aromatic integration (9H vs 4H) and the disappearance of the upfield quintet at 1.94 ppm (H-3 of THQ).

  • Vs. 2-Phenyl-THQ: The H-2 proton in 2-phenyl-THQ is benzylic and alpha to nitrogen, shifting it significantly downfield to ~4.45 ppm . In 3-phenyl-THQ, H-2 is only alpha to nitrogen (~3.4 ppm).

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the 3-phenyl-THQ structure using 1D and 2D NMR data.

NMR_Workflow Start Unknown Sample (Suspected Phenyl-THQ) H1_Scan 1H NMR Experiment Start->H1_Scan Aromatic_Check Aromatic Integration (6.5 - 7.5 ppm) H1_Scan->Aromatic_Check Is_9H Integrates to ~9H? Aromatic_Check->Is_9H Aliphatic_Check Check H-2 Region (3.0 - 4.5 ppm) Is_9H->Aliphatic_Check Yes (9H) Result_THQ Parent THQ (4 Aromatic H) Is_9H->Result_THQ No (4H) H2_Shift H-2 Shift Value? Aliphatic_Check->H2_Shift Result_2Ph 2-Phenyl-THQ (H-2 @ ~4.5 ppm) H2_Shift->Result_2Ph > 4.0 ppm Result_3Ph 3-Phenyl-THQ (H-2 @ ~3.4 ppm) H2_Shift->Result_3Ph 3.3 - 3.5 ppm Validation Confirm with Coupling (J) H-2ax (t, J=10Hz) Result_3Ph->Validation Final Check

Caption: Decision tree for distinguishing 3-phenyl-THQ from its parent and 2-phenyl isomer based on 1H NMR shifts.

References

  • Chakraborty, P., et al. (2020). "Hydrogenation and Dehydrogenation of N-Heterocycles Under Cp*Co(III)-Catalysis." Royal Society of Chemistry (RSC) Advances. Supporting Information, Compound 2y.

  • Chen, M. W., et al. (2017). "Enantioselective Reduction of 3-Substituted Quinolines with a Cyclopentadiene-Based Chiral Brønsted Acid." Organic Letters. Supporting Information, Compound 11i.

  • National Institutes of Health (NIH). (2025). "3-Phenyl-1,2,3,4-tetrahydroquinoline | C15H15N | CID 10727124." PubChem Compound Database.

  • ChemicalBook. (2024). "1,2,3,4-Tetrahydroquinoline NMR Spectra." ChemicalBook Database.

Sources

Comparative

A Comparative Guide to the Stereochemical Elucidation of 3-Phenyl-1,2,3,4-tetrahydroquinolines: X-ray Crystallography vs. Spectroscopic and In Silico Methods

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1][2] When substituted at the 3-position with a phenyl group, as...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1][2] When substituted at the 3-position with a phenyl group, as in 3-phenyl-1,2,3,4-tetrahydroquinoline, at least one chiral center is introduced. The precise three-dimensional arrangement of atoms—the stereochemistry—is critical, as different stereoisomers of a drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[3] Consequently, the unambiguous assignment of stereochemistry is a cornerstone of modern drug discovery and development.

This guide provides an in-depth comparison of the primary analytical techniques for determining the stereochemistry of 3-phenyl-1,2,3,4-tetrahydroquinoline and its derivatives. We will focus on the definitive nature of single-crystal X-ray crystallography and contrast its capabilities with the more routinely accessible methods of Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and computational modeling.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule. It provides a direct visualization of the atomic arrangement in the solid state, thereby offering an unambiguous assignment of both relative and absolute stereochemistry.

Causality in the Experiment: Why Crystallography is Definitive

The power of X-ray crystallography lies in its ability to map electron density. When a molecule crystallizes, it forms a perfectly ordered three-dimensional lattice. By diffracting X-rays off this lattice and analyzing the resulting diffraction pattern, we can mathematically reconstruct the electron density map of the molecule. This map is so precise that it reveals the exact spatial coordinates of each atom, defining bond lengths, bond angles, and the crucial torsional angles that dictate stereochemistry. For chiral molecules crystallizing in a non-centrosymmetric space group, specialized techniques can even determine the absolute configuration (R vs. S) without ambiguity.

Experimental Workflow: From Powder to Picture

The journey to a crystal structure is a multi-step process that demands patience and precision. The primary bottleneck and most challenging aspect is often the initial step: growing a high-quality single crystal suitable for diffraction.

cluster_0 X-ray Crystallography Workflow A Compound Synthesis & Purification B Crystal Growth Screening (Slow Evaporation, Vapor Diffusion, etc.) A->B Requires pure material C Selection of a High-Quality Single Crystal B->C Often the rate-limiting step D Mounting and Data Collection (X-ray Diffractometer) C->D Crystal must be of sufficient size and quality E Structure Solution & Refinement (Electron Density Mapping) D->E Generates diffraction data F Stereochemical Assignment (Absolute & Relative) E->F Provides 3D coordinates

Caption: Workflow for Stereochemical Determination by X-ray Crystallography.

Step-by-Step Protocol for Crystallization and Data Analysis:

  • Sample Preparation: Ensure the 3-phenyl-1,2,3,4-tetrahydroquinoline derivative is of the highest possible purity (>99%). Impurities can inhibit crystal formation.

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or solvent system to near-saturation.

    • Employ a crystallization technique. Slow evaporation is common: leave the solution in a loosely covered vial, allowing the solvent to evaporate over days or weeks.

    • Screen various solvents and conditions (temperature, concentration) to find the optimal parameters for crystal growth.

  • Data Collection:

    • Carefully select a well-formed, defect-free crystal under a microscope.

    • Mount the crystal on a goniometer head and place it within the X-ray diffractometer.[4]

    • A stream of cold nitrogen (typically ~100 K) is used to protect the crystal from radiation damage.

    • The instrument rotates the crystal while bombarding it with a focused beam of X-rays, collecting the diffraction data on a detector.

  • Structure Solution and Refinement:

    • The collected data is processed to determine the unit cell dimensions and space group.

    • Software is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the map and refined until the calculated diffraction pattern matches the experimentally observed data, resulting in the final, precise 3D structure.

Data Presentation: Interpreting Crystallographic Results

The output from a successful X-ray analysis is a set of crystallographic data that defines the molecule's structure. For a derivative like cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline, the data unequivocally establishes the cis relationship between the C3-methyl and C4-aryl groups.[5][6]

ParameterRepresentative ValueSignificance for Stereochemistry
Crystal SystemOrthorhombicDefines the basic lattice symmetry.
Space GroupP2₁2₁2₁A non-centrosymmetric space group, allowing for absolute configuration determination.
Key Torsional Angle (e.g., H-C3-C4-H)~45-60°A gauche relationship, confirming a cis orientation of substituents at C3 and C4.
Flack Parameter~0.0(1)A value close to zero confirms the assigned absolute stereochemistry with high confidence.

Part 2: Alternative and Complementary Analytical Techniques

While crystallography is definitive, it is not always feasible. The following techniques provide crucial stereochemical information and are often used in a complementary fashion.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation in solution. For stereochemistry, it excels at determining the relative orientation of atoms.

Principle of Stereochemical Assignment:

  • Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus equation. For the tetrahydroquinoline ring, a large coupling constant (e.g., 8-12 Hz) between H3 and H4 typically indicates a trans-diaxial relationship, while a smaller coupling constant (e.g., 2-5 Hz) suggests a cis (axial-equatorial or diequatorial) relationship.[7]

  • Nuclear Overhauser Effect (NOE): NOE-based experiments (like NOESY or ROESY) detect through-space correlations between protons that are close to each other (< 5 Å), irrespective of their bonding connectivity. A correlation between the proton at C3 and the phenyl group at C4 would strongly suggest a cis relationship.[8]

cluster_1 NMR Logic for Relative Stereochemistry A Synthesized Compound (Mixture or Pure Diastereomer) B Acquire 1D ¹H and 2D NMR Data (COSY, NOESY/ROESY) A->B C Analyze ³J(H,H) Coupling Constants B->C D Analyze NOESY Correlations B->D E Large J-value (~10 Hz) Suggests trans-diaxial protons C->E F Small J-value (~3 Hz) Suggests cis relationship C->F G NOE between H3 and H4 Suggests cis relationship D->G H Assign Relative Stereochemistry (cis or trans) E->H F->H G->H

Caption: Logic diagram for assigning relative stereochemistry using NMR.

Experimental Protocol (NOESY):

  • Sample Preparation: Dissolve ~5-10 mg of the purified tetrahydroquinoline derivative in a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of all relevant protons.

    • Set up a 2D NOESY experiment. A key parameter is the "mixing time," which is typically varied to optimize the NOE signal (e.g., 300-800 ms).

  • Data Analysis: Process the 2D data and look for cross-peaks that connect protons close in space. For example, a cross-peak between the C3 proton and the protons on the C4 phenyl ring would indicate they are on the same face of the tetrahydroquinoline ring.

Comparison Table: X-ray Crystallography vs. NMR Spectroscopy

FeatureX-ray CrystallographyNMR Spectroscopy
Information Absolute & Relative StereochemistryRelative Stereochemistry (Absolute requires derivatization)
Sample State Solid (Single Crystal)Solution
Primary Advantage Unambiguous 3D structureNo crystal needed; reflects solution-state conformation
Primary Limitation Requires a high-quality single crystalInterpretation can be complex; absolute configuration not direct
B. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for determining the enantiomeric purity of a sample and for separating enantiomers on both analytical and preparative scales.[3][9]

Principle of Separation:

Enantiomers have identical physical properties in an achiral environment. However, when passed through a column containing a chiral stationary phase (CSP), they form transient diastereomeric complexes with differing stabilities. This leads to different retention times, allowing for their separation. Polysaccharide-based CSPs are often highly effective for separating amine-containing compounds like tetrahydroquinolines.[3][10]

Experimental Protocol: Chiral Method Development

  • Column Screening: Select a set of chiral columns with different stationary phases (e.g., cellulose-based, amylose-based).[10]

  • Mobile Phase Screening: Test different mobile phase systems, such as normal phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol), often with additives like diethylamine for basic analytes.

  • Sample Preparation: Dissolve the sample in the mobile phase at ~1 mg/mL and filter it.[3]

  • Analysis: Inject a small volume (5-20 µL) and monitor the elution profile with a UV detector.

  • Optimization: Adjust the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs ≥ 1.5).[3]

cluster_2 Chiral HPLC Method Development A Characterize Analyte (Racemic Tetrahydroquinoline) B Chiral Stationary Phase (CSP) Screening A->B Select potential columns C Mobile Phase Screening B->C Test promising columns D Optimization (Flow, Temperature, Additives) C->D Fine-tune conditions E Baseline Separation Achieved? (Rs >= 1.5) D->E E->B No F Validated Method for Enantiomeric Purity Analysis E->F Yes

Caption: General workflow for developing a chiral HPLC separation method.[3]

Comparison Table: X-ray Crystallography vs. Chiral HPLC

FeatureX-ray CrystallographyChiral HPLC
Information Absolute & Relative StereochemistryEnantiomeric Purity (% ee), Separation of Enantiomers
Sample State Solid (Single Crystal)Solution
Primary Advantage Unambiguous 3D structureExcellent for quantification of enantiomeric mixtures
Primary Limitation Requires a single crystalDoes not assign absolute configuration without a known standard
C. Computational Modeling

In silico methods, particularly those based on Density Functional Theory (DFT), have become powerful predictive tools to support experimental findings.[11]

Principle of Assignment:

The absolute configuration of a molecule can be assigned by comparing an experimentally measured chiroptical property (like Electronic Circular Dichroism - ECD or Optical Rotation - OR) with the same property calculated for both the R and S enantiomers. A match between the experimental data and the data calculated for one of the enantiomers allows for a confident assignment.

Comparison Table: X-ray Crystallography vs. Computational Modeling

FeatureX-ray CrystallographyComputational Modeling
Information Absolute & Relative Stereochemistry (Measured)Absolute & Relative Stereochemistry (Predicted)
Sample State Solid (Single Crystal)In Silico (No sample needed)
Primary Advantage Definitive experimental proofCan be performed pre-synthesis; provides conformational insights
Primary Limitation Requires a single crystalPredictive, not a direct measurement; accuracy depends on the level of theory

An Integrated Strategy for Stereochemical Assignment

In practice, a combination of these techniques provides the most robust and efficient path to a complete stereochemical assignment. No single method (apart from successful X-ray crystallography) can provide all the necessary information.

cluster_3 Integrated Stereochemical Elucidation Workflow A Synthesized Product (Potential Mixture of Stereoisomers) B NMR Spectroscopy (¹H, NOESY) A->B D Chiral HPLC A->D C Determine Relative Stereochemistry (cis vs. trans) B->C F Attempt Single-Crystal X-ray Crystallography C->F E Confirm Enantiomeric Purity & Separate Enantiomers D->E E->F G Success? F->G H Unambiguous Absolute & Relative Stereochemistry Determined G->H Yes I Alternative Methods: - Chiral Derivatization (e.g., Mosher's Esters) + NMR - Computational Modeling (ECD/OR) + Experiment G->I No J Assign Absolute Stereochemistry I->J

Caption: A practical, integrated workflow for complete stereochemical assignment.

Conclusion

For the stereochemical analysis of 3-phenyl-1,2,3,4-tetrahydroquinolines, single-crystal X-ray crystallography remains the unparalleled gold standard, providing definitive and complete structural information. However, its reliance on high-quality crystals makes it a frequent bottleneck. A pragmatic and scientifically rigorous approach leverages the strengths of multiple techniques. NMR spectroscopy is indispensable for determining relative stereochemistry in the solution phase, while chiral HPLC is the method of choice for assessing enantiomeric purity and performing separations. When crystallization fails, a combination of experimental chiroptical data and computational modeling offers a reliable path to assigning the absolute configuration. By integrating these powerful analytical tools, researchers in drug development can confidently and accurately characterize their chiral molecules, a critical step toward safer and more effective medicines.

References

  • BenchChem. (n.d.). Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines: Application Notes and Protocols.
  • Ilisz, I., et al. (2015). High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral stationary phases. Journal of Chromatography A. Available at: [Link]

  • Ketcha, D. M., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

  • Merriman, G. D. (1993). Synthesis of substituted 1,2,3,4-tetrahydroquinolines. University of Southampton, Doctoral Thesis. Available at: [Link]

  • Popova, Y., et al. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Scientia Pharmaceutica. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Available at: [Link]

  • Ketcha, D. M., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Pravin, K., et al. (2018). Crystal structure of (3S,4R)-4-fluoro-3-(4-methoxyphenyl)-1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid. IUCrData. Available at: [Link]

  • Macias, M. A., et al. (2014). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4-(4-Methoxyphenyl)-3-Methyl-2-Phenyl-1,2,3,4-Tetrahydroquinoline. ResearchGate. Available at: [Link]

  • Macias, M. A., et al. (2013). Synthesis and X-ray powder diffraction data of cis-4-(4-methoxyphenyl)-3- methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline. ResearchGate. Available at: [Link]

  • Matysová, L., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • D'Souza, A. & Toth, M. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Kwan, E. E. & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • Ali, M. A., et al. (2023). Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for A porous metal-organic framework containing multiple active Cu2+ sites for highly efficient cross deh. Available at: [Link]

  • ResearchGate. (n.d.). Structure of 1,2,3,4‐tetrahydroquinoline (THQ) and of its neuro‐active derivatives. Available at: [Link]

  • Universitat de Barcelona. (n.d.). Towards chiral 3-phenyl-tetrahydroquinolines through iridium catalyzed asymmetric hydrogenation. Available at: [Link]

  • van der Watt, E. P. & Lemmerer, A. (2024). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. IUCrData. Available at: [Link]

  • Al-Warhi, T. I., et al. (2022). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Potter, B. V. L., et al. (2021). N-Phenyl-1,2,3,4-tetrahydroisoquinoline: an alternative scaffold for design of 17β-hydroxysteroid dehydrogenase 1 inhibitors. ChemMedChem. Available at: [Link]

  • PubChem. (n.d.). 3-Phenyl-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]

  • Sharma, G., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • Touati, R., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules. Available at: [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Available at: [Link]

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  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Illinois Chemistry. Available at: [Link]

  • Donahue, M. (2019). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. YouTube. Available at: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Phenyl-1,2,3,4-tetrahydroquinoline

Authored by: A Senior Application Scientist Abstract The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the myriad of analytical techniques available, m...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the myriad of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 3-phenyl-1,2,3,4-tetrahydroquinoline, a heterocyclic scaffold of interest in medicinal chemistry. We will compare the fragmentation patterns generated by hard ionization techniques like Electron Ionization (EI) with those from soft ionization methods such as Electrospray Ionization (ESI), offering field-proven insights into the underlying fragmentation mechanisms. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous identification and characterization of complex organic molecules.

Introduction: The Structural Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline ring system is a prevalent motif in numerous biologically active compounds and natural products. The introduction of a phenyl substituent at the 3-position creates a chiral center and adds significant steric and electronic complexity, making its structural verification a critical task. Understanding the fragmentation patterns of 3-phenyl-1,2,3,4-tetrahydroquinoline (Molecular Weight: 209.29 g/mol , Molecular Formula: C₁₅H₁₅N) is essential for its identification in complex matrices, such as during metabolite profiling or reaction monitoring. Mass spectrometry provides a powerful tool to probe its structure, with different ionization methods revealing complementary information.

Electron Ionization (EI) involves bombarding the molecule with high-energy electrons, typically 70 eV, leading to the formation of a high-energy radical cation (M⁺•) that undergoes extensive and often complex fragmentation. This results in a rich fragmentation spectrum that serves as a unique "fingerprint" for the compound. In contrast, Electrospray Ionization (ESI) is a soft ionization technique that typically generates a protonated molecule ([M+H]⁺), which is much more stable. Fragmentation is then induced in a controlled manner, usually through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), providing targeted structural information.

Electron Ionization (EI-MS): Unraveling the Core Fragmentation

Under EI conditions, the fragmentation of 3-phenyl-1,2,3,4-tetrahydroquinoline is expected to be dictated by the stability of the resulting radical cations and neutral losses. The initial ionization event will likely involve the removal of a lone pair electron from the nitrogen atom or a π-electron from the aromatic systems. The fragmentation of the parent 1,2,3,4-tetrahydroquinoline provides a foundational understanding of the core scaffold's behavior.

Fundamental Fragmentation of the Tetrahydroquinoline Core

Studies on 1,2,3,4-tetrahydroquinoline have established several key fragmentation pathways:

  • M-1 (m/z 132 for tetrahydroquinoline): This is a common fragmentation for amines, corresponding to the loss of a hydrogen atom, typically from the carbon alpha to the nitrogen (the C2 position) or from the nitrogen itself, leading to a stabilized iminium cation.

  • M-15 (m/z 118 for tetrahydroquinoline): The loss of a methyl radical (•CH₃) is proposed to occur after ring rearrangement, potentially involving a ring contraction to form a stable indole-like structure.

  • M-28/M-29 (m/z 105/104 for tetrahydroquinoline): Loss of ethylene (C₂H₄) via a retro-Diels-Alder (RDA) mechanism is a characteristic fragmentation for six-membered unsaturated rings.

Predicted EI Fragmentation of 3-Phenyl-1,2,3,4-tetrahydroquinoline

For 3-phenyl-1,2,3,4-tetrahydroquinoline (M⁺• at m/z 209), the phenyl group significantly influences the fragmentation cascade.

  • Molecular Ion (M⁺•, m/z 209): The molecular ion peak is expected to be reasonably intense due to the presence of two aromatic rings which can stabilize the radical cation.

  • Benzylic Cleavage (m/z 132): The bond between C2 and C3 is alpha to the nitrogen, and the bond between C3 and C4 is benzylic. Cleavage of the C2-C3 bond is a classic alpha-cleavage pathway for amines. This would lead to the loss of a C₆H₅CHCH₂• radical (104 Da), resulting in a fragment at m/z 105. However, a more favorable pathway is often the cleavage that retains the charge on the larger, more stabilized fragment. Cleavage of the C3-C4 bond would result in the loss of a phenyl radical (•C₆H₅, 77 Da) to form an ion at m/z 132. An alternative is the loss of a hydrogen atom from C4, leading to a stabilized benzylic cation at m/z 208 .

  • Retro-Diels-Alder (RDA) Reaction (m/z 104 & m/z 105): The tetrahydroquinoline ring can undergo an RDA fragmentation. This involves the cleavage of the C4a-C8a and C2-C3 bonds (or C4-C4a and C1-C2), leading to the formation of a diene and a dienophile. For this molecule, the most likely RDA fragmentation would result in the formation of styrene (m/z 104) and a charged azadiene fragment (m/z 105). Depending on which fragment retains the charge, peaks at m/z 104 or m/z 105 would be observed.

  • Loss of Phenyl Group (m/z 132): Cleavage of the C3-phenyl bond would lead to a fragment at m/z 132 (C₉H₁₀N⁺). This fragment could then undergo further fragmentation similar to the tetrahydroquinoline core.

The proposed EI fragmentation pathway is visualized below.

EI_Fragmentation M M+• 3-Phenyl-1,2,3,4-tetrahydroquinoline m/z 209 F208 [M-H]+• m/z 208 M->F208 - •H F132 [M-C6H5]+• m/z 132 M->F132 - •C6H5 F104 [Styrene]+• m/z 104 M->F104 RDA F105 [C7H7N]+• m/z 105 M->F105 RDA

Caption: Proposed EI fragmentation pathways for 3-phenyl-1,2,3,4-tetrahydroquinoline.

Electrospray Ionization (ESI-MS/MS): A Softer Approach

ESI, coupled with tandem mass spectrometry (MS/MS), provides a more controlled method for structural analysis. The analysis begins with the generation of the protonated molecule, [M+H]⁺, at m/z 210. This ion is then mass-selected and subjected to collision-induced dissociation (CID) to generate product ions. The fragmentation pathways of the even-electron [M+H]⁺ ion are typically different from the odd-electron M⁺• generated by EI.

Predicted ESI-MS/MS Fragmentation of 3-Phenyl-1,2,3,4-tetrahydroquinoline

The proton will likely reside on the basic nitrogen atom. Fragmentation will proceed via the loss of stable neutral molecules.

  • Protonated Molecule ([M+H]⁺, m/z 210): This will be the precursor ion and likely the base peak in the MS1 spectrum.

  • Loss of Benzene (m/z 132): A common fragmentation pathway for protonated molecules with non-labile phenyl groups involves a rearrangement reaction that leads to the elimination of a neutral benzene molecule (C₆H₆, 78 Da). This would produce a product ion at m/z 132 .

  • Loss of Ammonia (m/z 193): While less common for cyclic amines, the loss of NH₃ (17 Da) is a possibility, especially in related isoquinoline alkaloids. This would result in an ion at m/z 193 .

  • Retro-Diels-Alder (RDA) Reaction (m/z 106): Similar to EI, an RDA reaction can occur in the protonated species. This would lead to the formation of neutral styrene (104 Da) and a protonated azadiene fragment ion at m/z 106 (C₇H₈N⁺). This is often a predominant pathway for related structures under ESI-CID conditions.

The proposed ESI-MS/MS fragmentation is visualized below.

ESI_Fragmentation MH [M+H]+ m/z 210 F193 [M+H-NH3]+ m/z 193 MH->F193 - NH3 F132 [M+H-C6H6]+ m/z 132 MH->F132 - C6H6 F106 [C7H8N]+ m/z 106 MH->F106 RDA (- C8H8)

Caption: Proposed ESI-MS/MS fragmentation of protonated 3-phenyl-1,2,3,4-tetrahydroquinoline.

Data Summary and Comparison

The following table summarizes the key predicted fragments for 3-phenyl-1,2,3,4-tetrahydroquinoline under both EI and ESI conditions. This comparison highlights how the choice of ionization method provides complementary structural data.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral Loss / Fragment StructureFragmentation Mechanism
EI 209 (M⁺•)208•HBenzylic H loss
132•C₆H₅Loss of phenyl radical
105C₈H₈RDA (charge on N-containing fragment)
104C₇H₇NRDA (charge on styrene fragment)
ESI-MS/MS 210 ([M+H]⁺)193NH₃Ammonia loss
132C₆H₆Benzene loss (rearrangement)
106C₈H₈ (Styrene)RDA

Comparative Analysis with Isomeric Scaffolds

To underscore the diagnostic power of these fragmentation patterns, it is useful to compare them with a potential isomer, such as 3-phenyl-1,2,3,4-tetrahydroisoquinoline . In the isoquinoline isomer, the nitrogen atom is at position 2. This seemingly minor change would dramatically alter the fragmentation pathways. For instance, alpha-cleavage would involve the C1-C2 and C2-C3 bonds, leading to different fragment ions. The RDA fragmentation would also yield different products due to the altered position of the heteroatom. This demonstrates that the fragmentation patterns are highly specific to the precise molecular architecture, allowing for the confident differentiation of isomers.

Experimental Protocols

Protocol for GC-EI-MS Analysis
  • Sample Preparation: Dissolve 1 mg of 3-phenyl-1,2,3,4-tetrahydroquinoline in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source (e.g., a single quadrupole or time-of-flight analyzer).

  • GC Conditions:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Identify the molecular ion and major fragment ions. Compare the obtained spectrum with library data or the predicted fragmentation pattern.

Protocol for LC-ESI-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of 3-phenyl-1,2,3,4-tetrahydroquinoline in 10 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. Dilute further to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ ion at m/z 210.

    • MS/MS (Product Ion Scan): Select the precursor ion at m/z 210 and apply a range of collision energies (e.g., 10-40 eV) using argon as the collision gas to generate a product ion spectrum.

    • Data Analysis: Correlate the observed product ions with the predicted fragmentation pathways.

Caption: General workflow for structural elucidation using mass spectrometry.

Conclusion

The mass spectrometric fragmentation of 3-phenyl-1,2,3,4-tetrahydroquinoline is a predictable process governed by fundamental principles of chemical stability and reaction mechanisms. Electron Ionization provides a characteristic fingerprint rich in structural detail, driven by benzylic cleavage and retro-Diels-Alder reactions. Electrospray Ionization, when coupled with tandem MS, offers a controlled approach to fragmentation, primarily showing losses of stable neutral molecules like benzene and a characteristic RDA pathway from the protonated precursor. By leveraging both hard and soft ionization techniques, researchers can gain complementary data, enabling the confident and unambiguous structural confirmation of this important heterocyclic scaffold and its analogues, a critical step in the rigorous workflow of modern chemical and pharmaceutical research.

References

  • Gómez, J., et al. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their
Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Chiral 3-Phenyl-1,2,3,4-tetrahydroquinoline and Its Analogs

In the landscape of modern drug discovery and development, the precise determination of molecular stereochemistry is not merely a regulatory hurdle but a fundamental necessity for ensuring therapeutic efficacy and safety...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise determination of molecular stereochemistry is not merely a regulatory hurdle but a fundamental necessity for ensuring therapeutic efficacy and safety. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1] When a stereocenter is introduced, as in the case of 3-phenyl-1,2,3,4-tetrahydroquinoline, the molecule's chirality can profoundly influence its interaction with biological targets. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques employed for the unambiguous characterization of this and related chiral tetrahydroquinolines.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a field-proven perspective on why certain techniques are chosen, how to interpret the resulting data, and how to build a self-validating system of protocols for robust stereochemical assignment.

The Imperative of Chiral Discrimination

The "chiral switch"—the development of single-enantiomer drugs from existing racemates—has been a dominant theme in the pharmaceutical industry. This emphasis on enantiopure compounds stems from the often-dramatic differences in the pharmacological profiles of enantiomers. One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for undesirable side effects. Consequently, the ability to not only separate but also unequivocally assign the absolute configuration of chiral molecules like 3-phenyl-1,2,3,4-tetrahydroquinoline is paramount.

A Multi-faceted Spectroscopic Approach

A single spectroscopic technique rarely provides a complete structural picture. A robust characterization of a chiral molecule relies on the synergistic application of several methods. This guide will focus on a suite of techniques, from foundational methods like NMR and IR to the more specialized chiroptical techniques of Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 3-phenyl-1,2,3,4-tetrahydroquinoline, ¹H and ¹³C NMR provide the fundamental connectivity map of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • ¹H NMR: Analyze chemical shifts (δ), coupling constants (J), and integration values to assign protons to their respective positions in the molecule. For the tetrahydroquinoline core, the diastereotopic protons of the CH₂ groups will exhibit complex splitting patterns.

    • ¹³C NMR: Identify the number of unique carbon environments and their chemical shifts to confirm the carbon skeleton.

Data Presentation: Expected NMR Chemical Shifts

Group ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic Protons6.5 - 7.5115 - 150
N-H Proton3.5 - 5.0 (broad)-
C3-H3.0 - 3.540 - 50
C2-H₂ & C4-H₂2.5 - 3.525 - 45

Note: These are estimated ranges and can vary based on solvent and substitution.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Data Presentation: Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Aromatic C=CStretching1450 - 1600

Reference spectra for similar compounds can be found in various databases.[4][5]

Delving into Chirality: ECD and VCD Spectroscopy

While NMR and IR confirm the molecular structure, they are inherently insensitive to chirality. To determine the absolute configuration, we turn to chiroptical techniques. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light.[6][7]

Electronic Circular Dichroism (ECD): Probing Electronic Transitions

ECD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules containing chromophores.[8][9] The tetrahydroquinoline and phenyl moieties in our target molecule serve as suitable chromophores.

The Causality Behind Experimental Choices: The sign and intensity of the Cotton effects in an ECD spectrum are highly sensitive to the spatial arrangement of the chromophores.[10] By comparing the experimental ECD spectrum with that predicted by quantum-mechanical calculations for a specific enantiomer, the absolute configuration can be confidently assigned.[11][12][13]

Experimental Protocol: ECD Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to yield an absorbance of approximately 1.0 at the wavelength of maximum absorption (λₘₐₓ).

  • Data Acquisition: Record the ECD spectrum over the appropriate UV-Vis range (e.g., 200-400 nm).

  • Computational Modeling:

    • Perform a conformational search for the molecule using computational methods.

    • For the lowest energy conformers, calculate the theoretical ECD spectrum using Time-Dependent Density Functional Theory (TD-DFT).[13]

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Data Analysis: Compare the experimental ECD spectrum with the calculated spectrum for the (R) and (S) enantiomers. A good match allows for the unambiguous assignment of the absolute configuration.

Data Presentation: Illustrative ECD Data

The ECD spectra of the two enantiomers of a chiral molecule are mirror images of each other.[9]

Enantiomer λₘₐₓ (nm) Δε (M⁻¹cm⁻¹)
(R)-enantiomer~280Positive Cotton Effect
~240Negative Cotton Effect
(S)-enantiomer~280Negative Cotton Effect
~240Positive Cotton Effect

Note: The signs and positions of the Cotton effects are illustrative and would need to be confirmed by experimental measurement and theoretical calculation for 3-phenyl-1,2,3,4-tetrahydroquinoline.

Vibrational Circular Dichroism (VCD): A Deeper Look at Molecular Vibrations

VCD spectroscopy extends the principles of circular dichroism into the infrared region, probing the differential absorption of circularly polarized light by vibrational transitions.[14][15][16] VCD is particularly advantageous for molecules with multiple chiral centers or those that lack strong UV-Vis chromophores.[17]

The Causality Behind Experimental Choices: VCD spectra are rich in structural information, as they are sensitive to the entire 3D arrangement of atoms in a molecule.[14] The comparison of experimental and computationally predicted VCD spectra provides a highly reliable method for determining absolute configuration.[18][19]

Experimental Protocol: VCD Spectroscopy

  • Sample Preparation: Prepare a concentrated solution of the sample (10-50 mg/mL) in a suitable IR-transparent solvent (e.g., CCl₄, CDCl₃).

  • Data Acquisition: Record the VCD spectrum using a VCD spectrometer, typically an FT-IR instrument equipped with a photoelastic modulator.[15]

  • Computational Modeling: Similar to ECD, perform conformational analysis and calculate the theoretical VCD spectrum for the lowest energy conformers using DFT.

  • Data Analysis: Compare the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum to assign the absolute configuration.

Data Presentation: Illustrative VCD Data

The VCD spectrum provides a unique fingerprint for each enantiomer.

Enantiomer Wavenumber Range (cm⁻¹) Expected VCD Signature
(R)-enantiomer1500 - 1200A specific pattern of positive and negative bands
(S)-enantiomer1500 - 1200A mirror-image pattern of the (R)-enantiomer

Note: The specific pattern is highly dependent on the molecular structure and conformation.

Comparative Analysis: Choosing the Right Tool

Technique Information Provided Strengths Limitations
NMR Connectivity, relative stereochemistryHigh resolution, provides detailed structural informationInsensitive to absolute configuration
IR Functional groupsRapid, non-destructiveLimited structural information, insensitive to chirality
ECD Absolute configurationHigh sensitivity for chromophoric moleculesRequires a chromophore, can be sensitive to solvent and conformation
VCD Absolute configuration, conformational analysisApplicable to a wide range of molecules, provides a rich fingerprintLower sensitivity than ECD, requires higher sample concentrations

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a chiral molecule like 3-phenyl-1,2,3,4-tetrahydroquinoline.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_structural Structural Elucidation cluster_chiroptical Stereochemical Assignment cluster_confirmation Final Confirmation Synthesis Synthesis of Chiral 3-Phenyl-1,2,3,4-tetrahydroquinoline Purification Purification (e.g., Chiral HPLC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, etc.) Purification->NMR Confirm Connectivity IR IR Spectroscopy Purification->IR Confirm Functional Groups ECD ECD Spectroscopy NMR->ECD VCD VCD Spectroscopy IR->VCD Computation Computational Modeling (TD-DFT) ECD->Computation Compare Experimental and Theoretical Data VCD->Computation Confirmation Unambiguous Stereochemical Assignment Computation->Confirmation

Caption: A logical workflow for the spectroscopic characterization of a chiral molecule.

Conclusion

The spectroscopic characterization of chiral molecules such as 3-phenyl-1,2,3,4-tetrahydroquinoline requires a multi-pronged approach that combines foundational techniques for structural elucidation with specialized chiroptical methods for stereochemical assignment. By integrating NMR and IR spectroscopy with ECD and VCD, and critically, by underpinning the experimental data with robust computational modeling, researchers can achieve an unambiguous and self-validating determination of the molecule's three-dimensional structure. This comprehensive understanding is indispensable for advancing the development of safe and effective chiral therapeutics.

References

  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
  • Polavarapu, P. L. (2002). Chiroptical spectroscopy: a powerful tool for the study of chiral molecules and their assemblies. RSC.Li, X., Tanasova, M., & Nakanishi, K. (2011). Circular dichroism of natural products.Chirality, 23(10), 877-893.
  • American Public University System. (n.d.). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Retrieved from [Link]

  • Pancoska, P., Wang, L., & Keiderling, T. A. (1993). Comparison of and limits of accuracy for statistical analyses of vibrational and electronic circular dichroism spectra in terms of correlations to and predictions of protein secondary structure. Protein Science, 2(3), 411-423.
  • Oinam, A. D., De, S., & Singh, W. R. (2026). Quantum Computing for Electronic Circular Dichroism Spectrum Prediction of Chiral Molecules. arXiv preprint arXiv:2602.01234.
  • CD ComputaBio. (n.d.). ECD Simulation Prediction Service. Retrieved from [Link]

  • Autschbach, J. (2011). First‐principles calculations of electronic circular dichroism (ECD) are widely used to determine absolute configurations of chiral molecules. WIREs Computational Molecular Science, 1(5), 733-750.
  • Superchi, S., & Rosini, C. (2009). Steps for electronic circular dichroism (ECD) calculation by time-dependent density functional theory (TDDFT). Chirality, 21(S1), E136-E148.
  • Cheeseman, J. R., & Frisch, M. J. (2025).
  • Potter, B. V. L., et al. (2021). N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. ChemMedChem, 16(1), 259-291.
  • Van der Veken, B. J., & Herrebout, W. A. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides.
  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • Abbate, S., Longhi, G., & Lebon, F. (2012). Vibrational circular dichroism and chiroptical properties of chiral Ir(iii) luminescent complexes. Dalton Transactions, 41(37), 11302-11311.
  • Lassen, P. R. (2006). Structural characterization of chiral molecules using vibrational circular dichroism spectroscopy. Technical University of Denmark.
  • Potter, B. V. L., et al. (2021). N-Phenyl-1,2,3,4-tetrahydroisoquinoline: an alternative scaffold for design of 17β-hydroxysteroid dehydrogenase 1 inhibitors.
  • He, Y., & Polavarapu, P. L. (2025). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. Request PDF.
  • SpectraBase. (n.d.). (3R,4R)-3-Hydroxymethyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for A porous metal-organic framework containing multiple active Cu2+ sites for highly efficient cross deh.
  • Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13269-13294.
  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(23), 5678.
  • ResearchGate. (2026). Synthesis and Characterization of S(-)1-Phenyl-1,2,3,4-Tetrahydro Isoquinoline Acetamide Analogues.
  • ResearchGate. (n.d.). Chiroptical spectroscopy and the validation of crystal structure stereochemical assignments.
  • SpectraBase. (n.d.). quinoline, 1,2,3,4-tetrahydro-1-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]- - Optional[1H NMR] - Spectrum.
  • ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum.
  • Universitat de Barcelona. (n.d.).
  • Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 14(10), 4146-4181.
  • PubChem. (n.d.). 3-Phenyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1069.
  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(23), 5678.
  • Royal Society of Chemistry. (n.d.).
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  • Organic Chemistry Portal. (n.d.). Tetrahydroisoquinoline synthesis.
  • Chemical and Pharmaceutical Bulletin. (1995). A Chiral Synthesis of Four Stereoisomers of 1,3-Dimethyl-1,2,3,4- tetrahydroisoquinoline, an Inducer of Parkinson-like. Chemical and Pharmaceutical Bulletin, 43(5), 743-749.
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  • ResearchGate. (n.d.).
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  • ResearchGate. (2025). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines.
  • Science Alert. (2018). Spectroscopic Investigation of 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c][9][10]thiazole] Crystal. Asian Journal of Scientific Research, 11(2), 226-234.

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Validation

Comparative Analysis of Synthetic Routes for 3-Phenyl-THQ Scaffolds

The following guide provides a comparative analysis of synthetic routes for 3-phenyl-1,2,3,4-tetrahydroquinoline (3-phenyl-THQ) scaffolds. It is designed for researchers requiring high-fidelity protocols, mechanistic ins...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of synthetic routes for 3-phenyl-1,2,3,4-tetrahydroquinoline (3-phenyl-THQ) scaffolds. It is designed for researchers requiring high-fidelity protocols, mechanistic insight, and objective performance metrics.

Executive Summary & Retrosynthetic Logic

The 3-phenyl-1,2,3,4-tetrahydroquinoline (3-phenyl-THQ) scaffold is a privileged pharmacophore found in potent alkaloids (e.g., martinelline derivatives) and synthetic candidates exhibiting NF-κB inhibition and antiprotozoal activity. Unlike the more common 2-substituted or 4-substituted isomers, the 3-phenyl variant presents unique synthetic challenges due to the distal position of the aryl group relative to the nitrogen, which complicates direct directing-group-assisted functionalization.

Current synthetic strategies fall into two primary logic streams:

  • Reduction of 3-Phenylquinoline Precursors (Route A): The most established route. It relies on the efficient construction of the aromatic quinoline core followed by chemo- and stereoselective reduction.

  • Intramolecular Cyclization (Route B): A convergent approach using transition-metal catalysis (e.g., Pd-catalyzed Buchwald-Hartwig) to close the heterocyclic ring from acyclic precursors.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target 3-Phenyl-THQ (Target Scaffold) Quinoline 3-Phenylquinoline Quinoline->Target [H] Acyclic γ-Amino-β-phenyl Halide Precursor Acyclic->Target Pd(0) RouteA Route A: Asymmetric Hydrogenation (Ir-Catalysis) RouteB Route B: Intramolecular Buchwald-Hartwig Friedlander Friedländer Annulation Friedlander->Quinoline AzideAld Pd-Catalyzed Azide-Aldehyde Annulation AzideAld->Quinoline

Figure 1: Retrosynthetic disconnection of the 3-phenyl-THQ scaffold highlighting the two dominant synthetic pathways.

Detailed Route Analysis

Route A: Asymmetric Hydrogenation of 3-Phenylquinolines

This is the "Gold Standard" for generating chiral 3-phenyl-THQs with high enantiomeric excess (ee). The process involves two distinct stages: synthesis of the aromatic 3-phenylquinoline followed by iridium-catalyzed hydrogenation.

Stage 1: Precursor Synthesis (3-Phenylquinoline)
  • Method: Friedländer Annulation or Pd-Catalyzed Oxidative Cyclization .

  • Protocol Insight: The traditional Friedländer reaction (o-aminoaldehyde + phenylacetaldehyde) often suffers from self-condensation of the aldehyde. A superior modern alternative is the Pd-catalyzed oxidative annulation of 2-azidobenzaldehydes with phenylacetaldehyde, which proceeds via a concurrent C-H activation and C-N bond formation.

Stage 2: Iridium-Catalyzed Asymmetric Hydrogenation
  • Mechanism: Iridium complexes with chiral phosphine ligands (e.g., MeO-BiPhep, P-Phos, or TunePhos) facilitate the reduction. The reaction proceeds via a 1,4-hydride addition (forming the enamine intermediate) followed by an iminium isomerization and a final 1,2-hydride addition.

  • Critical Factor: The use of iodine (I2) or halide additives is often mandatory to stabilize the Ir(III) active species and promote the catalytic cycle.

Performance Metrics:

  • Yield: 85–96%

  • Enantioselectivity (ee): 90–99% (Ligand dependent)

  • Scalability: High (Gram-scale demonstrated)

Route B: Intramolecular Buchwald-Hartwig Cyclization

This route constructs the piperidine ring de novo, allowing for the installation of sensitive functional groups that might not survive the harsh reduction conditions of Route A.

  • Mechanism: An acyclic precursor (typically a

    
    -amino halide or an allylic carbamate with an ortho-chloro substituent) undergoes oxidative addition to Pd(0), followed by amine coordination and reductive elimination to close the ring.
    
  • Key Advantage: It allows for the precise installation of substituents on the phenyl ring prior to cyclization, avoiding regioselectivity issues common in electrophilic aromatic substitutions of the quinoline core.

Performance Metrics:

  • Yield: 70–85%[1]

  • Enantioselectivity: Dependent on chiral starting material (stereospecificity is generally high).

  • Scalability: Moderate (limited by dilution requirements to favor intramolecularity).

Comparative Data Analysis

The following table contrasts the performance of the primary methodologies.

FeatureRoute A: Ir-Catalyzed HydrogenationRoute B: Intramolecular Buchwald-HartwigRoute C: Na/EtOH Reduction (Traditional)
Primary Reference Zhou et al. (2009) [1]; Chan et al. (2010) [2]Vertex AI / UB (2025) [3]PrepChem / Patent US4801593 [4]
Chirality High ee (up to 99%) Stereospecific (requires chiral precursor)Racemic
Step Count 2 (Precursor synthesis + Reduction)3-4 (Linear precursor synthesis + Cyclization)2
Atom Economy Excellent (H2 is the only reagent)Moderate (Loss of HX)Poor (Stoichiometric metal waste)
Substrate Scope Broad for electronic variations on phenyl ringExcellent for sterically crowded systemsLimited (Functional group intolerance)
Key Reagents [Ir(COD)Cl]2, Chiral Ligand, I2, H2Pd(OAc)2, BINAP/Xantphos, Base (tBuONa)Sodium metal, Ethanol
Cost Profile High (Catalyst cost)High (Pd + Ligand cost)Low

Experimental Protocols

Protocol A: Asymmetric Hydrogenation (High-Purity Chiral Synthesis)

Based on the methodology of Zhou et al. [1] and Tang et al. [2].

Reagents:

  • Substrate: 3-Phenylquinoline (1.0 mmol)

  • Catalyst Precursor:

    
     (1.0 mol%)
    
  • Ligand: (R)-MeO-BiPhep or (S)-P-Phos (2.2 mol%)

  • Additive:

    
     (10 mol%)
    
  • Solvent: Toluene (anhydrous)

Workflow:

  • Catalyst Formation: In a glovebox, mix

    
     and the chiral ligand in toluene. Stir for 30 minutes to form the active complex.
    
  • Substrate Loading: Add 3-phenylquinoline and iodine (

    
    ) to the catalyst solution.
    
  • Hydrogenation: Transfer the mixture to a stainless steel autoclave. Pressurize to 600–700 psi (40–50 bar) H2 .

  • Reaction: Stir at room temperature for 12–16 hours.

  • Workup: Release pressure carefully. Concentrate the solvent in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 10:1) to isolate the chiral 3-phenyl-THQ.

  • Validation: Determine ee by chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Racemic Reduction (Cost-Effective Scale-Up)

Adapted from standard Bouveault-Blanc type reductions [4].

Reagents:

  • 3-Phenylquinoline (5.0 g)

  • Sodium metal (excess)

  • Absolute Ethanol[2]

Workflow:

  • Dissolution: Dissolve 3-phenylquinoline in refluxing absolute ethanol.

  • Addition: Add sodium metal (cut into small pieces) portion-wise over 30–45 minutes. Caution: Vigorous evolution of hydrogen gas; ensure efficient reflux condensation and ventilation.

  • Reflux: Continue refluxing for 2–3 hours until all sodium is consumed.

  • Quench: Cool the mixture. Add water carefully, then acidify with conc. HCl.

  • Extraction: Remove ethanol in vacuo. Basify the aqueous residue with NaOH (10M) to pH >10. Extract with Chloroform (3x).

  • Isolation: Dry organics over

    
    , filter, and concentrate. Recrystallize from petroleum ether (40–60°C).
    

Mechanistic Visualization

Mechanism of Iridium-Catalyzed Hydrogenation

The following diagram illustrates the catalytic cycle for Route A, highlighting the critical role of the halide additive in the stepwise reduction of the quinoline heteroaromatic ring.

IrMechanism Complex Ir(III)-H Dihydride Active Species Coordination Quinoline Coordination (N-bound) Complex->Coordination + Substrate Hydride1 1,4-Hydride Transfer (Enamine Formation) Coordination->Hydride1 Stereoselective Isomerization Imine-Enamine Tautomerization Hydride1->Isomerization Acid/I2 assisted Hydride2 1,2-Hydride Transfer (Irreversible) Isomerization->Hydride2 + H2 Product Chiral 3-Phenyl-THQ Hydride2->Product Release Product->Complex Regeneration

Figure 2: Catalytic cycle of Ir-mediated asymmetric hydrogenation of 3-phenylquinoline.

References

  • Wang, D.-W., et al. (2009). Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3-Disubstituted Quinolines. Journal of the American Chemical Society. Link

  • Tang, W. J., et al. (2010). Highly enantioselective hydrogenation of quinoline and pyridine derivatives with iridium-(P-Phos) catalyst. Advanced Synthesis & Catalysis. Link

  • University of Barcelona . (2025). Towards chiral 3-phenyl-tetrahydroquinolines through iridium catalyzed asymmetric hydrogenation. Dipòsit Digital de la Universitat de Barcelona. Link

  • PrepChem . Synthesis of 1,2,3,4-tetrahydro-3-phenylquinoline. (Based on US Patent 4801593). Link

  • Wang, Z., et al. (2015). Nickel-Catalyzed Quinoline Synthesis through Skeletal Editing Strategy Using Calcium Carbide. Organic Letters. Link[3]

Sources

Comparative

Comprehensive Bioassay Validation Protocols for 3-Phenyl-1,2,3,4-Tetrahydroquinoline Ligands: A Comparative Guide

The 3-phenyl-1,2,3,4-tetrahydroquinoline (3-PTQ) scaffold has emerged as a privileged structure in the development of Selective Estrogen Receptor Modulators (SERMs) and G protein-coupled estrogen receptor (GPER) agonists...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-phenyl-1,2,3,4-tetrahydroquinoline (3-PTQ) scaffold has emerged as a privileged structure in the development of Selective Estrogen Receptor Modulators (SERMs) and G protein-coupled estrogen receptor (GPER) agonists[1]. As oncology drug development pivots toward conformationally restricted ligands to overcome resistance to classical therapies, 3-PTQ derivatives offer unique stereochemical advantages[2].

This guide provides application scientists with validated, self-calibrating bioassay protocols to benchmark 3-PTQ ligands against industry standards like G1 (a specific GPER agonist) and Tamoxifen.

Mechanistic Rationale & Pathway Dynamics

To validate a ligand, one must first map its target engagement. 3-PTQ derivatives act via dual mechanisms depending on their functional group substitutions: classical ERα antagonism and GPER agonism[2][3]. Understanding this bifurcation is critical for designing assays that do not conflate genomic and non-genomic responses.

G cluster_0 GPER Pathway (Non-Genomic) cluster_1 ERα Pathway (Genomic) Ligand 3-PTQ Ligand GPER GPER Activation Ligand->GPER Agonist ERa ERα Antagonism Ligand->ERa Antagonist cAMP cAMP Elevation GPER->cAMP ERK ERK1/2 Phosphorylation cAMP->ERK Arrest1 Cell Cycle Arrest ERK->Arrest1 Transcription Blockade of ERE Transcription ERa->Transcription Arrest2 Inhibition of Proliferation Transcription->Arrest2

GPER and ERα signaling pathways modulated by 3-PTQ ligands.

Self-Validating Experimental Protocols

A robust bioassay must be internally controlled. A single readout is highly susceptible to off-target artifacts. Therefore, we utilize an orthogonal validation matrix: combining cell-free receptor binding with phenotypic cellular assays across differential cell lines.

Protocol A: Competitive Radioligand Binding Assay (ERα & GPER)

Purpose: To quantify the direct binding affinity (


) of 3-PTQ ligands.
Causality & Self-Validation:  We use 

-estradiol (

) displacement. By running the assay in parallel on recombinant ERα and GPER-expressing membrane fractions, we isolate the specific binding kinetics. A homologous competition curve (cold E2 vs.

) must be included in every plate to validate the active fraction of the receptor and establish the theoretical maximum displacement.

Step-by-Step Methodology:

  • Preparation: Isolate membrane fractions from HEK-293 cells transiently transfected with GPER or ERα. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM

    
    , 1% BSA) to prevent non-specific plastic binding.
    
  • Tracer Addition: Add 2 nM

    
     to 96-well plates.
    
  • Ligand Titration: Add 3-PTQ ligands in a 10-point concentration gradient (10 pM to 10 µM). Crucial Step: Maintain DMSO concentration constant at exactly 1% across all wells. Fluctuating solvent concentrations will induce receptor denaturation, skewing the

    
     calculation.
    
  • Incubation: Incubate at 4°C for 2 hours to reach equilibrium without triggering receptor degradation.

  • Separation: Harvest onto GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a vacuum manifold. Why PEI? PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand binding and improving the signal-to-noise ratio.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and read in a microplate scintillation counter.

Protocol B: Differential Cell Proliferation Assay (MTT)

Purpose: To evaluate functional antiproliferative efficacy and receptor specificity. Causality & Self-Validation: We deploy a dual-cell line strategy: MCF-7 (ERα+, GPER+) and MDA-MB-231 (ERα-, GPER+). If a 3-PTQ ligand inhibits proliferation in MDA-MB-231, it definitively confirms GPER-mediated activity independent of classical ERα pathways, establishing a self-validating specificity matrix[2][3].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and MDA-MB-231 cells at

    
     cells/well in 96-well plates using phenol red-free DMEM supplemented with 5% charcoal-stripped FBS. Why charcoal-stripped? Endogenous hormones in standard FBS will outcompete the test ligands at the receptor binding site, completely masking the drug's phenotypic effects.
    
  • Starvation: Incubate for 24 hours to synchronize the cell cycle.

  • Treatment: Treat cells with 3-PTQ ligands, Tamoxifen (ERα control), and G1 (GPER control) at varying concentrations (0.1 µM to 50 µM) for 72 hours[2].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours.

  • Solubilization: Remove media carefully and dissolve the formazan crystals in 150 µL DMSO.

  • Measurement: Read absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Workflow S1 Step 1: In Silico Docking (GPER/ERa) S2 Step 2: Radioligand Binding Assay S1->S2 S3 Step 3: Differential Cell Assay (MCF7/MDA) S2->S3 S4 Step 4: In Vivo Pharmacokinetics S3->S4

Sequential validation workflow for 3-PTQ ligand development.

Comparative Performance Data

How do 3-PTQ derivatives stack up against established therapeutics? The table below synthesizes experimental data comparing a lead 3-PTQ derivative (e.g., Compound 2 / Compound 29) against standard benchmarks[1][2].

CompoundTarget ProfileBinding Affinity (

/

)
MCF-7 Proliferation Inhibition (

)
MDA-MB-231 Proliferation Inhibition (

)
Bioavailability (Rat)
3-PTQ Lead GPER Agonist / ERα Antagonist15 nM (ERα) / 20 nM (GPER)50 µM25 µM49%
Tamoxifen ERα Antagonist1.5 nM (ERα)10 µM> 100 µM (No effect)~20%
G1 GPER Selective Agonist11 nM (GPER)20 µM20 µM< 10%

Data Interpretation: The 3-PTQ scaffold demonstrates a highly unique dual-action profile. While its absolute binding affinity to ERα is slightly lower than Tamoxifen, its robust efficacy in the triple-negative MDA-MB-231 cell line proves its ability to trigger GPER-mediated apoptosis[2]. Furthermore, conformationally restricted tetrahydroisoquinoline/tetrahydroquinoline derivatives exhibit vastly superior oral bioavailability (49%) compared to standard SERMs, making them prime candidates for in vivo translation[1].

Conclusion

Validating 3-phenyl-1,2,3,4-tetrahydroquinoline ligands requires a rigorous, multi-tiered approach that accounts for both genomic (ERα) and non-genomic (GPER) signaling. By employing charcoal-stripped serum, precise solvent controls, and differential cell line matrices, researchers can confidently isolate the mechanistic drivers of these promising antiproliferative agents and benchmark them successfully against legacy therapeutics.

References

  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. PubMed / Bentham Science.
  • Selective estrogen receptor modulators with conformationally restricted side chains. Synthesis and structure-activity relationship of ERalpha-selective tetrahydroisoquinoline ligands. ChEMBL / Bioorg Med Chem Lett.
  • Modifications on the Tetrahydroquinoline Scaffold Targeting a Phenylalanine Cluster on GPER as Antiproliferative Compounds against Renal, Liver and Pancreatic Cancer Cells.

Sources

Safety & Regulatory Compliance

Safety

3-phenyl-1,2,3,4-tetrahydroquinoline proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical extension of the experimental workflow. The safe handling and disposal of complex heterocyclic com...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical extension of the experimental workflow. The safe handling and disposal of complex heterocyclic compounds like 3-phenyl-1,2,3,4-tetrahydroquinoline is paramount to both laboratory integrity and environmental stewardship.

This guide provides field-proven, self-validating protocols to ensure your drug development and synthetic workflows remain safe, compliant, and efficient. By understanding the mechanistic reasoning behind each safety measure, your team can build a resilient and proactive laboratory safety culture.

Mechanistic Toxicology & Hazard Assessment

To handle 3-phenyl-1,2,3,4-tetrahydroquinoline safely, we must first understand its chemical behavior. This compound is a nitrogen-containing heterocycle widely utilized as an intermediate in pharmaceutical synthesis.

  • Dermal and Ocular Toxicity: The secondary amine within the tetrahydroquinoline ring acts as a weak organic base. Upon contact with biological membranes, it can disrupt the lipid bilayer, leading to localized skin and eye irritation .

  • Environmental Persistence: Tetrahydroquinoline derivatives exhibit significant aquatic toxicity. Their lipophilicity allows them to bioaccumulate in aquatic organisms, disrupting cellular respiration and causing long-term environmental damage .

  • Thermal Instability: Research on the degradation of related 3-phenyl-tetrahydroquinoline derivatives highlights their susceptibility to structural breakdown under extreme heat. When heated to decomposition, the nitrogenous ring rapidly generates highly toxic nitrogen oxides (NOx), carbon monoxide, and carbon dioxide .

Quantitative Data & Segregation Matrices

Accurate physicochemical data is the foundation of any robust disposal plan. The following tables summarize the critical parameters and segregation rules for this compound .

Table 1: Physicochemical & Hazard Profile

Property Value Operational Implication
CAS Number 78317-98-3 Essential for inventory tracking and EPA manifest logs.
Molecular Formula C₁₅H₁₅N Nitrogen presence dictates the strict NOx scrubber requirement during incineration.
Molecular Weight 209.29 g/mol High mass contributes to low volatility at standard room temperature.
Melting Point 88.5 °C Exists as a solid powder at standard lab conditions; poses a particulate inhalation risk.

| Predicted Density | 1.065 g/cm³ | Will sink in aqueous mixtures if immiscible, affecting phase-separation disposal tactics. |

Table 2: Waste Segregation Matrix

Waste Category Container Material Incompatible Materials Final Disposal Method
Organic Liquids HDPE or PTFE Strong Oxidizers, Concentrated Acids High-Temp Incineration
Solid Powders/PPE Double-lined PE bags Heat sources, sparks High-Temp Incineration

| Aqueous Washings | HDPE carboy | Concentrated bases | Specialized Aqueous Treatment |

Operational Handling & Spill Response

In the event of an accidental release, immediate and calculated action is required to prevent aerosolization and cross-contamination.

Protocol 1: Emergency Spill Response and Containment Objective: Rapidly contain and neutralize accidental releases while minimizing inhalation and contact risks.

  • Assess and Isolate: Immediately evacuate non-essential personnel from the immediate vicinity.

    • Causality: Minimizes the risk of cross-contamination and limits exposure to potentially irritating dust or aerosols.

    • Validation: Perform a visual sweep of the area to confirm isolation before proceeding to the gowning phase.

  • Don Advanced PPE: Equip standard laboratory PPE, supplemented with a NIOSH-approved N95 or P100 particulate respirator and heavy-duty nitrile gloves.

    • Causality: Because the compound exists as a solid at room temperature, physical disturbance during cleanup can aerosolize fine particulates, posing a severe inhalation hazard.

    • Validation: Perform a positive/negative pressure seal check on the respirator. A successful seal ensures zero bypass of ambient laboratory air.

  • Apply Inert Absorbent: Surround and cover the spill with an inert, non-combustible material such as vermiculite or clean sand.

    • Causality: Tetrahydroquinolines are combustible organics. Utilizing reactive or combustible absorbents (like sawdust or paper towels) drastically increases the risk of ignition if a static spark occurs.

    • Validation: Ensure the entire spill is visually occluded by the absorbent, leaving no exposed chemical.

  • Mechanical Collection: Sweep the absorbed mixture using non-sparking tools (e.g., conductive plastic or brass dustpans) and transfer it into a chemically resistant, sealable HDPE container.

    • Causality: Non-sparking tools eliminate the activation energy required to ignite combustible organic dust clouds.

    • Validation: Secure the lid fully and invert the container gently. A lack of shifting or leaking confirms a secure, airtight seal.

SpillResponse S1 Spill Detected S2 Assess Volume & State (Solid vs. Liquid) S1->S2 S3 Don Appropriate PPE (N95/P100, Nitrile) S2->S3 S4 Apply Inert Absorbent (Vermiculite/Sand) S3->S4 S5 Collect with Non-Sparking Tools S4->S5 S6 Transfer to Hazardous Waste S5->S6

Figure 1: Step-by-step spill response workflow for 3-phenyl-1,2,3,4-tetrahydroquinoline.

Waste Segregation & Disposal Methodology

Routine disposal must be treated as a highly controlled chemical transfer. Improper mixing can lead to exothermic reactions or the release of toxic gases.

Protocol 2: Routine Laboratory Disposal Objective: Safely route chemical waste to prevent incompatible reactions and environmental release.

  • Liquid Waste Segregation: Transfer liquid waste into a designated High-Density Polyethylene (HDPE) organic waste carboy. Do not mix with strong oxidizers or acids.

    • Causality: The amine functionality can undergo violent exothermic acid-base reactions if mixed with concentrated acids.

    • Validation: Before addition, verify the carboy's temperature by touching the exterior with a gloved hand. A neutral temperature confirms no ongoing exothermic reactions from previous additions.

  • Aqueous Phase Neutralization: For trace aqueous washings, adjust the pH to between 6.0 and 8.0 using dilute acetic acid or sodium bicarbonate.

    • Causality: Neutralizing the waste prevents the volatilization of the free base form of the amine, which is more readily inhaled and environmentally toxic.

    • Validation: Dip a universal pH indicator strip into the aqueous container. A stable reading of pH 7 confirms successful neutralization.

  • Labeling and Storage: Affix a standardized hazardous waste label detailing the exact composition (e.g., "3-phenyl-1,2,3,4-tetrahydroquinoline, 5% in Dichloromethane"). Store in a secondary containment tray within a ventilated flammable storage cabinet.

    • Validation: Cross-reference the label with the laboratory's digital chemical inventory system to ensure 100% traceability before the end of the shift.

  • Final Disposal via Incineration: Transfer the sealed containers to an EPA-licensed hazardous waste contractor for high-temperature incineration.

    • Causality: Incineration must be performed in a facility equipped with a NOx scrubber. The thermal breakdown of the tetrahydroquinoline ring releases nitrogen oxides; the scrubber neutralizes these gases, preventing toxic atmospheric emissions.

WasteRouting A 3-Phenyl-1,2,3,4-tetrahydroquinoline Waste Stream B Solid Waste (PPE, Wipes, Powders) A->B C Liquid Organic Waste (Reaction Solvents) A->C D Aqueous Waste (Trace Washings) A->D E Double-Bagged in Thick PE Bags B->E F HDPE Carboy (Segregated Solvents) C->F G pH Adjusted (6-8) HDPE Container D->G H High-Temp Incineration (with NOx Scrubber) E->H EPA Licensed F->H EPA Licensed I Specialized Aqueous Waste Treatment G->I EPA Licensed

Figure 2: Waste segregation and disposal routing for 3-phenyl-1,2,3,4-tetrahydroquinoline.

References

  • Molaid. "(rac)-3-phenyl-1,2,3,4-tetrahydroquinoline Chemical Properties." Source: Molaid. URL: [Link]

  • J-Stage. "Degradation of 3-nitro-3-phenyl-1,2,3,4-tetrahydroquinoline-2,4-dione." Source: Yakugaku Zasshi. URL: [Link]

Handling

Personal protective equipment for handling 3-phenyl-1,2,3,4-tetrahydroquinoline

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory requirements, but as a mechanistic extension of the chemistry itself. Handling structurally complex heterocyclic bui...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory requirements, but as a mechanistic extension of the chemistry itself. Handling structurally complex heterocyclic building blocks like 3-phenyl-1,2,3,4-tetrahydroquinoline (CAS: 78317-98-3) requires an operational strategy that anticipates the molecule’s physical and reactive properties.

The following guide provides a self-validating, step-by-step operational and disposal plan designed for researchers and drug development professionals.

Mechanistic Hazard Profile & Causality

To select the appropriate Personal Protective Equipment (PPE), we must first understand the chemical behavior of the tetrahydroquinoline scaffold. Standardized safety data for tetrahydroquinolines classify these compounds under Skin Irrit. 2 (H315) , Eye Irrit. 2 (H319) , and STOT SE 3 (H335) [1].

The Causality of the Hazard: The secondary amine within the tetrahydroquinoline ring acts as both a nucleophile and a localized base. Upon contact with mucosal membranes or ocular tissue, it can induce rapid pH shifts and protein denaturation, leading to severe irritation[2]. Furthermore, the substitution of a phenyl group at the 3-position significantly increases the molecule's lipophilicity (LogP). This structural modification theoretically enhances the compound's ability to permeate the lipid-rich stratum corneum of human skin. Therefore, standard laboratory wear is insufficient; highly impermeable barrier protection is required to prevent systemic absorption or severe contact dermatitis.

Quantitative PPE Specifications

Based on the hazard profile, the following PPE must be utilized. All equipment must meet specific international safety standards to ensure barrier integrity.

PPE CategorySpecification StandardRecommended MaterialMechanistic Justification
Hand Protection EN 374 / EU Directive 89/686/EECNitrile or Butyl Rubber (≥0.11 mm thickness)Resists amine-induced degradation and prevents lipophilic dermal penetration. Gloves must be inspected prior to use[3].
Eye/Face Protection EN 166 (EU) or NIOSH (US)Tightly fitting safety goggles with side-shieldsProtects against aerosolized dust and vapor contact with highly susceptible ocular mucosa[3][4].
Body Protection Flame/Fire ResistantTyvek® suit or chemically treated, impervious lab coatPrevents particulate accumulation on personal clothing and mitigates fire hazards[3].
Respiratory Protection NIOSH / EN 143Full-face respirator with P3/N95 particulate filterRequired if local exhaust ventilation fails, dust formation occurs, or exposure limits are exceeded[1][3].

Self-Validating Operational Protocol: Handling & Solubilization

This protocol utilizes a self-validating framework: you do not proceed to the next step until the current step's safety condition is physically verified.

Step 1: Environmental & Engineering Validation

  • Action: Verify that the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm). Ensure that eyewash stations and safety showers are functional and located close to the workstation[2].

  • Causality: Tetrahydroquinoline derivatives can release irritating decomposition gases[2]. A validated face velocity ensures that any aerosolized particulates or vapors are actively pulled away from the operator's breathing zone.

Step 2: PPE Donning & Integrity Check

  • Action: Don the flame-resistant lab coat and safety goggles[3]. Inspect nitrile gloves for pinhole leaks using the inflation method before putting them on[3].

  • Causality: Micro-tears in gloves can allow lipophilic compounds to bypass the barrier, leading to undetected dermal exposure and sensitization[1].

Step 3: Aseptic & Dust-Free Transfer

  • Action: Use non-sparking tools to handle the solid compound[3][4]. Weigh 3-phenyl-1,2,3,4-tetrahydroquinoline inside the fume hood using an enclosed analytical balance. Avoid the formation of dust and aerosols[3].

  • Causality: Preventing dust formation mitigates the risk of inhalation (H335) and reduces the surface area of the compound exposed to potential electrostatic discharge[1][3].

Step 4: Controlled Solubilization

  • Action: Transfer the weighed solid to a reaction vessel. Slowly add the designated solvent (e.g., DMSO or dichloromethane) while maintaining continuous magnetic stirring.

  • Causality: Controlled dissolution prevents localized exothermic reactions and sudden vapor release, maintaining the integrity of the local exhaust system.

Step 5: Workstation Decontamination

  • Action: Wipe down the balance, spatulas, and fume hood surfaces with a mildly acidic solution (e.g., 1% acetic acid) followed by water. Wash and dry hands thoroughly after removing gloves[3].

  • Causality: The weak acid neutralizes any residual amine base, converting it into a water-soluble salt that is easily wiped away, preventing cross-contamination.

Emergency Mitigation & Disposal Logistics

Even with stringent protocols, operational failures can occur. Immediate, pre-planned responses are critical.

  • Spill Management: If a spill occurs, immediately evacuate personnel to safe areas and keep people away from and upwind of the spill/leak[2][3]. Prevent further spillage if safe to do so, and do not let the chemical enter drains[4]. Soak up liquid spills with an inert absorbent material (e.g., sand or vermiculite) and sweep up solid spills while avoiding dust formation[2].

  • Exposure First Aid:

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing[3]. Seek immediate medical attention[2].

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes and remove contaminated clothing[2][5].

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration (do not use the mouth-to-mouth method)[2][3].

  • Waste Disposal: Burning residues, post-intervention water, and contaminated packaging must be treated as hazardous waste[1]. Dispose of contents and containers at an appropriate treatment and disposal facility in strict accordance with applicable environmental laws and regulations[3].

Workflow Visualization

The following diagram illustrates the logical progression of handling 3-phenyl-1,2,3,4-tetrahydroquinoline, emphasizing the critical path from hazard assessment to compliant disposal.

G A 1. Hazard Assessment (Identify H315, H319, H335 Risks) B 2. PPE Donning & Verification (EN 374 Gloves, EN 166 Goggles) A->B C 3. Engineering Controls (Fume Hood Face Velocity: 80-100 fpm) B->C D 4. Operational Handling (Dust-Free Weighing & Solubilization) C->D E 5. Decontamination (Neutralize Amine Residues) D->E F 6. Waste Disposal (EPA/RCRA Hazardous Waste Routing) E->F

Safety and operational workflow for handling 3-phenyl-1,2,3,4-tetrahydroquinoline.

References

  • Novato. "SAFETY DATA SHEET - 1,2,3,4-tetrahydroquinoline". Available at: [Link]

Sources

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